molecular formula C11H12BrNO3 B1293977 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1089989-56-9

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B1293977
CAS No.: 1089989-56-9
M. Wt: 286.12 g/mol
InChI Key: PXEQJYTWAJEKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQJYTWAJEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of N-Acylated Benzodioxanes

The 2,3-dihydrobenzo[b][1][2]dioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The N-acylation of the 6-amino derivative of this scaffold introduces a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, functionalized derivative, 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide, a compound of interest for further chemical elaboration and potential applications in drug discovery and development.

This document is intended for an audience of researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a rationale for the chosen synthetic strategy, an understanding of the underlying reaction mechanisms, and a robust framework for the successful execution and characterization of the target molecule.

I. Synthetic Strategy and Core Principles

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is predicated on a fundamental and highly reliable transformation in organic chemistry: the formation of an amide bond via the acylation of a primary amine. The retrosynthetic analysis is straightforward, disconnecting the amide bond to reveal the two key starting materials: 2,3-dihydrobenzo[b]dioxin-6-amine and a suitable 2-bromopropanoyl electrophile.

G Target 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide AmideBond Amide Bond Formation Target->AmideBond Retrosynthesis SM1 2,3-Dihydrobenzo[b]dioxin-6-amine AmideBond->SM1 SM2 2-Bromopropionyl Halide (Chloride or Bromide) AmideBond->SM2

The forward synthesis, therefore, involves the reaction of the nucleophilic amino group of 2,3-dihydrobenzo[b]dioxin-6-amine with the electrophilic carbonyl carbon of a 2-bromopropionyl halide. The presence of the bromine atom on the acyl chain introduces a valuable functional group for subsequent nucleophilic substitution reactions, making the target molecule a useful intermediate for further diversification.

II. Starting Materials: Procurement and Characterization

The success of any synthesis is contingent upon the quality and purity of the starting materials. This section details the key reagents required for the preparation of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,3-Dihydrobenzo[b]dioxin-6-amine22013-33-8C₈H₉NO₂151.16Off-white to light brown solid, Melting Point: 29-31 °C.[2]
2-Bromopropionyl Chloride7148-74-5C₃H₄BrClO171.42Colorless to yellow liquid, reacts with water.[3]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Colorless liquid, used as a base to scavenge HCl.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless, volatile liquid, common reaction solvent.

Expert Insight: While 2-bromopropionyl chloride is a common choice, 2-bromopropionyl bromide can also be employed. The chloride is often preferred due to its slightly lower cost and comparable reactivity for this type of transformation. The choice of an appropriate base is critical to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. Triethylamine is a suitable, non-nucleophilic organic base for this purpose.

III. Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the acylation of aromatic amines.[4][5] Researchers should adapt this protocol as necessary based on their experimental observations and available equipment.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Amine 2,3-Dihydrobenzo[b]dioxin-6-amine Product 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide Amine->Product + AcylHalide 2-Bromopropionyl Chloride AcylHalide:n->Product:n DCM, TEA, 0 °C to RT

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dihydrobenzo[b]dioxin-6-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Halide Addition: While stirring vigorously, add 2-bromopropionyl chloride (1.1 eq) dropwise to the cooled solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

IV. Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G Amine R-NH₂ Tetrahedral_Intermediate [R-NH₂⁺-C(O⁻)Cl-R'] Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R'-C(=O)Cl AcylChloride->Tetrahedral_Intermediate Protonated_Amide [R-NH-C(=O)R' + HCl] Tetrahedral_Intermediate->Protonated_Amide Collapse, Cl⁻ leaves Final_Product R-NH-C(=O)R' Protonated_Amide->Final_Product Deprotonation Base Et₃N Salt Et₃N·HCl Base->Salt Acid Scavenging

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dihydrobenzo[b]dioxin-6-amine attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Proton Transfer: The triethylamine acts as a base to deprotonate the resulting positively charged amide nitrogen, yielding the final neutral amide product and triethylammonium chloride.

V. Characterization and Data Interpretation

The identity and purity of the synthesized 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide (CAS 1089989-56-9) should be confirmed using a combination of spectroscopic and analytical techniques.[6]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzodioxin ring system, the methylene protons of the dioxin ring, the methine and methyl protons of the propanamide chain, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the carbons of the dioxin ring, and the carbons of the bromopropionyl group.
IR Spectroscopy A characteristic N-H stretching vibration (around 3300 cm⁻¹), a strong C=O stretching vibration for the amide (around 1650-1680 cm⁻¹), and C-O and C-H stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂BrNO₃). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Purity (HPLC) A single major peak in the High-Performance Liquid Chromatography chromatogram, indicating the purity of the isolated compound.

Expert Insight: When interpreting the NMR spectra, pay close attention to the aromatic region to confirm the substitution pattern on the benzodioxin ring. The diastereotopic nature of the methylene protons in the dioxin ring may result in complex splitting patterns. In the mass spectrum, the isotopic signature of bromine is a definitive indicator of its presence in the molecule.

VI. Safety and Handling

  • 2-Bromopropionyl chloride is corrosive and lachrymatory. It reacts with moisture. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

  • Triethylamine (TEA) is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

VII. Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. The described protocol utilizes a robust and well-established amide bond formation reaction, ensuring a high probability of success for researchers in the fields of medicinal chemistry and drug development. The strategic incorporation of a bromo-handle in the acyl chain provides a valuable synthetic intermediate for further molecular elaboration, opening avenues for the creation of diverse chemical libraries based on the privileged 2,3-dihydrobenzo[b]dioxin scaffold.

VIII. References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • CN101550090B - Method for synthesizing bromoacetamide - Google Patents. (n.d.). Retrieved January 17, 2026, from

  • Pallavicini, M., et al. (2014). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]

  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]

  • Luo, Z., et al. (2014). Synthesis of 2,3-dihydrobenzo[1][2]dioxin-6-ol and Its Antioxidant Activity in Oils. Modern Food Science and Technology, 30(12), 138-142. [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • P., Bhaskaran, R., et al. (2021). Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing. [Link]

  • Li, Y., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(2), 481. [Link]

  • Babu, B. P., et al. (2021). Synthesis of functionalized benzo[1][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24657-24662. [Link]

  • Shinde, S. V., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154-158. [Link]

  • 2-bromo-dibenzo-dioxin. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust theoretical framework for its synthesis, characterization, and property determination. By examining the constituent functional groups and analogous chemical structures, we present predicted values for key physicochemical parameters and detail the standardized experimental protocols required for their empirical validation. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development, providing the necessary information to synthesize, characterize, and evaluate its properties.

Introduction

2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is a halogenated amide derivative built upon a 2,3-dihydrobenzo[b]dioxin scaffold. This core structure is a recognized pharmacophore present in a variety of biologically active molecules. The strategic incorporation of a bromine atom and a propanamide side chain suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening. The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a detailed projection of these properties and the methodologies for their empirical determination.

Molecular Structure and Chemical Information

The chemical structure of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide combines an aromatic amine core with an alpha-brominated acyl chain.

Identifier Value
IUPAC Name 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Canonical SMILES CC(Br)C(=O)NC1=CC2=C(OCCO2)C=C1
CAS Number Not available

Synthesis Pathway

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide can be achieved through a standard nucleophilic acyl substitution reaction. The primary amine of 2,3-dihydrobenzo[b]dioxin-6-amine serves as the nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropanoyl chloride.

Starting Materials:

  • 2,3-Dihydrobenzo[b]dioxin-6-amine[1][2]

  • 2-Bromopropanoyl chloride

  • A suitable non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Amine 2,3-Dihydrobenzo[b]dioxin-6-amine Reaction + Amine->Reaction AcylChloride 2-Bromopropanoyl chloride AcylChloride->Reaction Target 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide HCl HCl Base Base (e.g., Triethylamine) Base->Reaction Solvent Reaction->Target Reaction->HCl

Figure 1: Proposed synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

Justification for Experimental Choices: The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the highly reactive 2-bromopropanoyl chloride. The non-nucleophilic base is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound, based on the analysis of its structural components and data from analogous compounds.

Property Predicted Value Basis for Prediction
Physical State Crystalline solidAmides with similar molecular weights are typically solids at room temperature.
Melting Point (°C) 120 - 140Based on the melting points of structurally similar aromatic amides.
Water Solubility LowThe presence of the aromatic ring and bromine atom suggests low aqueous solubility.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Calculated based on the contributions of the benzodioxin and bromopropanamide moieties.
pKa (Acid Dissociation Constant) Amide N-H: ~17 (weakly acidic)No basic pKa is expected.The amide proton is very weakly acidic. The ether and carbonyl oxygens are not significantly basic.

Experimental Protocols for Physicochemical Property Determination

The following section details the standardized, self-validating experimental protocols for the empirical determination of the key physicochemical properties of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

Melting Point Determination

Methodology: Capillary Melting Point Method.[3][4][5][6]

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress and broaden the melting range.

G A Sample Preparation: Grind the crystalline solid into a fine powder. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Record the temperature range from the first appearance of liquid to complete melting. D->E

Figure 2: Workflow for melting point determination.

Aqueous Solubility

Methodology: OECD 105 Flask Method.[7][8][9][10][11]

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

G A Equilibration: Add an excess of the compound to water in a flask and agitate at a constant temperature until equilibrium is reached. B Phase Separation: Centrifuge or filter the solution to remove undissolved solid. A->B C Quantification: Analyze the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV). B->C D Result: Express solubility in g/L or mol/L. C->D G A Partitioning: Dissolve the compound in a mixture of n-octanol and water. Shake until equilibrium is reached. B Phase Separation: Allow the two phases to separate completely. A->B C Quantification: Determine the concentration of the compound in both the octanol and water phases. B->C D Calculation: LogP = log([Compound]octanol / [Compound]water) C->D G A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water with a co-solvent if necessary). B Titration: Titrate the solution with a standardized solution of a strong acid or base, recording the pH after each addition. A->B C Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. B->C

Figure 5: Workflow for pKa determination.

Spectroscopic Characterization

For structural confirmation, the following spectroscopic features are predicted:

  • ¹H NMR Spectroscopy:

    • Aromatic protons on the benzodioxin ring are expected to appear in the range of 6.5-8.0 ppm. [12][13] * The protons of the ethylenedioxy group (-OCH₂CH₂O-) will likely be observed as a multiplet around 4.2-4.4 ppm.

    • The methine proton (-CH(Br)-) will be a quartet coupled to the adjacent methyl group, shifted downfield due to the electron-withdrawing bromine and carbonyl groups.

    • The methyl protons (-CH₃) will appear as a doublet.

    • The amide proton (N-H) will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR Spectroscopy:

    • Aromatic carbons will resonate in the 110-150 ppm region. [12][13] * The carbonyl carbon (C=O) is expected around 160-170 ppm.

    • The carbons of the ethylenedioxy group will be in the 60-70 ppm range.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch for the amide is expected in the range of 1650-1690 cm⁻¹. [14][15] * An N-H stretch will be observed around 3300 cm⁻¹. [15] * Aromatic C-H stretches will appear just above 3000 cm⁻¹. [13] * C-O stretches from the ether linkages will be present in the 1000-1300 cm⁻¹ region.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the physicochemical properties of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. While direct experimental data is not yet available, the predictions and detailed experimental protocols outlined herein offer a solid foundation for future research. The synthesis is predicted to be straightforward, and the key physicochemical properties can be determined using well-established, standardized methods. The information presented in this guide will be invaluable for any researcher or drug development professional seeking to work with this compound, enabling its efficient synthesis, characterization, and evaluation for potential applications.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Takács-Novák, K., Box, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Department of Chemistry, National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Jia, T. Z., et al. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 4(7), 12513–12518.
  • University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Southern University of Science and Technology. (n.d.). SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Scribd. (n.d.). NMR+IR Charts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-phenyl- (CAS 620-71-3). Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-phenylpropanamide. Retrieved from [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values.
  • ResearchGate. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical & Physical Properties of Propanamide, 3-phenyl-N,N-diethyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenylpropanamide. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b]di[7][16]oxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]ox[7][16]azine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-bromobenzylidene)-2,3-dihydrobenzo[b]di[7][16]oxin-6-amine: Synthesis, crystal structure, docking and in-vitro inhibition of PLA2. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylacetanilide. Retrieved from [Link]

  • PubMed. (2025). Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b] d[7][16]ioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide (CAS Number: 1089989-56-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, registered under CAS number 1089989-56-9. While specific biological data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on the broader class of 1,4-benzodioxane derivatives to infer potential areas of pharmacological interest. The document outlines a probable synthetic pathway, discusses the known biological activities of structurally related compounds, and provides a framework for future research and development.

Introduction: The 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. This structural motif is present in both natural products and synthetic compounds that exhibit a wide array of pharmacological activities. Derivatives of 1,4-benzodioxane have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents, as well as for their activity as antagonists at α-adrenoceptors.[1][2] The versatility of the benzodioxane ring system, coupled with the ability to introduce diverse substituents, makes it a valuable template for the design of novel therapeutic agents. This guide focuses on a specific derivative, 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, providing a detailed analysis of its chemical nature and a scientifically grounded projection of its potential utility.

Chemical Properties and Structure

Compound Identification
PropertyValue
CAS Number 1089989-56-9
Chemical Name 2-bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Canonical SMILES CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br[3]
Structural Analysis

The molecule consists of a 1,4-benzodioxane ring system where the benzene ring is substituted at the 6-position with a propanamide group. A bromine atom is attached to the α-carbon of the propanoyl moiety.

Caption: Molecular structure of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

The presence of a chiral center at the α-carbon of the propanamide moiety indicates that this compound can exist as a racemic mixture of two enantiomers. The stereochemistry at this position could be critical for its biological activity, a common feature observed in other bioactive 1,4-benzodioxane derivatives.

Synthesis Methodology

Proposed Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_conditions Reaction Conditions Amine 2,3-Dihydro-1,4-benzodioxin-6-amine (Starting Material) Acylation Acylation Amine->Acylation AcylHalide 2-Bromopropanoyl chloride (Acylating Agent) AcylHalide->Acylation Target 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide Acylation->Target Conditions Solvent: Aprotic (e.g., DCM, THF) Base: Tertiary amine (e.g., Triethylamine) Temperature: 0°C to room temperature Acylation->Conditions

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine

The starting amine can be prepared from 2,3-dihydro-1,4-benzodioxin-6-ol via standard procedures, such as nitration followed by reduction.

Step 2: Acylation Reaction

  • Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-bromopropanoyl chloride (1.0-1.2 equivalents) in the same solvent to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

Justification for Experimental Choices:

  • Aprotic Solvent: Prevents reaction with the highly reactive acyl chloride.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Base: Neutralizes the HCl byproduct of the acylation reaction, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competing reactions.

  • Low-Temperature Addition: Controls the exothermic nature of the acylation reaction and minimizes the formation of byproducts.

Potential Biological Activity and Drug Development Applications

While no specific biological data for CAS 1089989-56-9 has been found in the reviewed literature, the structural features of the molecule allow for informed speculation on its potential pharmacological profile.

Inferred Activities from the 1,4-Benzodioxane Scaffold
  • α-Adrenoceptor Antagonism: Many 1,4-benzodioxane derivatives are known to be potent α-adrenoceptor antagonists.[6] This activity is often associated with the treatment of hypertension and benign prostatic hyperplasia.

  • Anti-inflammatory Properties: Some N-acyl derivatives of 1,4-benzodioxan-6-amine have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Enzyme Inhibition: Structurally related benzodioxane sulfonamides have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes, respectively.[4][5]

  • Anticancer Activity: Certain 1,4-benzodioxane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

Role of the 2-Bromopropanamide Moiety

The 2-bromopropanamide side chain introduces a reactive electrophilic center. This functional group has the potential to act as a covalent modifier of biological targets, such as the cysteine or histidine residues in the active site of an enzyme. This covalent interaction could lead to irreversible inhibition and prolonged pharmacological effects.

Future Research Directions

To fully elucidate the properties and potential of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, the following experimental investigations are recommended:

G cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_development Preclinical Development A Optimize Synthesis B Full Spectroscopic Characterization (NMR, IR, MS) A->B C Chiral Separation & Absolute Configuration B->C D In vitro Pharmacological Screening (e.g., receptor binding, enzyme inhibition) C->D E Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) D->E F Mechanism of Action Studies E->F G In vivo Efficacy Studies F->G H Pharmacokinetic Profiling (ADME) G->H I Preliminary Toxicology Assessment H->I

Caption: A roadmap for the future investigation of CAS 1089989-56-9.

Conclusion

2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a compound of significant interest due to its incorporation of the pharmacologically relevant 1,4-benzodioxane scaffold and a potentially reactive 2-bromopropanamide side chain. While specific biological data is currently unavailable, this guide provides a solid foundation for its synthesis and suggests promising avenues for pharmacological investigation. Further research is warranted to unlock the therapeutic potential of this and related molecules.

References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
  • Aziz-ur-Rehman, et al. (2014). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 13(11), 1849-1856.
  • Pigini, M., et al. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. Journal of Medicinal Chemistry, 48(24), 7750-7763.
  • BIOGEN Científica. 2-Bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide. [Link]

  • Rehman, A., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Juniper Online Journal of Case Studies, 3(2).
  • Testa, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369.
  • Aziz-ur-Rehman, et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Medicinal Chemistry Research, 24(11), 3847-3858.
  • Bolchi, C., et al. (2018).
  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(21), 4391-4401.
  • PubChem. 2-Bromopropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. [Link]

  • NIST. 1,4-Benzodioxin, 2,3-dihydro-. National Institute of Standards and Technology. [Link]

  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 25(16), 3674.

Sources

An In-depth Technical Guide to the Mechanism of Action of N-aryl Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-aryl Propanamide Scaffold

The N-aryl propanamide scaffold is a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and the ability to interact with a diverse range of biological targets. This guide provides an in-depth technical exploration of the core mechanisms of action for this important class of molecules, with a focus on their interactions with ion channels and enzymes critical to physiological and pathological processes. Our analysis will primarily dissect three well-established mechanisms: Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, voltage-gated sodium channel (Nav) blockade, and Fatty Acid Amide Hydrolase (FAAH) inhibition. For each mechanism, we will delve into the molecular interactions, the signaling pathways modulated, and the robust experimental protocols required for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological principles underpinning the activity of N-aryl propanamide derivatives.

Mechanism 1: Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) Ion Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipids.[1] Its activation leads to an influx of calcium and sodium ions, causing neuronal depolarization and the transmission of pain signals to the brain.[1] N-aryl propanamides have emerged as a potent class of TRPV1 antagonists, offering a promising therapeutic avenue for the management of chronic and inflammatory pain.[2]

Molecular Mechanism and Signaling Pathway

N-aryl propanamide derivatives typically act as competitive antagonists, binding to the same site as the endogenous activator capsaicin.[1] This binding event stabilizes the channel in a closed conformation, preventing the influx of cations that would otherwise lead to the generation of an action potential.[3] The antagonistic action effectively dampens the excitability of nociceptive neurons, thereby reducing the perception of pain.[4]

The downstream signaling cascade of TRPV1 activation, and consequently its blockade, is centered on intracellular calcium concentration. Activation of TRPV1 by an agonist like capsaicin leads to a significant influx of Ca2+, which can be visualized using calcium-sensitive fluorescent dyes.[5] This calcium influx is a critical step in the depolarization of the sensory neuron and the propagation of the pain signal.[3] N-aryl propanamide antagonists prevent this initial calcium influx, thus halting the signaling cascade at its inception.[1]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1_closed TRPV1 Channel (Closed State) TRPV1_open TRPV1 Channel (Open State) TRPV1_closed->TRPV1_open Activates Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Agonist Agonist (e.g., Capsaicin, Heat, Protons) Agonist->TRPV1_closed Binds Antagonist N-aryl Propanamide Antagonist Antagonist->TRPV1_closed Binds & Blocks Depolarization Neuronal Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Calcium_Assay_Workflow Start Start Plate_Cells Plate hTRPV1-HEK293 Cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Load_Dye Load with Fluo-4 AM (1 hr, 37°C) Incubate_Overnight->Load_Dye Add_Antagonist Add N-aryl Propanamide (Serial Dilutions) Load_Dye->Add_Antagonist Incubate_Antagonist Incubate (15-30 min, RT) Add_Antagonist->Incubate_Antagonist Measure_Fluorescence Measure Fluorescence (FLIPR) Incubate_Antagonist->Measure_Fluorescence Add_Agonist Add Agonist (Capsaicin) Measure_Fluorescence->Add_Agonist During Measurement Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the intracellular calcium assay.

Mechanism 2: Blockade of Voltage-Gated Sodium Channels (Nav)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons. [6]The Nav1.7 subtype, in particular, is highly expressed in peripheral nociceptive neurons and has been genetically validated as a critical target for pain therapeutics. [7]N-aryl propanamide derivatives have been developed as potent and selective inhibitors of Nav1.7, acting to reduce neuronal hyperexcitability.

Molecular Mechanism and Channel Gating

Nav channels cycle through three main conformational states: resting (closed), open, and inactivated. [6]Depolarization of the cell membrane causes the channels to rapidly transition from the resting to the open state, allowing an influx of Na+ ions that drives the rising phase of the action potential. Immediately following opening, the channel enters a non-conductive inactivated state. [8] N-aryl propanamide blockers often exhibit state-dependent inhibition, meaning they bind with higher affinity to the open or inactivated states of the channel compared to the resting state. [7]This is a crucial feature, as it allows for preferential targeting of rapidly firing neurons, such as those involved in pathological pain states, while having less effect on normally firing neurons. By binding to the channel, these inhibitors stabilize the inactivated state or physically occlude the pore, preventing the channel from conducting sodium ions and thereby dampening the neuron's ability to fire action potentials. [9]

Sodium_Channel_States Resting Resting State (Closed) Open Open State (Conducting Na⁺) Resting->Open Depolarization (Activation) Open->Resting Repolarization (Deactivation) Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Recovery from Inactivation Blocker N-aryl Propanamide Blocker Blocker->Open Binds (High Affinity) Blocker->Inactivated Binds (High Affinity) FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicles CB1->Neurotransmitter_Vesicle Inhibits Fusion Reduced_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Reduced_Release Anandamide_Precursor Anandamide Precursors Anandamide Anandamide (AEA) Anandamide_Precursor->Anandamide Synthesized on demand Anandamide->CB1 Binds & Activates (Retrograde Signaling) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor N-aryl Propanamide FAAH Inhibitor Inhibitor->FAAH Inhibits Therapeutic_Effect Analgesia / Anxiolysis Reduced_Release->Therapeutic_Effect

Figure 4: Endocannabinoid signaling pathway and the effect of FAAH inhibition.

Quantitative Data: Potency of N-aryl Propanamide and Related FAAH Inhibitors
Compound ClassSpecific DerivativeTargetAssay TypePotency (IC50, kinact/Ki)Reference
Piperidine UreaPF-3845hFAAHKinetickinact/Ki = 5,230 M⁻¹s⁻¹
Piperidine UreaPF-04457845hFAAHKinetickinact/Ki = 40,300 M⁻¹s⁻¹
Piperidine UreaPF-04457845hFAAHFluorometricIC50 = 32.4 nM (15 min preinc.)
Aryl UreaLY-2183240FAAHNot specifiedIC50 = 12 nM
O-aryl CarbamateURB597FAAHRadiometricIC50 = 48 nM
Piperazine UreaJNJ-42165279hFAAHNot specifiedIC50 = 10 nM
Heterocyclic N-carboxamidePKM-833hFAAHNot specifiedIC50 = 8.8 nM
Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol details a common in vitro method to determine the inhibitory potency (IC50) of N-aryl propanamides against FAAH. The assay measures the enzymatic hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

[10][11]Materials:

  • Recombinant human FAAH enzyme

  • 96-well, opaque, flat-bottomed plates

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (AAMCA) dissolved in ethanol or DMSO

  • N-aryl propanamide test compound and reference inhibitor (e.g., URB597) dissolved in DMSO

  • Fluorescence multiwell plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitor in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%).

    • Dilute the FAAH enzyme to the desired working concentration in cold FAAH Assay Buffer. Keep on ice.

    • Dilute the AAMCA substrate to its working concentration in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the test compound/inhibitor at various concentrations. Include "100% activity" control wells (with vehicle/DMSO) and "background" wells (no enzyme).

    • Add the diluted FAAH enzyme to all wells except the background wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes). This step is crucial for time-dependent or irreversible inhibitors to allow for interaction with the enzyme. 4[12]. Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

    • Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.

    • Measure the increase in fluorescence in kinetic mode for 10-60 minutes.

  • Data Analysis:

    • Determine the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

The N-aryl propanamide scaffold represents a cornerstone in the development of targeted therapeutics. Its ability to be chemically modified to selectively interact with diverse targets like TRPV1, Nav channels, and FAAH underscores its significance in drug discovery. The in-depth understanding of their mechanisms of action, facilitated by robust experimental protocols as detailed in this guide, is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. As our knowledge of the structural biology of these targets continues to expand, so too will our ability to fine-tune the interactions of N-aryl propanamide derivatives, paving the way for novel treatments for pain, inflammation, and a host of other debilitating conditions.

References

  • What are TRPV1 antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
  • Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. (2020, August 31). Annual Review of Pharmacology and Toxicology.
  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025, April 4). Bristol Myers Squibb.
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. (2012). PubMed Central.
  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality. (2010, April 10). PubMed.
  • A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. (2013). The Physiological Society.
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitiz
  • Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. (2015, April 6). NIH.
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. (2024, September 9). PubMed Central.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. (n.d.). Benchchem.
  • TRPV1 Receptors and Signal Transduction. (n.d.). NCBI Bookshelf.
  • Schematic representation of the main gating states of voltage-gated... (n.d.).
  • Fluorimetric Assay of FAAH Activity. (n.d.). PubMed.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Voltage-g
  • Fluorimetric Assay of FAAH Activity. (n.d.).
  • Application Note: TRPV1 Activation Assay Using Calcium Imaging with Capsaicin. (n.d.). Benchchem.
  • Assay of TRPV1 Receptor Signaling. (n.d.). PubMed.
  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022, August 16). PubMed Central.
  • A schematic representation of voltage-gated sodium channel showing all... (n.d.).
  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (n.d.). PubMed Central.
  • Voltage-gated sodium channels (Na V ): Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Discovery of Novel Nav1.7-Selective Inhibitors with the 1H-Indole-3-Propionamide Scaffold for Effective Pain Relief. (2025, November 7).
  • Gating and modulation mechanism of voltage gated sodium channels. (n.d.). Diva-portal.org.
  • Assay of TRPV1 Receptor Signaling. (n.d.).
  • 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists. (2021, September 15). ScienceDirect.
  • Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. (2021, June 7).
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. (n.d.). PubMed Central.
  • Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. (n.d.). Frontiers.
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflamm
  • Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. (2021, June 8). SpringerLink.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. (2019, July 17). PubMed Central.
  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011, November 22). PubMed Central.
  • Novel vanilloid receptor-1 antagonists described for the treatment of pain. (2005, January 3). BioWorld.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PubMed Central.
  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. (2022, October 18).
  • Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain. (2025, August 6).
  • Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. (2008, January 10). PubMed.
  • Comparison of intracellular calcium assays for TRPV1 receptors... (n.d.).
  • Voltage-clamp properties ofNaV1.7/I228Mchannels in HEK293 cells.... (n.d.).
  • Screening Assay Protocols Targeting the Nav1.
  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.).

Sources

An In-Depth Technical Guide to the Characterization of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide: A Methodological Approach to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: Direct experimental data on the solubility and stability of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is not extensively available in the public domain. This guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It outlines the predictive analysis and the detailed experimental protocols necessary to thoroughly characterize the solubility and stability of this, or structurally similar, novel chemical entities. As a Senior Application Scientist, the focus is not just on the "what" but the "why"—providing a robust, scientifically-grounded strategy for investigation.

Introduction and Predictive Physicochemical Profile

2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is a molecule that combines several key functional groups which are predictive of its physicochemical behavior. Understanding these structural elements is the first step in designing a robust characterization plan.

  • The Benzodioxin Moiety: The 2,3-dihydrobenzo[b]dioxin group is a relatively rigid, bicyclic system. The ether linkages contribute polarity and potential hydrogen bond acceptor sites. This core is generally hydrophobic but the oxygen atoms can influence aqueous interactions.

  • The Propanamide Linker: The amide group is a critical determinant of solubility and stability. It is polar and can act as both a hydrogen bond donor and acceptor. However, amides are susceptible to hydrolysis under acidic or basic conditions.

  • The α-Bromo Substituent: The bromine atom attached to the carbon adjacent to the carbonyl group is an electron-withdrawing group. This can increase the susceptibility of the amide bond to hydrolysis. Bromine also adds to the molecular weight and overall lipophilicity of the compound.

Based on this structure, we can hypothesize that the compound will have limited aqueous solubility due to the dominant hydrophobic character of the aromatic and alkyl portions. Its stability will be primarily dictated by the resilience of the amide bond to hydrolysis. Computational tools and predictive models can offer initial estimates of properties like LogP and aqueous solubility, guiding the selection of solvent systems and stress conditions for experimental verification.[1][2][3][4]

Aqueous Solubility Determination

For any compound in a drug discovery pipeline, solubility is a critical property as it directly impacts bioavailability and the reliability of in vitro assays.[5][6] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound before it precipitates after being added to an aqueous buffer from a high-concentration organic stock solution (typically DMSO). It is a high-throughput measurement relevant for early discovery, indicating how a compound will behave in typical screening assays.[6][7][8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with its solid, undissolved state. It is a more time-consuming but fundamental measurement, critical for formulation and preclinical development.[5][7][8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility. The causality behind this choice is its direct measurement of the equilibrium state, providing unambiguous data for biopharmaceutical classification and formulation decisions.

Methodology:

  • Preparation: Add an excess amount of solid 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The extended incubation ensures the dissolution process reaches a true thermodynamic endpoint.[7]

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. To ensure only the dissolved compound is measured, the supernatant must be carefully separated from any undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

Data Presentation

Quantitative solubility data should be presented clearly.

Solvent System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Simulated Gastric Fluid1.237Hypothetical ValueHypothetical Value
Acetate Buffer4.525Hypothetical ValueHypothetical Value
Phosphate Buffer6.825Hypothetical ValueHypothetical Value
Phosphate-Buffered Saline7.437Hypothetical ValueHypothetical Value

Table 1: Example of a data summary table for thermodynamic solubility results.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound B Add to vials with aqueous buffers (various pH) A->B C Agitate at constant temperature (e.g., 24-48h) D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze filtrate by HPLC-UV E->G F Prepare standard curve F->G H Calculate Concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[12][13][14] This is a core requirement of regulatory bodies as outlined in the ICH Q1A(R2) guideline.[10][14][15]

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[18][19]

Experimental Protocol: Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20% of the parent compound.[20] This level is sufficient to produce and detect degradants without destroying the molecule entirely.

Methodology:

  • Stock Solution Preparation: Prepare a solution of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). The amide bond is a prime target for acid-catalyzed hydrolysis.[12]

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis of amides is often faster than acid-catalyzed.[12]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours. This tests for susceptibility to oxidation.

    • Thermal Degradation: Store the stock solution and solid compound in a temperature-controlled oven (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[21] A dark control sample must be run in parallel to differentiate light-induced degradation from thermal effects.

  • Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any new peaks (degradants).

Data Presentation

Results should be tabulated to clearly show the impact of each stress condition.

Stress Condition Reagent Temperature Duration % Assay of Parent % Degradation No. of Degradants
Unstressed Control-25°C0 h100.00.00
Acid Hydrolysis0.1 M HCl60°C24 hHypothetical ValueHypothetical ValueHypothetical Value
Base Hydrolysis0.1 M NaOH25°C4 hHypothetical ValueHypothetical ValueHypothetical Value
Oxidation3% H₂O₂25°C24 hHypothetical ValueHypothetical ValueHypothetical Value
Thermal (Solid)-80°C48 hHypothetical ValueHypothetical ValueHypothetical Value
Photolytic (Solid)ICH Q1B25°CPer GuidelineHypothetical ValueHypothetical ValueHypothetical Value

Table 2: Example of a data summary table for forced degradation results.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of compound (1 mg/mL) C Acid Hydrolysis (HCl) D Base Hydrolysis (NaOH) E Oxidation (H₂O₂) F Thermal Stress G Photolytic Stress B Prepare solid state samples H Neutralize & Dilute Samples C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-PDA J Assess Peak Purity I->J K Quantify Degradation J->K L Identify Degradation Pathway K->L

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

The characterization of a novel compound such as 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide requires a systematic and scientifically rigorous approach. While predictive assessments based on its chemical structure provide initial guidance, they are no substitute for empirical data. The detailed protocols for determining thermodynamic solubility and for conducting forced degradation studies outlined in this guide provide a robust framework for generating the critical data needed by researchers and drug development professionals. This information is fundamental to establishing a comprehensive profile of the compound, validating analytical methods, and making informed decisions throughout the development lifecycle.

References

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Gilson. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Delaney, J. S. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. ResearchGate. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • ICH Stability Testing Guidelines. SNS Courseware. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Predicting Solubility. Rowan Scientific. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

Sources

The Alpha-Bromo Amide Motif: A Nexus of Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo amides are a class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to an amide carbonyl group. This seemingly simple structural motif is a powerhouse of chemical reactivity, serving as a versatile synthon in a multitude of organic transformations. The interplay between the electron-withdrawing nature of the adjacent amide, the lability of the carbon-bromine bond, and the acidity of the α-proton bestows upon these molecules a rich and tunable reactivity profile. This guide delves into the core principles governing the reactivity of α-bromo amides, exploring their participation in nucleophilic substitutions, eliminations, radical reactions, and organometallic couplings. By synthesizing mechanistic understanding with practical, field-proven insights, this document aims to equip researchers with the knowledge to strategically employ these valuable building blocks in complex molecule synthesis and drug discovery.

Fundamental Properties Governing Reactivity

The chemical behavior of an α-bromo amide is dictated by the electronic and steric environment surrounding the α-carbon. The presence of the bromine atom on the carbon adjacent to the carbonyl group creates a unique chemical environment that is central to its utility in synthesis.[1]

  • Electrophilicity of the α-Carbon: The electronegative bromine atom and the electron-withdrawing amide group synergistically polarize the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1] This effect makes the carbonyl carbon even more electrophilic, potentially influencing the amide's susceptibility to nucleophilic attack or hydrolysis.[1]

  • Acidity of α-Protons: The bromine atom at the alpha position significantly increases the acidity of the adjacent hydrogen atoms. This allows for selective deprotonation by a suitable base, enabling further functionalization at this position.[1]

  • C-Br Bond Lability: The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate α-amido radicals or heterolytically to form carbocation intermediates, opening avenues for a diverse range of transformations.

These fundamental properties allow α-bromo amides to act as versatile synthons, capable of reacting as electrophiles, radical precursors, or even nucleophilic equivalents under specific conditions.[2]

Major Reaction Pathways

The rich chemical reactivity of α-bromo amides can be broadly categorized into four major pathways: nucleophilic substitution, elimination, radical reactions, and organometallic cross-coupling. The preferred pathway is highly dependent on the substrate structure, the nature of the reagent, and the reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common transformations of α-bromo amides, providing a direct route to α-functionalized amides. These reactions can proceed through either an SN1 or SN2 mechanism, and understanding the factors that govern this choice is crucial for controlling the reaction outcome.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic α-carbon from the backside, displacing the bromide leaving group. This pathway is favored by:

  • Steric Accessibility: Less sterically hindered α-carbons facilitate the backside attack of the nucleophile.[3] Primary and secondary α-bromo amides are ideal substrates.

  • Strong Nucleophiles: Potent, often negatively charged, nucleophiles are required to efficiently displace the leaving group in the concerted step.[4][5]

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone are preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[3][4][5]

A classic application of the SN2 reactivity of α-bromo amides is in the synthesis of α-amino amides, which are important building blocks for peptides and pharmaceuticals.[2] For instance, the alkylation of amines with α-bromo amides is a key step in the synthesis of many biologically active molecules.[2]

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. This pathway is favored under conditions that stabilize this intermediate:

  • Substrate Structure: Tertiary α-bromo amides or those that can form resonance-stabilized carbocations (e.g., benzylic) are more likely to react via an SN1 mechanism.[6][7]

  • Weak Nucleophiles: Weak nucleophiles, such as water or alcohols, favor the SN1 pathway as they are not strong enough to force an SN2 displacement.[4][5][7]

  • Polar Protic Solvents: Solvents like water, ethanol, and carboxylic acids excel at stabilizing the carbocation intermediate through solvation, thus promoting the SN1 mechanism.[3][4][6]

Table 1: Factors Influencing SN1 vs. SN2 Pathways for α-Bromo Amides

FactorFavors SN1Favors SN2Rationale
Substrate Tertiary, Resonance-stabilizedMethyl, Primary, SecondarySteric hindrance prevents backside attack in SN2; Carbocation stability is key for SN1.[3][6][7]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, I⁻)Strong nucleophiles force a concerted displacement; weak nucleophiles wait for carbocation formation.[4][5][7]
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., Acetone, DMF)Protic solvents stabilize the carbocation intermediate; aprotic solvents enhance nucleophile reactivity.[3][4][6]
Leaving Group Good leaving group (I > Br > Cl)Good leaving group (I > Br > Cl)A good leaving group is essential for both mechanisms.
Elimination Reactions

Under basic conditions, particularly with sterically hindered bases, α-bromo amides can undergo elimination reactions to form α,β-unsaturated amides.[8] This E2 (Elimination Bimolecular) process involves the abstraction of an α-proton by the base, with the simultaneous departure of the bromide ion and formation of a double bond. The formation of a conjugated system with the amide carbonyl provides a strong thermodynamic driving force for this reaction.[8]

Experimental Protocol: Synthesis of an α,β-Unsaturated Amide via Elimination

This protocol describes a typical procedure for the elimination of HBr from an α-bromo amide to generate an α,β-unsaturated amide.

  • Dissolution: Dissolve the α-bromo amide (1.0 eq) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) or pyridine (used as solvent and base) dropwise at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed. Heating may be required in some cases.[8]

  • Workup: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Radical Reactions

The C-Br bond in α-bromo amides can be cleaved homolytically using radical initiators (e.g., AIBN), transition metals, or photoredox catalysis to generate an α-amido radical.[2][9] This highly reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

α-Bromo amides are excellent initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[10][11][12] The reversible activation and deactivation of the growing polymer chain by a transition metal catalyst (typically copper) allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[11][12]

α-Amido radicals can undergo intramolecular cyclization onto suitably positioned double or triple bonds to form cyclic structures, such as lactams.[2][9] They can also add intermolecularly to alkenes in Atom Transfer Radical Addition (ATRA) reactions, which is a powerful method for C-C bond formation.[9] Recent advances in photoredox catalysis have enabled these transformations to be carried out under very mild conditions.[9]

Diagram: Generalized Experimental Workflow for a Photoredox-Catalyzed Radical Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine α-bromo amide, alkene, photocatalyst, and amine base in solvent B Degas the solution (e.g., sparge with N₂ or Ar) A->B C Irradiate with visible light (e.g., blue LEDs) at room temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench reaction and perform aqueous workup D->E F Dry organic layer and concentrate in vacuo E->F G Purify by column chromatography F->G H H G->H Characterize pure product (NMR, MS, etc.)

Caption: A typical workflow for a photoredox-catalyzed reaction involving an α-bromo amide.

Organometallic Cross-Coupling Reactions

α-Bromo amides can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions. For example, nickel- and cobalt-catalyzed couplings with organozinc (Negishi) or Grignard reagents allow for the formation of α-aryl or α-alkyl amides.[2][13] These methods are particularly valuable for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, which are ubiquitous in pharmaceutical compounds.

Applications in Drug Development

The versatility of α-bromo amides makes them highly valuable intermediates in medicinal chemistry and drug development.[2] The ability to readily introduce diverse functional groups at the α-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The amide functional group itself is a key component of many drugs, and modifications at the α-position can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[14][15] For example, the synthesis of α-amino amides, which are precursors to peptidomimetics and other bioactive molecules, heavily relies on the reactivity of α-bromo amides.[2]

Diagram: Role of α-Bromo Amides in Synthetic Pathways

G cluster_reactions Reaction Pathways cluster_products Product Classes Start α-Bromo Amide SN2 S N 2 (Strong Nu⁻) Start->SN2 Elim Elimination (Base) Start->Elim Radical Radical Rxn (Initiator/Light) Start->Radical Coupling Cross-Coupling (Metal Catalyst) Start->Coupling Prod1 α-Substituted Amides (e.g., α-Amino Amides) SN2->Prod1 Prod2 α,β-Unsaturated Amides Elim->Prod2 Prod3 Lactams, Poly-amides Radical->Prod3 Prod4 α-Aryl/Alkyl Amides Coupling->Prod4

Caption: The diverse synthetic pathways originating from the α-bromo amide scaffold.

Conclusion

The reactivity of α-bromo amides is a classic yet continually evolving area of organic synthesis. Their ability to participate in a wide array of transformations, including nucleophilic substitutions, eliminations, radical reactions, and cross-couplings, cements their status as indispensable building blocks. A thorough understanding of the factors that control their reactivity allows chemists to harness their synthetic potential for the efficient construction of complex molecules, with significant implications for the fields of materials science, agrochemicals, and particularly, drug discovery and development. The ongoing development of new catalytic systems, especially in the realm of photoredox catalysis, promises to further expand the synthetic utility of this versatile functional group.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Alpha-Brominated Amide Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • What are the factors that affect SN1 and SN2 reaction?. (2018). Quora.
  • Factors Affecting SN1 & SN2 Reactions. (n.d.). Scribd.
  • D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(1), 100-141.
  • Strieth-Kalthoff, F., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(7), 1835-1842.
  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. (n.d.). ResearchGate.
  • Choudhary, A. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline.
  • Synthesis of α-bromocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
  • Cahiez, G., et al. (2012). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 14(12), 3072-3075.
  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (n.d.). ResearchGate.
  • The importance of amide protons in peptide drug development. (n.d.).
  • Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2. (n.d.). Aakash Institute.
  • 8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
  • Transition Metal‐Catalyzed Radical Reactions of Amides. (n.d.). ResearchGate.
  • Elimination of Alpha Bromides. (2020). YouTube.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (2024). Pearson.
  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Synthetic Access to Aromatic α-Haloketones. (2020). National Institutes of Health.
  • Elimination Reaction. (n.d.). Scribd.
  • Nucleophilic substitution reactions. (n.d.). Khan Academy.
  • Gammack Yamagata, A. D., et al. (2025). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry.
  • Shea, K. (2023). 4: Radical Reactions. Chemistry LibreTexts.
  • 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. (2022). Chemistry LibreTexts.
  • 18.6: Reactions at the α Carbons of Carboxylic Acids. (2021). Chemistry LibreTexts.
  • Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Amides. YouTube.
  • Collins, M. R., et al. (2025). Discovery of N–X anomeric amides as electrophilic halogenation reagents.
  • Gao, H., et al. (2020). Radical polymerization reactions for amplified biodetection signals. Polymer Chemistry, 11(10), 1735-1753.
  • Tota, M. R., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14245-14287.
  • Gansäuer, A., et al. (2021). α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journal of Organic Chemistry, 17, 725-735.
  • Synthesis of novel amides and related compounds with applications in medicinal chemistry. (2023). Figshare.

Sources

Unveiling the Architecture of Innovation: A Technical Guide to X-ray Crystallography of Novel Benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzodioxin Scaffold - A Privileged Motif in Drug Discovery

The 1,4-benzodioxin moiety and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Their versatile scaffold has been instrumental in the development of treatments targeting a range of conditions, from cardiovascular diseases to neurological disorders.[1][3] The precise three-dimensional arrangement of atoms within these molecules, a concept known as stereochemistry, is paramount to their biological activity. Understanding this architecture is not merely an academic exercise; it is the key to unlocking more potent and selective therapeutics.[4] X-ray crystallography stands as the definitive method for elucidating these intricate structures, providing unparalleled insights into the conformational subtleties that govern molecular interactions.[4][5] This guide offers a comprehensive, in-depth exploration of the X-ray crystallography workflow as applied to novel benzodioxin derivatives, tailored for researchers, scientists, and drug development professionals.

I. The Genesis of Structure: From Powder to Perfect Crystal

The journey to a high-resolution crystal structure begins with the most critical and often challenging step: growing a single, diffraction-quality crystal. For novel benzodioxin derivatives, which can exhibit a range of polarities and intermolecular interactions, a systematic and patient approach to crystallization is essential.

Causality in Crystallization: Solvent Selection and Supersaturation

The formation of a crystal from a solution is a thermodynamic process driven by supersaturation. The choice of solvent is therefore a critical experimental decision.[6][7] For benzodioxin derivatives, which often possess both hydrophobic (the aromatic rings) and potentially hydrophilic (substituents) regions, a common strategy is to use a binary solvent system. A "good" solvent in which the compound is readily soluble is paired with a "poor" solvent in which it is sparingly soluble.[7] This allows for the fine-tuning of solubility and the gradual approach to supersaturation, a condition that favors the growth of large, well-ordered crystals over rapid precipitation.[8]

Table 1: Common Solvents for Crystallization of Benzodioxin Derivatives

Solvent ClassGood Solvents (Examples)Poor Solvents (Anti-Solvents) (Examples)Rationale for Pairing
Polar Aprotic Acetone, AcetonitrileHexane, HeptaneCreates a significant polarity gradient, effective for inducing crystallization of moderately polar derivatives.
Ethers Dichloromethane (DCM)Diethyl ether, PentaneDCM is a good solvent for many organics; the slow diffusion of a volatile anti-solvent can yield high-quality crystals.
Alcohols Methanol, EthanolWaterSuitable for derivatives with hydrogen bonding capabilities. The slow evaporation of the more volatile alcohol drives crystallization.
Experimental Protocol: Vapor Diffusion for Crystal Growth

Vapor diffusion is a highly effective and widely used technique for crystallizing milligram quantities of novel compounds.[8][9]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 2-10 mg of the purified benzodioxin derivative in 0.5-1.0 mL of a "good" solvent (e.g., Dichloromethane).

  • Setup: Place this solution in a small, open vial (the "inner vial").

  • Reservoir: In a larger, sealable container (the "outer vial" or well), place a larger volume (e.g., 5-10 mL) of a "poor" solvent (e.g., Hexane).

  • Assembly: Carefully place the inner vial inside the outer vial, ensuring no cross-contamination.

  • Sealing and Incubation: Seal the outer vial and leave it undisturbed in a location with a stable temperature.

  • Mechanism of Action: The more volatile solvent from the inner vial will slowly evaporate and diffuse into the reservoir of the poor solvent. Concurrently, the vapor of the poor solvent will diffuse into the inner vial, gradually decreasing the solubility of the benzodioxin derivative and inducing crystallization.

  • Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks. Avoid agitation, as this can lead to the formation of multiple small crystals instead of a few large ones.[7]

Diagram 1: Vapor Diffusion Crystallization Workflow

G cluster_prep Preparation cluster_setup Assembly cluster_process Crystallization dissolve Dissolve Benzodioxin Derivative in 'Good' Solvent place_vial Place Inner Vial in Outer Vial dissolve->place_vial Inner Vial prepare_reservoir Prepare Reservoir of 'Poor' Solvent prepare_reservoir->place_vial Outer Vial seal Seal Outer Vial place_vial->seal diffusion Slow Vapor Diffusion seal->diffusion supersaturation Gradual Supersaturation diffusion->supersaturation crystal_growth Single Crystal Growth supersaturation->crystal_growth

Caption: Workflow for vapor diffusion crystallization.

II. Illuminating the Lattice: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to expose it to a finely focused beam of X-rays to generate a diffraction pattern. This pattern of spots, or "reflections," contains the information needed to determine the three-dimensional structure of the molecule.[5]

The Choice of X-ray Source: In-house vs. Synchrotron

Modern crystallography is performed using either in-house X-ray diffractometers or at large-scale synchrotron facilities.[10][11]

  • In-house Diffractometers: Equipped with microfocus X-ray sources, these are excellent for routine structure determination of well-diffracting crystals.[12]

  • Synchrotron Radiation: For weakly diffracting, very small crystals, or for experiments requiring tunable wavelengths (e.g., to determine absolute stereochemistry), synchrotron sources are indispensable.[11][13][14] The extremely high intensity and collimation of synchrotron X-ray beams can significantly improve data quality.[14] However, this high intensity also increases the risk of radiation damage to the crystal.[15]

Cryo-Crystallography: A Necessary Precaution

To mitigate radiation damage and improve data quality, data collection for small molecules is almost universally performed at cryogenic temperatures (around 100 K or -173 °C).[15] The crystal is rapidly cooled in a stream of liquid nitrogen, which vitrifies the surrounding solvent and holds the molecules in a more ordered state.

Experimental Protocol: Crystal Mounting and Cryo-cooling

  • Crystal Harvesting: Using a small nylon loop, carefully remove a single crystal from the crystallization drop.

  • Cryoprotection (if necessary): Quickly pass the crystal through a solution containing a cryoprotectant (e.g., paratone-N oil or a solution with a high concentration of glycerol) to prevent the formation of crystalline ice during cooling.

  • Flash Cooling: Immediately place the loop in the cold nitrogen stream of the diffractometer. This vitrifies the solvent around the crystal.

  • Centering: Use the diffractometer's microscope and goniometer to precisely center the crystal in the X-ray beam.

Data Collection Strategy

The goal of data collection is to measure the intensity of as many unique reflections as possible.[5] This is achieved by rotating the crystal in the X-ray beam and collecting a series of diffraction images.[16] A complete dataset typically requires a total rotation of at least 180 degrees.[5]

Diagram 2: From Crystal to Diffraction Data

G crystal Single Crystal of Benzodioxin Derivative mount Mount on Loop & Cryo-cool (100K) crystal->mount diffractometer Diffractometer mount->diffractometer xray X-ray Beam (In-house or Synchrotron) xray->diffractometer detector Detector diffractometer->detector Crystal Rotation diff_pattern Diffraction Images (Raw Data) detector->diff_pattern

Caption: The process of X-ray diffraction data collection.

III. Decoding the Data: Structure Solution and Refinement

The collected diffraction images are processed to extract the intensities of each reflection.[16][17] These intensities are then used to solve the "phase problem" and generate an initial electron density map of the molecule.[5]

From Reflections to a Model
  • Data Processing: Software is used to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[16] This results in a file containing a list of unique reflections and their corresponding intensities.

  • Structure Solution: For small molecules like benzodioxin derivatives, "direct methods" are typically used to solve the phase problem and generate an initial structural model.[5]

  • Model Building: The initial model is visualized, and atoms are assigned to the corresponding electron density peaks.

The Art of Refinement: Perfecting the Structure

Structure refinement is an iterative process of adjusting the atomic positions and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[18][19][20]

Key Refinement Parameters and Their Significance:

ParameterDescriptionImportance for Benzodioxin Derivatives
Atomic Coordinates (x, y, z) The position of each atom in the unit cell.Defines the precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.
Atomic Displacement Parameters (ADPs) Also known as temperature factors or B-factors, these model the thermal vibration and static disorder of each atom.[19] Anisotropic ADPs are typically used for non-hydrogen atoms.Can reveal dynamic regions of the molecule or the presence of conformational disorder, which can be crucial for understanding binding.
Occupancy Represents the fraction of time an atom occupies a specific position. A value less than 1 indicates disorder.Important for modeling disordered solvent molecules or parts of the benzodioxin derivative that adopt multiple conformations.
R-factors (R1 and wR2) Statistical measures of the agreement between the calculated and observed diffraction data. Lower values indicate a better fit.[21]Key indicators of the overall quality and reliability of the final crystal structure.

Self-Validating Protocol for Refinement:

A crucial aspect of trustworthy refinement is the use of a "free" R-factor (R-free).[21] A small subset of reflections (typically 5%) is excluded from the refinement process.[21] The R-free is calculated based on this subset, providing an unbiased measure of how well the model predicts data it has not "seen" before. A significant drop in both the working R-factor and the R-free during refinement indicates a genuinely improving model.[21]

IV. The Final Output: Data Interpretation and Deposition

The final refined crystal structure provides a wealth of information. Bond lengths, bond angles, and torsion angles can be precisely measured. The packing of molecules in the crystal lattice reveals intermolecular interactions such as hydrogen bonds and π-π stacking, which are critical for understanding the solid-state properties of the compound and can provide insights into its interactions with biological targets.

Authoritative Grounding: The Cambridge Structural Database (CSD)

To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final structural information in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23][24] Deposition includes the refined atomic coordinates, the experimental data, and details of the data collection and refinement process. This allows other researchers to access, validate, and build upon the work.

Conclusion: From Blueprint to Breakthrough

X-ray crystallography is an exacting but immensely powerful technique. For novel benzodioxin derivatives, it provides the definitive blueprint of their three-dimensional structure, transforming them from chemical diagrams into tangible molecular entities. This structural knowledge is the bedrock of rational drug design, enabling the optimization of lead compounds and the development of next-generation therapeutics. By understanding and meticulously applying the principles and protocols outlined in this guide, researchers can confidently navigate the path from a novel compound to a high-resolution crystal structure, accelerating the journey from discovery to clinical impact.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2534-2553. [Link]

  • Bury, C. S., Brooks-Bartlett, J. C., Garman, E. F., & Cowan, J. A. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D: Structural Biology, 75(Pt 7), 615–626. [Link]

  • Yetnet. X-Ray Crystallography - Refinement. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Crystal Structure Determination. The Royal Society of Chemistry. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • The University of Oklahoma. Structure Refinement. [Link]

  • Nowell, H., & Allan, D. R. (2016). Facilities for Small-Molecule Crystallography at Synchrotron Sources. Protein and Peptide Letters, 23(3), 211–216. [Link]

  • University of Montana. Small Molecule X-Ray Diffraction Facility. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1433–1440. [Link]

  • University of York. Crystallisation Techniques. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • MDPI. Crystals | Special Issue : Synchrotron Radiation in Crystallography. [Link]

  • Nowell, H., & Allan, D. R. (2016). Facilities for small-molecule crystallography at synchrotron sources. Protein and Peptide Letters, 23(3), 211-216. [Link]

  • Fiveable. 13.1 Synchrotron radiation and its applications in crystallography. [Link]

  • PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • ResearchGate. (2021). (PDF) A beginner's guide to X-ray data processing. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Thiéry, V., Coudert, G., Bizot-Espiard, J. G., Pfeiffer, B., Renard, P., Lindenbaum, A., & Guillaumet, G. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]

  • Cambridge Crystallographic Data Centre. (2025, May 14). Introducing Cambridge Structural Database 6.00. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database: a Powerful Resource in Drug Discovery. [Link]

  • Sannio, F., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 27(19), 6523. [Link]

  • De Novo Design and Asymmetric Synthesis of a C-1/2 Benzodioxin Fused Glycoside Analogue of Lincomycin. (2023). Organic Letters, 25(1), 106-110. [Link]

  • Expert Opinion on Drug Discovery. (2009). Development of novel benzotriazines for drug discovery. [Link]

  • Grey, J. L., & Thompson, D. H. (2010). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery, 5(11), 1039–1045. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12, 17296. [Link]

  • Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. (2024). Molecules, 29(1), 229. [Link]

  • ResearchGate. Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1548. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-bromopropanamide via Palladium-Catalyzed N-Arylation

Application Note: A Robust Protocol for the Synthesis of N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-bromopropanamide via Palladium-Catalyzed N-Arylation

Abstract

This application note provides a detailed, field-proven protocol for the N-arylation of 2-bromopropanamide with 2,3-dihydrobenzo[b][1][2]dioxin-6-amine. The synthesis of the target compound, N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-bromopropanamide, a potentially valuable building block in medicinal chemistry, is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental setup, reaction optimization, and purification methods. The causality behind experimental choices, such as the selection of catalyst, ligand, base, and solvent, is thoroughly explained to ensure reproducibility and facilitate adaptation for related substrates.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active molecules. The N-arylation of aliphatic amides presents a unique set of challenges due to the lower nucleophilicity of the amide nitrogen compared to amines. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, offering a significant improvement over harsher traditional methods like the Ullmann condensation.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or pseudohalides and a wide range of nitrogen-containing compounds, including amides.[3][5]

The target molecule, N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-bromopropanamide, incorporates the privileged 2,3-dihydrobenzo[b][1][2]dioxin scaffold, which is present in numerous bioactive compounds. The 2-bromopropanamide moiety provides a reactive handle for further synthetic transformations. This protocol details a reliable method for the synthesis of this compound, emphasizing the rationale behind the chosen conditions to provide a robust and adaptable procedure.

Reaction Principle

The N-arylation of 2-bromopropanamide with 2,3-dihydrobenzo[b][1][2]dioxin-6-amine is achieved via a Buchwald-Hartwig cross-coupling reaction. The catalytic cycle, shown in Figure 1, is initiated by the oxidative addition of the aryl halide (or in this case, the amine partner is the focus, reacting with an alkyl halide amide) to a palladium(0) complex. The resulting palladium(II) intermediate then coordinates with the deprotonated amide. Subsequent reductive elimination yields the desired N-aryl amide product and regenerates the active palladium(0) catalyst.[6][7] The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent side reactions.[8]

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_CyclePd(0)L2Pd(0)L2Oxidative_AdditionOxidativeAdditionPd(0)L2->Oxidative_AdditionAr-XPd(II)_ComplexL2Pd(Ar)(X)Oxidative_Addition->Pd(II)_ComplexAmide_CoordinationAmide Coordination& DeprotonationPd(II)_Complex->Amide_CoordinationR'R''NH, BasePd(II)_Amido_ComplexL2Pd(Ar)(NR'R'')Amide_Coordination->Pd(II)_Amido_ComplexReductive_EliminationReductiveEliminationPd(II)_Amido_Complex->Reductive_EliminationReductive_Elimination->Pd(0)L2ProductAr-NR'R''Reductive_Elimination->Product

A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Amount (mg)
2-Bromopropanamide5875-25-2151.991.2182.4
2,3-Dihydrobenzo[b][1][2]dioxin-6-amine22013-33-8151.161.0151.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 (2 mol%)18.3
Xantphos161265-03-8578.680.04 (4 mol%)23.1
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.4456.1
Anhydrous Toluene108-88-392.14-5 mL
Equipment
  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (argon or nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (151.2 mg, 1.0 mmol), 2-bromopropanamide (182.4 mg, 1.2 mmol), cesium carbonate (456.1 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-bromopropanamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices

  • Catalyst System: A palladium-based catalyst is chosen for its high efficiency in C-N cross-coupling reactions.[5] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective air-stable palladium(0) precursor.[9]

  • Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective for the N-arylation of amides.[9] Its wide bite angle is known to promote the reductive elimination step and prevent the formation of inactive catalyst species.[5]

  • Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is effective in deprotonating the amide nitrogen without causing significant decomposition of base-sensitive functional groups.[9] Its good solubility in organic solvents also facilitates the reaction.[10]

  • Solvent: Toluene is a common non-polar aprotic solvent for Buchwald-Hartwig aminations, as it is generally unreactive and has a suitable boiling point for these reactions.[6] Dioxane is also a viable alternative.[9]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 100 °C is a good starting point, and it can be optimized as needed.[10]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[11]

  • Organic solvents are flammable and should be handled with care.

  • 2-Bromopropanamide is harmful if swallowed and causes skin and eye irritation.[12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Use fresh catalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate baseConsider a stronger base like sodium tert-butoxide (NaOtBu) if the starting materials are not base-sensitive.[11]
Side product formation Decomposition of starting materials or productLower the reaction temperature. Screen other solvents or bases.
Hydrodehalogenation of the aryl halide (if applicable)Use a different ligand that is less prone to β-hydride elimination.

Conclusion

This application note provides a robust and well-rationalized protocol for the N-arylation of 2-bromopropanamide with 2,3-dihydrobenzo[b][1][2]dioxin-6-amine using a palladium-catalyzed Buchwald-Hartwig reaction. The detailed experimental procedure, along with the explanation of the choices of reagents and conditions, should enable researchers to successfully synthesize the target compound and adapt the protocol for other related substrates.

Experimental Workflow Diagram

experimental_workflowcluster_prepReaction Preparationcluster_reactionReaction Executioncluster_workupWork-up & Purificationprep1Weigh Reagents:- Amine- Amide- Base- Catalyst- Ligandprep2Add to dry Schlenk tubeunder inert atmosphereprep1->prep2react1Add anhydrous solventprep2->react1react2Heat and stir(e.g., 100 °C, 8-16 h)react1->react2react3Monitor by TLCreact2->react3workup1Cool to room temperaturereact3->workup1workup2Dilute and filterworkup1->workup2workup3Aqueous work-up(wash with water/brine)workup2->workup3workup4Dry organic layerand concentrateworkup3->workup4purifyFlash columnchromatographyworkup4->purifycharCharacterize pure product(NMR, MS)purify->char

A general workflow for the N-arylation protocol.

References

  • Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(41), 14702–14709. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination. Chemical Science, 2(1), 27-50. [Link]

  • PubChem. (n.d.). 2-Bromopropanamide. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropanamide. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Bromopropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N,N-dimethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

Application Notes and Protocols for 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-BNDP

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide in cell-based assays. Based on its structural features, this compound is hypothesized to function as a covalent inhibitor. The protocols and discussions herein are centered around this putative mechanism, offering a framework for its investigation as a modulator of cellular signaling pathways, with a particular focus on G-protein coupled receptors (GPCRs) like the alpha-adrenergic receptors.

Introduction: Unveiling the Potential of a Covalent Modulator

2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is a research compound featuring two key structural motifs: an N-(2,3-dihydrobenzo[b]dioxin-6-yl) group and a 2-bromopropanamide moiety. While the dihydrobenzodioxin core is found in various pharmacologically active agents, including antagonists of adrenergic receptors, the 2-bromopropanamide group is a potential electrophilic "warhead". This suggests that the compound may act as a targeted covalent inhibitor, forming a stable bond with its biological target.

Covalent inhibitors offer distinct advantages in drug discovery, including prolonged duration of action and high potency.[1] This guide provides the theoretical background and practical protocols to investigate the hypothesized covalent inhibitory activity of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide in a cellular context.

Putative Mechanism of Action: Covalent Inhibition

We hypothesize that 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide acts via a two-step mechanism common to targeted covalent inhibitors[2][3]:

  • Reversible Binding: The N-(2,3-dihydrobenzo[b]dioxin-6-yl) moiety directs the molecule to the binding pocket of its target protein, forming an initial non-covalent complex.

  • Covalent Modification: The electrophilic 2-bromopropanamide "warhead" then reacts with a nearby nucleophilic amino acid residue, such as a cysteine, forming an irreversible covalent bond.

This proposed mechanism is depicted in the following diagram:

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Target Protein Target Protein Reversible Complex Reversible Complex Target Protein->Reversible Complex Ki Inhibitor Inhibitor Inhibitor->Reversible Complex Covalent Adduct Covalent Adduct Reversible Complex->Covalent Adduct kinact

Figure 1: Proposed two-step mechanism of covalent inhibition.

Recommended Cell-Based Assays and Protocols

Given the presence of the dihydrobenzodioxin moiety, a known pharmacophore for alpha-adrenergic receptors, the following protocols are designed to assess the compound's activity on this class of GPCRs.

Initial Screening: Adrenergic Receptor Antagonism Assay

A common method to assess the function of GPCRs that couple to Gq, such as the alpha-1 adrenergic receptor, is to measure changes in intracellular calcium.

Protocol 1: Calcium Mobilization Assay

  • Objective: To determine if 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide can antagonize agonist-induced calcium release in cells expressing an alpha-1 adrenergic receptor.

  • Materials:

    • HEK293 cells stably expressing the human alpha-1A adrenergic receptor (ADRA1A).

    • Fluo-4 AM calcium indicator dye.

    • Phenylephrine (agonist).

    • Prazosin (known competitive antagonist).

    • 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

  • Procedure:

    • Seed ADRA1A-HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load cells with Fluo-4 AM dye according to the manufacturer's protocol.

    • Pre-incubate the cells with varying concentrations of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide or Prazosin for 30 minutes.

    • Add a concentration of phenylephrine known to elicit a submaximal response (EC80).

    • Measure the fluorescence intensity immediately using a plate reader capable of kinetic reads.

  • Data Analysis:

    • Calculate the percent inhibition of the phenylephrine response at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Investigating Covalent Engagement: Washout Assay

A key characteristic of irreversible covalent inhibitors is a sustained effect even after the compound is removed from the extracellular medium.

Protocol 2: Cellular Washout Assay

  • Objective: To assess the duration of target engagement in a cellular environment.

  • Procedure:

    • Treat ADRA1A-HEK293 cells with a concentration of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide equivalent to its IC90 for 2 hours.

    • Remove the inhibitor-containing medium and wash the cells three times with fresh, warm medium.

    • Incubate the "washed" cells in fresh medium for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • At each time point, perform the calcium mobilization assay as described in Protocol 1.

  • Expected Outcome:

    • If the compound is a reversible inhibitor, the agonist response should recover over time as the inhibitor dissociates from the receptor.

    • If it is an irreversible covalent inhibitor, the inhibition should persist even after prolonged washout.

G Start Start Treat cells with inhibitor Treat cells with inhibitor Start->Treat cells with inhibitor Washout unbound inhibitor Washout unbound inhibitor Treat cells with inhibitor->Washout unbound inhibitor Incubate in fresh medium Incubate in fresh medium Washout unbound inhibitor->Incubate in fresh medium Assay for receptor activity Assay for receptor activity Incubate in fresh medium->Assay for receptor activity End End Assay for receptor activity->End

Figure 2: Workflow for the cellular washout assay.

Direct Confirmation of Covalent Binding: Mass Spectrometry

The most direct way to confirm covalent modification is to observe the mass shift of the target protein after incubation with the inhibitor.

Protocol 3: Intact Protein Mass Spectrometry

  • Objective: To directly observe the formation of a covalent adduct between the target protein and 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

  • Materials:

    • Purified alpha-1A adrenergic receptor protein.

    • 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

    • LC-MS system.

  • Procedure:

    • Incubate the purified receptor with a molar excess of the inhibitor.

    • Remove unbound inhibitor using a desalting column.

    • Analyze the sample by LC-MS.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the unmodified protein and the protein-inhibitor adduct.

    • The mass of the adduct should be equal to the mass of the protein plus the mass of the inhibitor minus the mass of HBr.

Data Presentation and Interpretation

Table 1: Summary of Key Experimental Parameters

AssayParameter MeasuredExpected Outcome for Covalent Inhibitor
Calcium Mobilization AssayIC50Dose-dependent inhibition of agonist-induced calcium signal.
Cellular Washout AssayRecovery of agonist responsePersistent inhibition after removal of the compound.
Intact Protein Mass Spec.Protein Mass ShiftObservation of a mass increase corresponding to covalent modification.

Safety and Handling

2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Due to its potential as an alkylating agent, it should be handled with care to avoid skin contact and inhalation.

Conclusion

The application notes and protocols provided herein offer a structured approach to investigating the biological activity of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. By systematically applying these cell-based and biochemical assays, researchers can elucidate its mechanism of action and potential as a covalent modulator of cellular signaling.

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2022. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed, 2022. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health, 2022. [Link]

Sources

Application Notes and Protocols: Benzodioxin Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxin Scaffold as a Privileged Structure in Drug Discovery

The 1,4-benzodioxane scaffold has long been recognized as a versatile and valuable template in medicinal chemistry, consistently yielding molecules with a wide array of biological activities.[1] Its unique structural and conformational properties allow for interactions with a diverse range of biological targets, making it a "privileged structure" in the design of novel therapeutic agents.[2][3] This has led to the development of benzodioxin derivatives targeting receptors and enzymes involved in a multitude of disease states, including cancer, neurological disorders, and inflammatory conditions.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a thorough analysis of the applications of benzodioxin derivatives in modern medicinal chemistry. We will explore the key therapeutic areas where these compounds have made a significant impact, delve into their mechanisms of action, and provide detailed experimental procedures for their synthesis and biological evaluation.

Therapeutic Applications and Mechanisms of Action

The versatility of the benzodioxin scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][4] These compounds have been successfully developed as agonists and antagonists for various neuronal receptors, as well as potent inhibitors of key enzymes implicated in disease progression.

Central Nervous System (CNS) Disorders

Benzodioxin derivatives have shown significant promise in the treatment of CNS disorders, primarily through their interaction with serotoninergic and adrenergic receptors.

  • Serotonin (5-HT) Receptor Modulation: A number of 1,4-benzodioxan-5-ylpiperazine derivatives have been designed as potent and selective ligands for 5-HT1A receptors.[5] For instance, Lecozotan is a selective 5-HT1A antagonist that has been investigated for its potential in treating cognitive dysfunction associated with Alzheimer's disease.[5] The rationale behind this approach lies in the role of 5-HT1A receptors in modulating cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes. Other derivatives have been developed as dual-action antidepressants, targeting both 5-HT1A receptors and the serotonin transporter (SERT).[6]

  • Adrenergic Receptor (AR) Antagonism: The benzodioxane framework is a key structural feature of many potent α1-adrenoceptor antagonists.[7][8] These compounds have been explored for the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension.[9] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzodioxin ring and the nature of the side chain are critical for achieving high affinity and selectivity for α1-AR subtypes.[7][10]

Oncology

In the field of oncology, medicinal chemists have utilized the benzodioxin scaffold to design novel anticancer agents that act on a variety of targets.[5]

  • Enzyme Inhibition: Benzodioxin derivatives have been developed as inhibitors of enzymes that are critical for cancer cell survival and proliferation. For example, some derivatives have shown inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival.[4] Others have been designed as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair, which is a promising target in cancers with deficiencies in other DNA repair pathways.[2]

  • Cytotoxic Agents: Certain benzodioxin-related compounds have demonstrated direct cytotoxic effects on cancer cell lines.[9] The mechanism of action for these compounds can vary, but may involve the induction of apoptosis or the disruption of critical cellular processes.

Anti-inflammatory and Antioxidant Activity

The benzodioxin moiety has also been incorporated into molecules with potent anti-inflammatory and antioxidant properties.

  • Cyclooxygenase (COX) Inhibition: Benzodioxane-based carboxylic acids have been designed as inhibitors of both COX-1 and COX-2 enzymes, showing in vivo anti-inflammatory activity comparable to or greater than ibuprofen.[5] Phenylpiperazine derivatives of 1,4-benzodioxan have also been identified as new and selective COX-2 inhibitors.[11]

  • Inhibition of Lipid Peroxidation: A series of 1,4-benzodioxin derivatives have been synthesized and evaluated as potent inhibitors of human low-density lipoprotein (LDL) peroxidation, a key event in the development of atherosclerosis.[12] Some of these compounds were found to be significantly more active than the antioxidant drug probucol.[12]

Other Therapeutic Areas

The therapeutic potential of benzodioxin derivatives extends to other areas as well:

  • Antibacterial Agents: Recent research has focused on developing benzodioxane-related compounds as agents active against drug-resistant bacteria, with novel mechanisms of action.[5] Some derivatives have shown potent inhibitory activity against essential bacterial enzymes like FabH.[5]

  • Antidiabetic Agents: Certain benzoyl benzodioxol derivatives have demonstrated potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[13] In vivo studies in diabetic mice have shown that these compounds can exhibit significant hypoglycemic activity.[13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative benzodioxin derivative and a common biological assay for its evaluation. These protocols are designed to be self-validating, with clear explanations for the experimental choices made.

Protocol 1: Synthesis of a Representative N-(benzo[d][4][5]dioxol-5-yl)-2-(benzylthio)acetamide Derivative

This protocol outlines a general three-step synthesis for a class of benzodioxole derivatives that have shown interesting biological activities, including auxin-like effects.[14][15] The causality behind the experimental choices is to first prepare a key intermediate, 2-(benzylthio)acetic acid, through a nucleophilic substitution reaction. This intermediate is then activated to an acid chloride, which readily reacts with the desired amine to form the final amide product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-(benzylthio)acetic acid cluster_1 Step 2: Formation of the Acid Chloride cluster_2 Step 3: Amide Coupling A Thioglycolic acid + Substituted benzyl bromide B 2-(benzylthio)acetic acid intermediate A->B NaOH, Ethanol, Reflux C 2-(benzylthio)acetic acid B->C D 2-(benzylthio)acetyl chloride C->D Oxalyl chloride, DCM, 0°C to RT E 2-(benzylthio)acetyl chloride D->E G Final Product: N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide E->G Triethylamine, Dioxane, 0°C to RT F Benzo[d][1,3]dioxol-5-amine F->G Triethylamine, Dioxane, 0°C to RT

Caption: General three-step synthesis of N-(benzo[d][4][5]dioxol-5-yl)-2-(benzylthio)acetamide derivatives.

Step 1: Synthesis of 2-((3-methylbenzyl)thio)acetic acid [15]

  • To a solution of thioglycolic acid (0.29 g, 3.17 mmol, 1 eq) and 1-(bromomethyl)-3-methylbenzene (0.59 g, 3.17 mmol, 1 eq) in ethanol (20 mL), add a solution of NaOH (0.38 g, 9.51 mmol, 3 eq) in H2O (5 mL) dropwise.

  • Reflux the reaction mixture for 3 hours.

  • Remove the ethanol by rotary evaporation.

  • Pour the residue into water and acidify to pH 1-2 with 6 M HCl.

  • The crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-((3-methylbenzyl)thio)acetyl chloride [15]

  • To a solution of the crude 2-((3-methylbenzyl)thio)acetic acid in dichloromethane (20 mL) at 0°C, add oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of N-(benzo[d][4][5]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide [15]

  • Add the crude 2-((3-methylbenzyl)thio)acetyl chloride dropwise to a solution of benzo[d][4][5]dioxol-5-amine (0.43 g, 3.17 mmol, 1 eq) and triethylamine (0.64 g, 6.34 mmol, 2 eq) in dioxane (20 mL) at 0°C.

  • Stir the reaction at 0°C for 30 minutes, then at room temperature for 2 hours.

  • Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.

  • Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic phases, dry over MgSO4, and concentrate in vacuo to yield the final product.

Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of benzodioxin derivatives against human monoamine oxidase B (hMAO-B), a key enzyme in the metabolism of neurotransmitters and a target for neurodegenerative diseases.[16] The principle of this assay is to measure the product of the MAO-B catalyzed reaction, which is hydrogen peroxide, using a fluorescent probe.

Diagram of the MAO-B Inhibition Assay Workflow

G A Prepare solutions: - hMAO-B enzyme - Test compounds - Amplex Red reagent - Horseradish peroxidase (HRP) - Tyramine (substrate) B Incubate hMAO-B with test compound A->B C Add Amplex Red/HRP solution B->C D Initiate reaction with tyramine C->D E Measure fluorescence (Ex/Em = 530/590 nm) D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the in vitro hMAO-B inhibition assay.

Materials:

  • Recombinant human MAO-B (hMAO-B)

  • Test compounds (benzodioxin derivatives)

  • Rasagiline or Safinamide (positive control)[16]

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Tyramine (substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive control in DMSO.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution (or vehicle for control), and 20 µL of the hMAO-B enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of a solution containing Amplex Red reagent and HRP.

  • Initiate the reaction by adding 20 µL of tyramine solution.

  • Immediately measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm for 15 minutes at 37°C.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (slope of test compound / slope of vehicle control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of N-phenyl-2,3-dihydrobenzo[b][1][5]dioxine-6-carboxamide derivatives against human MAO-B.[16]

CompoundR% Inhibition at 1 µMIC50 (µM)
1a H16.17.66
1l 3,4-di-Cl>900.0083
Rasagiline -90.10.096
Safinamide -86.90.060

Data adapted from ACS Medicinal Chemistry Letters, 2024.[16]

As the data indicates, the substitution pattern on the N-phenyl ring significantly influences the inhibitory potency against hMAO-B. The parent compound 1a exhibits moderate inhibition, while the 3,4-dichloro substituted derivative 1l shows potent inhibitory activity with an IC50 value in the nanomolar range, far exceeding the potency of the positive controls, rasagiline and safinamide.[16]

Conclusion and Future Directions

The benzodioxin scaffold continues to be a highly fruitful starting point for the design and development of new therapeutic agents. Its inherent versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a wide range of biological targets. The diverse applications of benzodioxin derivatives in medicinal chemistry, from CNS disorders to oncology and infectious diseases, underscore the enduring importance of this privileged structure.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Chemical Space: The synthesis of novel benzodioxin derivatives with diverse substitution patterns will continue to be a major focus, with the aim of identifying new lead compounds with improved efficacy and safety profiles.

  • Multitarget Drug Design: The development of benzodioxin-based compounds that can modulate multiple targets simultaneously is a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders.

  • Personalized Medicine: As our understanding of the genetic basis of disease grows, there will be increasing opportunities to design benzodioxin derivatives that are tailored to the specific molecular characteristics of an individual's disease.

By leveraging the power of modern drug discovery technologies, from computational modeling to high-throughput screening, the full therapeutic potential of benzodioxin derivatives is yet to be realized.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Pallavicini, M., Bolchi, C., & Roda, G. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Castellana, C., Cilia, A., Grosa, G., & Di Braccio, M. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894334. [Link]

  • Roda, G., Bertuzzi, M., Bolchi, C., & Pallavicini, M. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1883. [Link]

  • Ahmed, B., Alam, T., & Khan, S. A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-76. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894334. [Link]

  • Hu, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]

  • Sannolla, M., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 27(15), 4994. [Link]

  • Thiéry, V., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4020-4024. [Link]

  • Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Molecular and Cellular Biochemistry, 479(1), 849-863. [Link]

  • Quaglia, W., et al. (2012). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Enantiomers of a Novel α1d-Adrenoceptor Antagonist and 5-HT1A Receptor Agonist Endowed with Antiproliferative Activity. Journal of Medicinal Chemistry, 55(24), 11026-11030. [Link]

  • Quaglia, W., et al. (2009). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 52(15), 4846-4857. [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(19), 11854. [Link]

  • López-Arbizu, C., et al. (2004). New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol Derivatives With Dual Action at 5-HT(1A) Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. Pharmazie, 59(7), 499-501. [Link]

  • Cingolani, G. M., et al. (1986). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 29(11), 2149-2153. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Versatility of α-Bromo Amides as Synthetic Intermediates in Modern Organic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: α-Bromo amides are a class of highly versatile and reactive building blocks that have found extensive application in organic synthesis and medicinal chemistry. The presence of a bromine atom on the carbon adjacent to the amide carbonyl group creates a potent electrophilic center, susceptible to a wide array of chemical transformations. This reactivity, combined with the stability and diverse functionality of the amide group, makes α-bromo amides indispensable intermediates for constructing complex molecular architectures. This guide provides an in-depth exploration of their utility, covering fundamental nucleophilic substitution reactions, advanced radical-mediated transformations, and their critical role as covalent warheads in the development of targeted therapeutics. Detailed protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of these powerful intermediates.

Introduction: The Chemical Reactivity of α-Bromo Amides

An α-bromo amide is characterized by a bromine atom attached to the carbon atom immediately adjacent (the α-position) to the carbonyl carbon of an amide group.[1] This specific structural arrangement dictates its chemical behavior. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and activating it for nucleophilic attack. Furthermore, the α-protons exhibit increased acidity, allowing the molecule to serve as a latent enolate precursor under appropriate basic conditions.[1][2]

The primary modes of synthesis for α-bromo amides typically involve two main routes:

  • Acylation of Amines: The most direct method is the reaction of an amine with an α-bromoacetyl halide (e.g., α-bromoacetyl bromide) or a related activated carboxylic acid derivative. This is a robust method for introducing the α-bromo amide moiety.[3]

  • Hell-Volhard-Zelinsky Reaction: This classic method involves the α-bromination of a carboxylic acid using reagents like Br₂ and a catalytic amount of PBr₃, followed by conversion of the resulting α-bromo acyl bromide to the desired amide by reaction with an amine.[4]

The dual reactivity of the electrophilic α-carbon and the potential for enolate formation makes α-bromo amides key intermediates in a multitude of synthetic transformations, including C-N, C-O, C-S, and C-C bond-forming reactions.[5]

Foundational Reactivity: Bimolecular Nucleophilic Substitution (SN2)

The most fundamental and widely exploited reaction of α-bromo amides is the bimolecular nucleophilic substitution (SN2) at the α-carbon. In this concerted, one-step mechanism, an electron-rich nucleophile attacks the electrophilic α-carbon, displacing the bromide ion, which is an excellent leaving group.[6] This pathway provides a reliable and straightforward method for introducing a wide range of functional groups.

The general transformation is highly adaptable, accommodating a variety of nucleophiles including amines, thiolates, alkoxides, and carbanions.[6] This versatility makes it a cornerstone for synthesizing α-amino amides, α-thio amides, and other valuable derivatives that are precursors to pharmaceuticals and other biologically active molecules.[3]

General Workflow for SN2 Substitution

sub α-Bromo Amide (Starting Material) reaction Reaction Mixture Stir at 0°C to RT sub->reaction nuc Nucleophile (Nu-H) + Base nuc->reaction solvent Anhydrous Solvent (e.g., DMF, ACN, THF) solvent->reaction workup Aqueous Workup (Quench, Extract) reaction->workup Monitor by TLC purify Purification (Column Chromatography) workup->purify product α-Substituted Amide (Final Product) purify->product

Caption: General workflow for the SN2 substitution of α-bromo amides.

Protocol 1: Synthesis of a Representative α-Amino Amide

This protocol details the synthesis of N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a key intermediate related to the structure of Lidocaine, via the reaction of 2-bromo-N-(2,6-dimethylphenyl)acetamide with diethylamine.

Materials:

  • 2-bromo-N-(2,6-dimethylphenyl)acetamide (1.0 eq)

  • Diethylamine (2.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask with stir bar

  • Condenser (if heating is required)

  • Ethyl acetate, deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-N-(2,6-dimethylphenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the starting amide). Add diethylamine (2.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC, observing the disappearance of the starting material spot. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure α-amino amide product.

Table 1: Representative Nucleophiles and Conditions for SN2 Reactions
Nucleophile ClassExample NucleophileBaseTypical SolventProduct Type
AminesDiethylamineK₂CO₃, Et₃NACN, THFα-Amino Amide
ThiolatesSodium thiophenoxideNaH, K₂CO₃DMF, THFα-Thio Amide
AlkoxidesSodium methoxideNaH, NaOMeTHF, MeOHα-Alkoxy Amide
CarbanionsDiethyl malonateNaH, NaOEtTHF, EtOHα-Dialkyl Amide

Modern Applications: Radical-Mediated Transformations

Beyond classical nucleophilic substitutions, α-bromo amides are excellent precursors for generating α-amidyl radicals, which can engage in a variety of powerful C-C bond-forming reactions.[5] Modern photoredox catalysis has revolutionized this field, allowing for the generation of these radical intermediates under exceptionally mild conditions using visible light.[7]

A prominent application is the synthesis of γ-lactams, a privileged heterocyclic scaffold in pharmaceuticals, through an Atom-Transfer Radical Addition (ATRA) pathway.[8] In this process, an electron donor-acceptor (EDA) complex between the α-bromo amide and a base can be excited by a photocatalyst, leading to C-Br bond scission and formation of the key electrophilic radical intermediate.[8]

Photocatalytic Cycle for γ-Lactam Synthesis

PC Photocatalyst (PC) [e.g., Ir(ppy)₃] PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET or EnT Radical α-Amidyl Radical Amide α-Bromo Amide + Base (EDA Complex) Amide->Radical EDA Excitation Adduct Radical Adduct Radical->Adduct + Alkene Alkene Alkene Lactam_Halide γ-Halo Amide Adduct->Lactam_Halide Halogen Atom Transfer (XAT) Lactam γ-Lactam Product Lactam_Halide->Lactam Intramolecular Cyclization (Base)

Caption: Proposed mechanism for photocatalytic γ-lactam synthesis.

Protocol 2: General Procedure for Photocatalytic γ-Lactam Synthesis

This protocol is a representative example based on methodologies for the coupling of α-bromo amides and unactivated alkenes.[8]

Materials:

  • α-Bromo imide or amide (1.0 eq)

  • Alkene (e.g., 1-octene) (3.0 eq)

  • Photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆) (1-2 mol%)

  • Lewis Acid (e.g., Sc(OTf)₃) (10 mol%, if required for activation)[8]

  • Base (e.g., 2,6-lutidine) (1.5 eq)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk tube or vial with stir bar

  • LED light source (e.g., 450 nm)

  • Cooling fan

Procedure:

  • Setup: In an oven-dried Schlenk tube or vial, combine the α-bromo amide (1.0 eq), photocatalyst (e.g., 1 mol%), Lewis acid (if used), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the base (e.g., 2,6-lutidine, 1.5 eq) and the alkene (3.0 eq) via syringe.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from the LED light source and begin stirring. Use a cooling fan to maintain the reaction at or near room temperature.

  • Reaction: Irradiate the mixture for 24-48 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired γ-lactam product.

Application in Drug Discovery: α-Bromo Amides as Covalent Warheads

In modern drug discovery, targeted covalent inhibitors (TCIs) represent a powerful strategy for achieving high potency, prolonged duration of action, and for overcoming drug resistance.[9] TCIs work by forming a stable, covalent bond with a specific amino acid residue within the target protein's binding site.[10]

α-Bromo amides are highly effective "warheads" for this purpose. The electrophilic α-carbon is perfectly poised to react with nucleophilic amino acid residues, most commonly cysteine, via an SN2 mechanism.[11] The amide portion of the molecule can be elaborated into a scaffold that provides non-covalent binding affinity and selectivity for the target protein, ensuring that the covalent reaction occurs at the intended site.

Mechanism of Covalent Protein Inhibition

Inhibitor α-Bromo Amide Inhibitor (R-CONH-CH(R')-Br) Complex Non-covalent Binding Complex (Reversible) Inhibitor->Complex Protein Target Protein with Nucleophilic Cysteine (Protein-Cys-SH) Protein->Complex Covalent_Adduct Covalently Modified Protein (Protein-Cys-S-CH(R')-NHCO-R) (Irreversible) Complex->Covalent_Adduct SN2 Attack - HBr

Caption: Covalent modification of a cysteine residue by an α-bromo amide warhead.

The use of an α-bromo amide warhead requires a delicate balance. The electrophile must be reactive enough to form a bond with its target but not so reactive that it indiscriminately modifies other proteins, which could lead to toxicity.[9][11] This balance is fine-tuned through the steric and electronic properties of the substituents on both the amide nitrogen and the α-carbon. This approach has become increasingly important in the development of inhibitors for kinases and other enzyme classes implicated in cancer and other diseases.

Conclusion

α-Bromo amides are far more than simple alkylating agents; they are sophisticated synthetic intermediates that bridge classical and modern organic chemistry. Their predictable reactivity in SN2 reactions provides a robust foundation for molecular construction, while their ability to serve as radical precursors under photocatalytic conditions opens doors to complex cyclization and C-C bond-forming reactions. Furthermore, their application as targeted covalent inhibitors in drug discovery highlights their immense value to the pharmaceutical and biotechnology industries. The protocols and mechanistic insights provided in this guide serve as a starting point for researchers to explore and exploit the rich and diverse chemistry of these essential building blocks.

References

  • Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide. Benchchem.
  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health.
  • Alpha-Brominated Amide Definition - Organic Chemistry Key Term. Fiveable.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.
  • The Fascinating Chemistry of α-Haloamides. PubMed.
  • The Fascinating Chemistry of α‐Haloamides. National Institutes of Health.
  • α-Haloenamides: Synthesis and Subsequent Transformations. Semantic Scholar. Available at: [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. ACS Publications. Available at: [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. Available at: [Link]

  • α-Amido Sulfonium Salts Provide a Platform for Photocatalytic Metal-Free Carbon–Carbon Bond Formation in Amides. National Institutes of Health.
  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. ACS Publications. Available at: [Link]

  • α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. ACS Publications. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health.
  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. RSC Publishing. Available at: [Link]

  • Recent Advances in Covalent Drug Discovery. National Institutes of Health. Available at: [Link]

  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Thieme Connect. Available at: [Link]

  • Transition Metal‐Catalyzed Radical Reactions of Amides. ResearchGate. Available at: [Link]

  • Covalent Inhibition in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Alpha-substitution of carboxylic acids (video). Khan Academy. Available at: [Link]

Sources

Application Note: A Guide to the Kinetic Analysis of N-Aryl Amide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of N-aryl amides is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and materials science. Understanding the kinetics of these reactions is paramount for process optimization, mechanistic elucidation, and the rational design of more efficient catalytic systems. This application note provides a comprehensive guide to the experimental setup and protocols for studying the kinetics of N-aryl amide reactions, with a focus on palladium-catalyzed cross-coupling as a representative example. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into data analysis and troubleshooting.

Introduction: The "Why" Behind Kinetic Studies

N-aryl amides are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to fine-tune the synthesis of these compounds is therefore of critical importance. Kinetic analysis provides a quantitative lens through which we can understand reaction rates, determine the influence of various parameters (e.g., catalyst loading, ligand structure, temperature), and ultimately, unravel the underlying reaction mechanism.[1][2] A thorough kinetic study can transform a trial-and-error approach to reaction optimization into a data-driven, predictive science, accelerating the development of robust and scalable synthetic routes.

Key questions that kinetic studies can answer include:

  • What is the rate-determining step of the reaction?

  • What is the order of the reaction with respect to each reactant?

  • How does the catalyst's structure and concentration affect the reaction rate?

  • What is the activation energy of the reaction?

  • Are there any catalyst deactivation pathways at play?

Answering these questions allows for the rational optimization of reaction conditions to maximize yield, minimize reaction time, and reduce catalyst loading, all of which are critical factors in both academic research and industrial drug development.

The Experimental Blueprint: Assembling the Kineticist's Toolkit

A robust experimental setup is the foundation of any reliable kinetic study. The choice of reactor, analytical instrumentation, and experimental design will directly impact the quality and reproducibility of the data.

Reactor Setup: Maintaining Control

For most solution-phase N-aryl amide reactions, a jacketed glass reactor connected to a circulating bath is the preferred setup. This allows for precise temperature control, which is crucial as reaction rates are highly temperature-dependent. The reactor should be equipped with a magnetic stirrer to ensure homogeneity of the reaction mixture. For air-sensitive reactions, such as many palladium-catalyzed cross-couplings, the reactor must be equipped with a gas inlet to maintain an inert atmosphere (e.g., nitrogen or argon).[3]

The Watchful Eye: In-Situ and Ex-Situ Analytical Techniques

The ability to accurately monitor the concentration of reactants and products over time is the core of any kinetic experiment.[1] Several powerful techniques are available, each with its own set of advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC is a widely used and versatile technique for monitoring reaction kinetics.[4] It allows for the separation and quantification of individual components in a complex reaction mixture.[5] By taking aliquots from the reaction at specific time points, quenching the reaction, and analyzing the samples by HPLC, one can construct a concentration-time profile for each species. The advent of UHPLC has significantly reduced analysis times, enabling near real-time monitoring of fast reactions.[6] Automated online HPLC systems can further enhance throughput and reproducibility by integrating robotic liquid handling for automated reaction setup and monitoring.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an inherently quantitative technique that can be used to monitor reaction kinetics directly in the reaction vessel (in-situ).[8] By acquiring a series of 1D spectra over time, the disappearance of reactant signals and the appearance of product signals can be tracked.[9] This method is non-invasive and provides rich structural information, which can be invaluable for identifying reaction intermediates.[10][11] For quantitative analysis, it is crucial to ensure proper relaxation delays (d1) are used.[8] Flow NMR is a powerful extension of this technique, particularly for studying faster reactions and reaction mechanisms.[12]

  • In-Situ Infrared (IR) Spectroscopy (ReactIR): ReactIR is a powerful tool for real-time reaction monitoring. By inserting a probe directly into the reaction mixture, the IR spectrum can be continuously recorded. The change in absorbance of characteristic vibrational bands corresponding to reactants and products allows for the generation of real-time concentration profiles. This technique is particularly useful for studying reactions involving functional groups with strong and distinct IR absorptions.[11]

  • Other In-Situ Techniques: For specific applications, other in-situ techniques such as Raman spectroscopy and mass spectrometry can provide valuable kinetic and mechanistic information.[13][14] For instance, surface-enhanced Raman spectroscopy (SERS) can be used to monitor reactions occurring at surfaces.[13]

The choice of analytical technique will depend on the specific reaction being studied, the nature of the reactants and products, the reaction rate, and the available instrumentation. For complex systems, using orthogonal techniques (e.g., HPLC and ReactIR) can provide a more comprehensive and validated understanding of the reaction kinetics.[15]

Experimental Design: From Single Runs to High-Throughput Screening

A well-designed set of experiments is crucial for extracting meaningful kinetic data. This often involves systematically varying the concentration of one reactant while keeping others constant to determine the reaction order with respect to each component.[16] High-throughput experimentation (HTE) platforms, which allow for the parallel execution of numerous reactions in multi-well plates, can significantly accelerate the process of screening reaction conditions and gathering kinetic data.[17]

In the Trenches: A Step-by-Step Protocol for Kinetic Analysis of a Buchwald-Hartwig Amination

This protocol outlines a general procedure for studying the kinetics of a palladium-catalyzed Buchwald-Hartwig amination reaction using HPLC for monitoring.[14][18]

Materials and Reagents
  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Internal standard (e.g., decane)

  • HPLC-grade solvents for analysis

Causality: The choice of reagents is critical. The aryl halide and amine are the core reactants. The palladium precatalyst and ligand form the active catalytic species.[19] The base is required to deprotonate the amine in the catalytic cycle.[20] Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions. The internal standard is crucial for accurate quantification by HPLC, as it corrects for variations in injection volume.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Amine, Catalyst, Base) start_reaction Charge Reactor and Initiate Reaction (t = 0) prep_reagents->start_reaction prep_reactor Assemble and Inert Reactor prep_reactor->start_reaction sampling Take Aliquots at Timed Intervals start_reaction->sampling Monitor Temperature quench Quench Aliquots sampling->quench hplc_analysis Analyze Quenched Samples by HPLC quench->hplc_analysis data_processing Process Data (Concentration vs. Time) hplc_analysis->data_processing kinetic_modeling Kinetic Modeling and Parameter Extraction data_processing->kinetic_modeling

Caption: Workflow for the kinetic analysis of an N-aryl amide reaction.

Detailed Protocol
  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, palladium precatalyst, ligand, and base in the chosen solvent. This allows for accurate and reproducible addition of reagents.

  • Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Set the desired reaction temperature using the circulating bath.

  • Reaction Initiation: Charge the reactor with the solvent, internal standard, aryl halide, and amine. Allow the mixture to equilibrate at the set temperature. In a separate vial, pre-mix the palladium precatalyst and ligand to form the active catalyst. Initiate the reaction (t=0) by adding the base followed immediately by the catalyst solution.

  • Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe. The frequency of sampling should be higher at the beginning of the reaction when the concentration changes are most rapid.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a small volume of a dilute acid or a solvent that will rapidly cool and dilute the reaction). This is a critical step to stop the reaction and ensure that the composition of the aliquot accurately reflects the reaction mixture at the time of sampling.

  • Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis. Filter the sample through a syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. The HPLC method should be developed beforehand to ensure good separation of all reactants, products, and the internal standard.[4]

  • Data Collection: Repeat steps 4-7 for the duration of the reaction until it reaches completion or the desired conversion.

From Raw Data to Insight: Data Analysis and Interpretation

The output of the experimental work is a set of raw data, typically peak areas from the HPLC analysis. The next step is to convert this data into meaningful kinetic information.

Concentration-Time Profiles

Using the calibration curves for each component (or by assuming response factors are equal if an internal standard is used), convert the peak areas into concentrations. Plot the concentration of the reactants and products as a function of time. This visual representation provides an initial qualitative understanding of the reaction progress.

Determining the Rate Law

The rate law expresses the relationship between the reaction rate and the concentration of the reactants.[21] For a reaction of the form A + B → C, the rate law is generally expressed as:

Rate = k [A]x [B]y

where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B, respectively.

The method of initial rates is a common approach to determine the reaction orders. By running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, the effect of that reactant's concentration on the initial reaction rate can be determined.

Data Presentation

Summarizing the kinetic data in a clear and concise table is essential for comparison and interpretation.

Experiment[Aryl Halide]₀ (M)[Amine]₀ (M)[Catalyst]₀ (mM)Initial Rate (M/s)
10.10.11.01.5 x 10⁻⁵
20.20.11.03.1 x 10⁻⁵
30.10.21.01.6 x 10⁻⁵
40.10.12.02.9 x 10⁻⁵

Caption: Hypothetical initial rate data for a palladium-catalyzed amination.

This data can then be used to determine the reaction orders and the rate constant. More advanced kinetic modeling software can also be used to fit the entire concentration-time profile to a proposed rate law.[22][23]

Troubleshooting Common Pitfalls

Kinetic studies can be challenging, and several issues can arise.

  • Poor Reproducibility: This can be caused by inconsistent reagent addition, temperature fluctuations, or the presence of trace impurities (e.g., water or oxygen) that affect the catalyst. Careful experimental technique and the use of high-purity, anhydrous, and degassed reagents are crucial.

  • Complex Kinetics: The observed kinetics may not follow a simple rate law. This could be due to catalyst activation or deactivation, product inhibition, or a complex multi-step mechanism. In such cases, more advanced kinetic modeling may be required.

  • Analytical Challenges: Poor separation of peaks in HPLC, or overlapping signals in NMR, can make accurate quantification difficult. Method development and optimization are key to overcoming these issues.

  • Reaction Heterogeneity: Some cross-coupling reactions can be heterogeneous, with solids present in the reaction mixture.[3] This can lead to sampling inconsistencies and complex kinetics. Ensuring vigorous stirring and careful sampling techniques are important.

Conclusion: The Power of Kinetic Understanding

A thorough understanding of the kinetics of N-aryl amide formation is not merely an academic exercise; it is a powerful tool for the development of efficient, robust, and scalable synthetic processes. By moving beyond simple yield optimization and delving into the "how" and "how fast" of a reaction, researchers can unlock new avenues for catalyst design, process improvement, and mechanistic discovery. The protocols and insights provided in this application note serve as a starting point for researchers to embark on their own kinetic investigations, ultimately contributing to the advancement of synthetic chemistry.

References

  • Robb, M. J., et al. (2020). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering. Retrieved January 17, 2026, from [Link]

  • Powers, D. C., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. Retrieved January 17, 2026, from [Link]

  • Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved January 17, 2026, from [Link]

  • Klingaman, C. A., et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry. Retrieved January 17, 2026, from [Link]

  • Isanbor, C. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING. University of Lagos. Retrieved January 17, 2026, from [Link]

  • Malig, T. C. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Retrieved January 17, 2026, from [Link]

  • Wang, X., et al. (2019). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Request PDF on ResearchGate. Retrieved January 17, 2026, from [Link]

  • Li, Z., et al. (2025). Data-driven recursive kinetic modeling for chemical reactions. ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2025). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science and Technology. Retrieved January 17, 2026, from [Link]

  • Welch, C. J., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]

  • Thompson, K. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Retrieved January 17, 2026, from [Link]

  • Thomas, G. T., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Dalton Transactions. Retrieved January 17, 2026, from [Link]

  • Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. Retrieved January 17, 2026, from [Link]

  • Harvey, D. (2021). 13.2: Chemical Kinetics. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Rourke, E., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. Retrieved January 17, 2026, from [Link]

  • Zhang, W. (2010). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6... ResearchGate. Retrieved January 17, 2026, from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved January 17, 2026, from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. Retrieved January 17, 2026, from [Link]

  • Fran-Pérez, M., & G. de la Cruz, C. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Tye, J. W., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 17, 2026, from [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved January 17, 2026, from [Link]

  • Foley, D. A., et al. (2016). ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

I. Reaction Overview and Mechanism

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide is typically achieved via a nucleophilic acyl substitution reaction. This involves the reaction of 6-amino-2,3-dihydrobenzo[b][1][2]dioxine with 2-bromopropionyl bromide. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid halide in the presence of a base.[][4]

The primary role of the base is to neutralize the hydrogen bromide (HBr) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism Amine 6-Amino-2,3-dihydro- benzo[b][1,4]dioxine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylBromide 2-Bromopropionyl bromide AcylBromide->Tetrahedral_Intermediate Base Base (e.g., Triethylamine) Base->Tetrahedral_Intermediate Assists in proton removal Product 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide Tetrahedral_Intermediate->Product Collapse of intermediate Byproduct [Base-H]+Br- Tetrahedral_Intermediate->Byproduct Protonation of Base Troubleshooting_Workflow Start Start Synthesis Reaction Monitor Reaction by TLC Start->Reaction Complete Reaction Complete? Reaction->Complete InProgress Continue Stirring Complete->InProgress No Workup Aqueous Work-up Complete->Workup Yes LowYield Low Yield or No Reaction Complete->LowYield Low Conversion InProgress->Reaction CrudeProduct Obtain Crude Product Workup->CrudeProduct AnalyzeCrude Analyze Crude Product (TLC, ¹H NMR) CrudeProduct->AnalyzeCrude Pure Is Product Pure? AnalyzeCrude->Pure Purify Purification (Recrystallization or Chromatography) Pure->Purify No FinalProduct Characterize Final Product Pure->FinalProduct Yes Purify->AnalyzeCrude CheckMoisture Check for Moisture Contamination LowYield->CheckMoisture CheckBase Verify Base Stoichiometry LowYield->CheckBase CheckTemp Optimize Temperature LowYield->CheckTemp AddCatalyst Consider DMAP Catalyst LowYield->AddCatalyst CheckMoisture->Start Re-run with dry conditions CheckBase->Start Re-run with correct stoichiometry CheckTemp->Start Re-run with optimized temp. AddCatalyst->Start Re-run with catalyst

Sources

Optimization of reaction conditions for N-aryl amide formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-aryl amide formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions to synthesize N-aryl amides. Here, we move beyond simple protocols to address the nuanced challenges you might face at the bench, providing in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to identifying and resolving the root cause.

Issue 1: Low to No Product Yield

Question: My reaction is giving me very low yield, or in the worst case, only starting materials are recovered. What are the most likely causes and how can I fix this?

Answer: This is the most common issue in N-aryl amide formation, typically catalyzed by palladium in what is known as the Buchwald-Hartwig amidation. The problem almost always lies within one of the core components of the catalytic cycle or the reaction setup itself.

1. Catalyst System Inactivity:

  • Cause: The palladium precatalyst may not be efficiently generating the active Pd(0) species, or the active catalyst may be decomposing. This can be due to poor quality reagents or the presence of oxygen.

  • Solution:

    • Degas Rigorously: The catalytic cycle is highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Assemble your reaction under a positive pressure of an inert atmosphere.

    • Use a Modern Precatalyst: Switch from older catalysts like Pd(OAc)₂ or Pd₂(dba)₃ to more advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles). These precatalysts are designed for rapid and quantitative generation of the active monoligated Pd(0) species, often leading to more reproducible results.

2. Inappropriate Ligand Choice:

  • Cause: The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. A mismatched ligand for your specific substrates (aryl halide and amide) is a frequent cause of failure.

  • Solution:

    • Match Ligand to Substrate: For electron-neutral or electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are often excellent choices. For electron-deficient aryl halides, a different class of ligands, such as the Josiphos family, might be more effective.

    • Screen a Ligand Kit: If the initial choice fails, the most efficient approach is to screen a small library of ligands. This empirical approach often reveals a successful candidate faster than theoretical selection.

3. Incorrect Base Selection:

  • Cause: The base plays a critical role in deprotonating the amide, but its strength, solubility, and steric profile can also impact the reaction. A base that is too weak will not generate the amide anion effectively. A base that is too strong or poorly soluble can lead to side reactions or heterogeneous mixtures that react poorly.

  • Solution:

    • Start with a Strong, Non-Nucleophilic Base: Carbonate bases like K₂CO₃ or Cs₂CO₃ are common starting points. However, for less acidic amides, a stronger base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) is often necessary. Be aware that t-butoxide bases can sometimes participate in side reactions.

    • Consider Solubility: Ensure the chosen base has some solubility in the reaction solvent. For instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane or toluene.

4. Substrate-Specific Issues:

  • Cause: The electronic and steric properties of your aryl halide and amide can prevent the reaction from proceeding. For example, a very bulky ortho-substituted aryl halide can hinder oxidative addition.

  • Solution:

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst and ligand loading (from 1-2 mol% to 4-5 mol%) can sometimes overcome high activation barriers.

    • Elevate Temperature: C-N bond formation is the result of a kinetic process. Increasing the reaction temperature (e.g., from 80 °C to 110 °C, or switching to a higher-boiling solvent like t-amyl alcohol) can provide the necessary energy to overcome steric or electronic hurdles. Microwave irradiation is an excellent tool for rapidly screening higher temperatures.

Below is a logical decision tree to guide your troubleshooting process.

G start Low / No Yield c1 Check Reaction Setup start->c1 c2 Is the system rigorously deoxygenated? c1->c2 c3 Re-run with proper degassing & inert atmosphere c2->c3 No c4 Screen Core Components c2->c4 Yes c3->c4 If fails success Success! c3->success If successful c5 Change Ligand c4->c5 c6 Change Base c4->c6 c7 Use a modern precatalyst c4->c7 c8 Optimize Conditions c5->c8 If fails c5->success If successful c6->c8 If fails c6->success If successful c7->c8 If fails c7->success If successful c9 Increase Temperature / Use Microwave c8->c9 c10 Increase Catalyst Loading c8->c10 c11 Change Solvent c8->c11 c9->success If successful fail Consult Specialist / Consider Alternative Route c9->fail If fails c10->success If successful c10->fail If fails c11->success If successful c11->fail If fails

Caption: A decision tree for troubleshooting low-yield N-aryl amide formation reactions.

Issue 2: Significant Side Product Formation

Question: My reaction is messy. I'm seeing significant peaks in my LCMS/TLC corresponding to hydrodehalogenation of my aryl halide and/or decomposition. What's happening?

Answer: Side product formation often points to a catalytic cycle that is either proceeding through an undesired pathway or stalling, leading to decomposition.

1. Hydrodehalogenation (Ar-X → Ar-H):

  • Cause: This is a common side reaction, particularly with electron-rich aryl halides. It often arises from a β-hydride elimination pathway if the base (e.g., KOtBu) or other components can serve as a hydride source. It can also occur from protonolysis of the Ar-Pd(II)-X intermediate.

  • Solution:

    • Switch the Base: Move away from alkoxide bases like KOtBu. A weaker carbonate base (Cs₂CO₃) or a non-coordinating amide base (LiHMDS) is often a better choice to minimize this pathway.

    • Use a More Hindered Ligand: Ligands with very high steric bulk, such as AdBrettPhos, can create a crowded coordination sphere around the palladium, disfavoring the pathways that lead to hydrodehalogenation.

2. Amide or Aryl Halide Decomposition:

  • Cause: High temperatures combined with a strong base can lead to the decomposition of sensitive functional groups on either coupling partner.

  • Solution:

    • Lower the Temperature: If possible, screen lower reaction temperatures (e.g., 60-80 °C) for a longer duration.

    • Use a Weaker Base: If your amide is sufficiently acidic (pKa < 20), a milder base like K₂CO₃ may be sufficient and will be less likely to degrade sensitive substrates.

Part 2: Frequently Asked Questions (FAQs)

Question 1: How do I choose the best catalyst and ligand combination from the start?

Answer: While there's no universal system, decades of research provide excellent starting points based on your substrate electronics and sterics. The goal is to select a ligand that promotes the rate-limiting reductive elimination step without slowing down the initial oxidative addition.

Substrate Class (Aryl Halide)Recommended LigandsRecommended PrecatalystRationale
Electron-Neutral or Rich (e.g., Phenyl bromide, Anisole derivatives)XPhos, RuPhos, SPhosXPhos Pd G3/G4, RuPhos Pd G3/G4These bulky, electron-rich biarylphosphine ligands accelerate the C-N reductive elimination, which is often rate-limiting for these substrates.
Electron-Deficient (e.g., 4-Cyanophenyl bromide)Josiphos-type (e.g., CyPF-tBu), cataCXium® A(π-cinnamyl)PdCl]₂These ligands have different bite angles and electronic properties that are better suited for stabilizing the electron-poor palladium center.
Sterically Hindered (e.g., 2,6-Dimethylphenyl bromide)AdBrettPhos, tBuXPhosAdBrettPhos Pd G3The extreme bulk of these ligands can overcome severe steric hindrance around the reaction center.

Question 2: Can I run this reaction open to the air?

Question 3: What is the general catalytic cycle I am trying to optimize?

Answer: Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amidation is shown below. Each step has specific requirements that your choice of ligand, base, and solvent must satisfy.

G pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-(X)L Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)-(NR₂)L oa_complex->amide_complex Ligand Exchange / Amide Binding sub3 Base-H⁺X⁻ oa_complex->sub3 amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product product_complex [Product-Pd(0)L] sub1 Ar-X sub1->oa_complex sub2 R₂NH + Base sub2->amide_complex

Caption: The catalytic cycle for Palladium-catalyzed N-aryl amide formation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Aryl Amide Formation

This protocol is a robust starting point for coupling an aryl bromide with a primary or secondary amide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amide (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Preparation: In a glovebox, add the aryl bromide, amide, XPhos Pd G3, and NaOtBu to the reaction vial. If you do not have a glovebox, add the solid reagents to the vial, then seal it with the septum cap.

  • Inerting: Remove the vial from the glovebox (if used). Pierce the septum with a needle connected to a vacuum/inert gas manifold. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Through the septum, add the degassed toluene via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for the desired time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LCMS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Title: A Simple, Air-Stable, and Efficient Precatalyst for the Palladium-Catalyzed Amidation of Aryl Chlorides Source: Organic Letters, 2008, 10 (19), pp 4409–4412 URL: [Link]

  • Title: A General System for the Palladium-Catalyzed Coupling of Aryl Halides and Amides Source: Journal of the American Chemical Society, 2001, 123 (32), pp 7727–7729 URL: [Link]

  • Title: A Highly Active Catalyst for the Room-Temperature Amidation and Amination of Aryl Chlorides Source: Angewandte Chemie International Edition, 2007, 46 (48), pp 9318-9321 URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews, 2011, 111 (3), pp 2177–2250 URL: [Link]

Technical Support Center: Purification of Brominated Organic Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of these important molecules.

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures. However, the unique electronic and steric properties imparted by the bromine atom can introduce specific challenges. This guide will address these common issues in a question-and-answer format, providing not just solutions, but the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of brominated organic compounds unique?

A1: The presence of bromine can influence a molecule's properties in several ways that affect recrystallization:

  • Polarity and Solubility: The carbon-bromine (C-Br) bond introduces polarity, but the overall polarity of the molecule depends on its total structure. This can sometimes lead to unexpected solubility behavior.

  • Crystal Packing: Bromine atoms can participate in halogen bonding (Br···O, Br···Br), which can significantly influence how molecules arrange themselves in a crystal lattice. This can affect crystal morphology and the potential for polymorphism.

  • Reactivity: The C-Br bond is weaker than C-Cl and C-F bonds, making some brominated compounds susceptible to degradation under harsh conditions, such as prolonged heating.

Q2: My crude brominated product has a distinct yellow or brown color. What is the likely cause and how can I remove it?

A2: A yellow to reddish-brown color in your crude product often indicates the presence of residual elemental bromine (Br₂) from the bromination reaction. To remove this, a chemical quench is often necessary before recrystallization. A common method involves washing the crude product solution with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color dissipates. For persistent color not attributable to elemental bromine, treatment with activated carbon during the recrystallization process can be effective at adsorbing colored impurities.

Q3: Are there specific safety precautions I should take when working with brominated compounds?

A3: Yes, safety is paramount.

  • Handling Bromine: Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Disposal: Bromine-containing waste should be disposed of according to your institution's hazardous waste guidelines. Quenching any reactive bromine species before disposal is often required.

  • Compound-Specific Hazards: Always consult the Safety Data Sheet (SDS) for the specific brominated compound you are working with, as toxicity and handling requirements can vary significantly.

Troubleshooting Guide

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, the dissolved compound separates from the solution as a liquid or a viscous oil rather than forming solid crystals.

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This can be due to several factors:

  • The melting point of your compound is lower than the boiling point of the chosen solvent.

  • The presence of significant impurities can depress the melting point of your compound.

  • The solution is too concentrated, causing the compound to come out of solution at a higher temperature.

  • The rate of cooling is too rapid.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool slowly again.

  • Slow Down the Cooling Rate: Insulate the flask to encourage gradual cooling. Avoid placing the hot flask directly into an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.

  • Scratch the Flask/Seed Crystals: Induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, if you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to provide a template for crystal growth.

  • Re-evaluate Your Solvent System: If oiling out persists, the solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. In a mixed solvent system, you dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. A few drops of the "good" in solvent should clarify the solution, which can then be cooled slowly.

Problem 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality: This is typically due to one of two reasons:

  • Excess Solvent: Too much solvent was used to dissolve the crude product, and the solution is not supersaturated upon cooling.

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.

Troubleshooting Steps:

  • Induce Nucleation: As with oiling out, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of the hot solution. Allow the reduced-volume solution to cool slowly.

  • Consider a Different Solvent: If the compound is simply too soluble in the chosen solvent even at low temperatures, a different solvent or a mixed-solvent system is necessary.

Problem 3: Poor Recovery of the Purified Compound

Symptom: The final yield of recrystallized product is significantly lower than expected.

Causality: Low recovery can result from several factors throughout the recrystallization process:

  • Using excess solvent: As mentioned, this is a common cause, as a significant amount of the product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.

  • Inherent solubility: Every compound has some finite solubility in the solvent even at low temperatures, so some loss is unavoidable.

Troubleshooting Steps:

Action Rationale
Use the minimum amount of hot solvent To ensure the solution is saturated at high temperature and supersaturated upon cooling, maximizing the amount of product that crystallizes out.
Pre-heat filtration apparatus When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask will prevent premature crystallization.
Cool the solution slowly Allow the solution to cool to room temperature before placing it in an ice bath to maximize crystal formation.
Wash crystals with ice-cold solvent Use a minimal amount of ice-cold solvent to wash the filtered crystals to remove residual impurities without significantly dissolving the product.
Problem 4: The Purified Product is Still Impure

Symptom: Analytical data (e.g., melting point, NMR spectroscopy) of the recrystallized product indicates the presence of impurities.

Causality:

  • Co-crystallization: The impurity has similar solubility properties to the desired compound and crystallizes along with it.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystal lattice.

  • Inadequate Washing: Insufficient washing of the filtered crystals can leave behind the mother liquor, which contains the soluble impurities.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second recrystallization of the purified material can often remove persistent impurities.

  • Optimize the Cooling Process: Ensure the solution cools slowly and undisturbed to allow for the formation of large, pure crystals.

  • Select a Different Solvent: An alternative solvent may have a better solubility profile to differentiate between your compound and the impurity.

  • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, a different technique like column chromatography may be necessary.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 20-30 mg of your crude brominated compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, hexane, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature, swirling after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show high solubility at elevated temperatures and low solubility at cold temperatures, resulting in a good yield of crystals upon cooling.

Protocol 2: General Single-Solvent Recrystallization
  • Dissolution: Place the crude brominated compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and a stir bar. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Visualizing the Troubleshooting Process

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Unknown Source. Recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Unknown Source. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown Source. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • ACS Publications. (2021, November 18). Dual Mode of Action of Organic Crystal Growth Inhibitors. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Technical Support Center: Overcoming Low Yields in the Alpha-Bromination of Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the α-bromination of propanamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. Low yields, poor selectivity, and difficult purifications are common hurdles. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate these issues effectively.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses the most common failure modes encountered during the α-bromination of propanamides in a direct question-and-answer format.

Question 1: My reaction has stalled, and I'm recovering mostly starting material. What's the likely cause?

Answer:

This is a classic activation problem. The α-proton of an amide is not inherently acidic, and its removal is often the rate-limiting step. Several factors could be at play:

  • Inadequate Initiation (Radical Pathway): If you are using N-Bromosuccinimide (NBS), the reaction typically proceeds via a free-radical mechanism. This pathway requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with energy input (heat or UV light) to ensure the homolytic cleavage of the initiator and generation of bromine radicals.[1][2] Insufficient initiator or inadequate temperature/light exposure will result in no reaction.

  • Ineffective Enolization (Acid-Catalyzed Pathway): Under acidic conditions (e.g., Hell-Volhard-Zelinsky reaction), the amide must first be converted to a more reactive intermediate, like an acyl halide, which can then enolize.[3][4] If you are attempting a direct bromination with Br₂ without a phosphorus catalyst (like PBr₃ or red phosphorus), the necessary enol concentration for the reaction to proceed will not be achieved.[3]

  • Reagent Purity: Old or impure NBS can be a significant source of failure. NBS can decompose over time, especially with exposure to moisture and light, leading to a lower concentration of the active brominating species. It's often recommended to use freshly recrystallized NBS for reactions that are proving to be erratic.[1]

Solutions:

  • For Radical Reactions (NBS):

    • Ensure your radical initiator (AIBN) is fresh and added in a sufficient catalytic amount (typically 1-10 mol%).

    • Confirm your reaction temperature is adequate for the initiator's half-life (for AIBN, refluxing in CCl₄ or benzene is common).

    • Consider initiating the reaction with a UV lamp if thermal initiation is problematic.

  • For Acid-Catalyzed Reactions (HVZ-type):

    • Ensure a catalytic amount of PBr₃ or red phosphorus is present to generate the acyl bromide intermediate in situ.[5]

    • The reaction conditions are often harsh, requiring high temperatures and extended reaction times to drive the reaction to completion.[5][6]

Question 2: My reaction is messy, with multiple spots on TLC, and the yield of my desired α-bromo propanamide is very low. Why?

Answer:

The formation of multiple products points to issues with selectivity and side reactions. The primary culprits are often over-bromination and competing reaction pathways.

  • Di-bromination: The product, an α-bromo propanamide, can sometimes be more reactive than the starting material, leading to the formation of an α,α-dibromo species. This is particularly problematic in base-promoted reactions where the acidity of the remaining α-proton is increased by the presence of the first bromine atom.[7]

  • Hofmann Rearrangement: For primary amides (R-CONH₂), using NBS in the presence of a strong base can trigger the Hofmann rearrangement, which leads to the formation of a carbamate or amine with one less carbon, instead of the desired α-bromination.[2][8]

  • Solvent Participation: Protic or reactive solvents can interfere. For instance, using water is ill-advised as it can hydrolyze the acyl bromide intermediate in HVZ reactions or the product itself.[1][2]

Solutions:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (typically 1.05-1.1 equivalents). Adding the brominating agent slowly and monitoring the reaction by TLC or GC-MS can help prevent the accumulation of excess reagent and subsequent over-bromination.

  • Choose the Right Conditions:

    • For acid-catalyzed reactions, monosubstitution is generally favored because the electron-withdrawing nature of the first bromine atom disfavors the formation of a second enol intermediate.[7]

    • Avoid strong bases if you are working with primary amides to prevent the Hofmann rearrangement.

  • Solvent Selection: Use inert, anhydrous solvents. Carbon tetrachloride (CCl₄) is a classic choice for radical brominations with NBS, although its use is now restricted. Safer alternatives like acetonitrile or dichloromethane can be effective.[1] Ensure the solvent is rigorously dried before use.

Question 3: I've successfully formed my product, but I'm losing most of it during workup and purification. How can I improve my recovery?

Answer:

α-Haloamides can be sensitive compounds, and their purification requires careful handling.

  • Hydrolysis: The C-Br bond at the α-position is activated towards nucleophilic substitution.[3] Aqueous workups, especially under basic conditions, can lead to hydrolysis of the product to the corresponding α-hydroxy propanamide.

  • Instability on Silica Gel: Some α-bromo amides can be unstable on standard silica gel, leading to decomposition during column chromatography. The acidic nature of silica can sometimes catalyze degradation pathways.

  • Co-elution with Byproducts: Succinimide, the byproduct of NBS reactions, can sometimes be difficult to separate from the desired product due to similar polarities.

Solutions:

  • Workup Strategy:

    • Perform the aqueous wash quickly and with cold solutions.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize acid, followed by brine, but avoid prolonged contact.

    • To remove excess bromine or NBS, a wash with a dilute solution of sodium bisulfite or sodium thiosulfate is effective.[9]

  • Purification Techniques:

    • Crystallization: If your product is a solid, crystallization is often the best method for purification as it is gentler than chromatography.[10]

    • Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

    • To remove succinimide, you can often wash the crude organic extract with water, as succinimide has some water solubility, especially if the organic solvent is non-polar (e.g., diethyl ether).

Frequently Asked Questions (FAQs)

Q: Which brominating agent is best for propanamides: NBS or Br₂?

A: It depends on the desired reaction pathway and the substrate's functional group tolerance.

ReagentTypical ConditionsAdvantagesDisadvantages
NBS Radical initiator (AIBN), heat/light, in CCl₄ or MeCNSafer and easier to handle than Br₂. Often more selective for the α-position.[11][12]Can lead to side reactions like Hofmann rearrangement in primary amides.[2] Purity is critical.[1]
Br₂ PBr₃ (cat.), high temp (HVZ Reaction)Powerful brominating agent. The method is well-established for carboxylic acids and their derivatives.[13]Highly corrosive and toxic.[12] Harsh reaction conditions may not be suitable for sensitive substrates.[6][14]

Q: How does the substitution on the amide nitrogen (N-H vs. N-R vs. N-R₂) affect the reaction?

A: The nature of the amide has a significant impact.

  • Primary (R-CONH₂): Most susceptible to side reactions like the Hofmann rearrangement under basic conditions.[2]

  • Secondary (R-CONHR'): Generally well-behaved substrates for α-bromination.

  • Tertiary (R-CONR'₂): These are often excellent substrates. The absence of an N-H proton prevents many side reactions related to the nitrogen atom.

Q: Can I use this reaction on a propanamide with a chiral center?

A: Yes, but be aware of potential epimerization. If the α-carbon is the chiral center, both radical and enol-based mechanisms will proceed through a planar intermediate (sp²-hybridized radical or enol), leading to racemization of that center. If the chirality is elsewhere in the molecule, the reaction should proceed without affecting that center, provided the conditions are not harsh enough to cause other rearrangements.

Visualizing the Process

Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues with the α-bromination of propanamides.

TroubleshootingWorkflow start Reaction Yield is Low check_sm Is Starting Material (SM) Consumed? start->check_sm no_reaction Problem: No Reaction / Stalled Solution: 1. Check initiator/catalyst activity. 2. Increase temperature/add UV light. 3. Use fresh/recrystallized NBS. check_sm->no_reaction No messy_reaction Problem: Multiple Products Solution: 1. Control stoichiometry (1.05 eq NBS). 2. Add brominating agent slowly. 3. Avoid strong bases for 1° amides. 4. Use anhydrous, inert solvent. check_sm->messy_reaction Yes, but messy TLC success Yield Improved no_reaction->success check_workup Is Product Lost During Workup/Purification? messy_reaction->check_workup messy_reaction->success After Optimization workup_issue Problem: Poor Recovery Solution: 1. Use cold, quick aqueous washes. 2. Avoid strong bases in workup. 3. Purify by crystallization if possible. 4. Deactivate silica gel if needed. check_workup->workup_issue Yes workup_issue->success

Caption: A troubleshooting flowchart for low-yield reactions.

Radical Mechanism with NBS

A simplified representation of the key propagation steps in the radical-mediated α-bromination using NBS.

RadicalMechanism cluster_initiation Initiation (simplified) cluster_propagation Propagation Cycle AIBN AIBN + Heat Br_radical Br• AIBN->Br_radical Generates Propanamide Propanamide (R-CH₂-CONH₂) Alpha_Radical α-Amido Radical (R-ĊH-CONH₂) Propanamide->Alpha_Radical + Br•, - HBr Product α-Bromo Propanamide (R-CHBr-CONH₂) Alpha_Radical->Product + Br₂ (from NBS) NBS NBS Succ_Radical Succinimdyl Radical

Caption: Key steps in the radical α-bromination mechanism.

Optimized Protocol: α-Bromination of N,N-Diethylpropanamide using NBS

This protocol is a representative example for a tertiary amide, which often gives cleaner reactions and higher yields.

Materials:

  • N,N-Diethylpropanamide

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N,N-diethylpropanamide (1.0 eq).

  • Reagents: Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Solvent: Add anhydrous carbon tetrachloride to form an approximately 0.2 M solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite, washing with a small amount of CCl₄ or DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous NaHSO₃ (to quench any remaining bromine).

    • Saturated aqueous NaHCO₃ (to neutralize any HBr).

    • Brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo-N,N-diethylpropanamide.

  • Purification: The crude product can often be purified by vacuum distillation or, if necessary, column chromatography on silica gel.

This guide provides a framework for understanding and optimizing the α-bromination of propanamides. By carefully considering the reaction mechanism, reagent choice, and purification strategy, researchers can overcome common challenges and achieve higher yields of their desired products.

References

[11] Slideshare. (n.d.). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. Retrieved from [Link]

[1] Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

[8] Quora. (2023, April 7). What is the mechanism of bromination of an amide group?. Retrieved from [Link]

[2] Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

[15] Fiveable. (n.d.). Alpha-Brominated Amide Definition. Retrieved from [Link]

[16] D'Auria, M. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(1), 100-149. Retrieved from [Link]

[17] Goncalves, C. R., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(48), 18970-18976. Retrieved from [Link]

[18] Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

[6] NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

[3] Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

[5] BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

[12] Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Chemistry LibreTexts. (2019, December 30). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

[14] YouTube. (2020, November 21). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

[19] Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

[10] EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

[20] Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

[7] YouTube. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Preventing Degradation of Halogenated Amides During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers. This guide is designed to provide in-depth, field-proven insights into the challenges of purifying halogenated amides. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and protect your valuable compounds.

Part 1: Understanding the Enemy: Why Halogenated Amides Are Uniquely Unstable

Halogenated amides, particularly α-haloamides, are notoriously labile because they harbor two distinct reactive centers within the same molecule. Successful purification requires a strategy that pacifies both.

  • The Amide Bond Susceptibility : While generally robust, the amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The reaction, catalyzed by acid or promoted by a strong base like hydroxide, cleaves the C-N bond to form a carboxylic acid and an amine/ammonia.[1]

  • The Carbon-Halogen (C-X) Bond Reactivity : The carbon atom bearing the halogen is electrophilic and prone to attack by nucleophiles, leading to substitution (SN1 or SN2 mechanisms) or elimination reactions.[3] α-Haloamides are especially reactive because the adjacent carbonyl group can stabilize the transition state of an SN2 reaction.[4][5]

These two vulnerabilities can work in concert during purification, leading to a complex mixture of degradation products.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered in the lab.

Q1: My α-chloroacetamide looks fine after the reaction, but I see a new, more polar spot on the TLC after my silica gel column. What is happening?

This is the most frequent issue researchers face. The culprit is almost always the silica gel itself. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[6] These acidic sites can catalyze the hydrolysis of your amide bond, converting it into the corresponding carboxylic acid, which is significantly more polar and will have a lower Rf value on your TLC plate.

To confirm if your compound is degrading on the stationary phase, you can perform a simple 2D TLC test:

  • Spot your crude material in one corner of a TLC plate.

  • Run the plate in your chosen eluent system.

  • Remove the plate and let it dry completely.

  • Rotate the plate 90 degrees and run it again in the same eluent system. If your compound is stable, you will see a single spot on the diagonal. If it degrades, you will see one or more new spots off the diagonal.[7][8]

Q2: I've heard that adding triethylamine (TEA) to the mobile phase can help. How does that work and how much should I add?

Adding a small amount of a basic modifier like triethylamine (TEA) is a highly effective strategy. The TEA acts as a neutralizing agent, deprotonating the acidic silanol groups on the silica surface and rendering them far less reactive.[9][10] This "deactivates" the silica gel in situ.

General Guideline: Add 0.5-2% TEA by volume to your pre-mixed mobile phase. Always test your desired Rf on a TLC plate that has been developed in the TEA-containing eluent, as Rf values can change.

Q3: Are there alternatives to standard silica gel for purifying sensitive halogenated amides?

Yes, when dealing with particularly sensitive compounds, changing the stationary phase is an excellent option. Consider the following alternatives:

Stationary PhaseProperties & Best Use CasesConsiderations
Neutral Silica Gel Specially treated to have a pH of ~7.0.[6] An excellent first alternative for compounds sensitive to acid catalysis.May have slightly different selectivity compared to standard silica.
Alumina Can be purchased in acidic, neutral, or basic grades.[11] Basic alumina is effective for acid-sensitive compounds but may retain acidic functionality. Neutral alumina is a good all-around choice for sensitive molecules.[12]Alumina can have very strong interactions with polar compounds, sometimes making elution difficult. Always screen on TLC plates first.
Florisil® A mild, neutral magnesium silicate adsorbent.[11] It is less acidic than silica and can be a good choice for moderately sensitive compounds.Can be less efficient (lower plate count) than modern silica gels.
Reverse-Phase Silica (C18) A non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile or water/methanol). The most polar compounds elute first.[11] Ideal for highly polar halogenated amides.Requires different solvent systems and equilibration. Can be more expensive for large-scale purification.
Q4: Can my compound degrade during the aqueous work-up before chromatography?

Absolutely. The same principles of acid- and base-catalyzed hydrolysis apply to your extraction and washing steps. Using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) to wash your organic layer can initiate degradation before you even get to the purification step.

Best Practice: Use milder reagents for washing.

  • Instead of 1M HCl, use a saturated solution of ammonium chloride (NH4Cl).

  • Instead of 1M NaOH, use a saturated solution of sodium bicarbonate (NaHCO3).

  • Always perform washes quickly and avoid letting your reaction mixture sit in biphasic acidic/basic conditions for extended periods.

Part 3: Troubleshooting Guide: Diagnosing and Solving Purification Problems

Use this guide to diagnose specific issues observed during your purification workflow.

Observed ProblemMost Likely Cause(s)Recommended Solution(s)
Low or zero recovery of product from the column. 1. Degradation: The compound decomposed on the column. 2. Irreversible Adsorption: The compound is too polar and has bound irreversibly to the acidic silica sites.1. Confirm Degradation: Perform a 2D TLC test.[7] 2. Modify the Stationary Phase: Use TEA-deactivated silica or switch to neutral alumina.[9][12] 3. Change Eluent: If the compound is just stuck, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane).
Multiple new spots appear on TLC of column fractions. 1. On-Column Reaction: The primary degradation pathway is likely hydrolysis, but other pathways like elimination or substitution with solvent impurities (e.g., water in acetone) can occur.1. Simplify the System: Use a less reactive stationary phase like neutral silica gel.[6] 2. Run the Column Faster: Minimize the residence time of your compound on the column. A slightly lower resolution is better than complete degradation. Use flash chromatography techniques.
Product elutes as a broad, streaking band. 1. Compound-Silica Interaction: The acidic silanol groups are interacting with your compound, causing poor peak shape. 2. Overloading: Too much material was loaded onto the column.1. Add a Modifier: Add 0.5-2% TEA to your eluent to improve peak shape.[10] 2. Reduce Load: Use a larger column or load less material. A general rule is to load 1-5% of the silica gel mass.
The Rf of the product is different on the column compared to the initial TLC plate. 1. Activity Difference: The activity (water content) of the bulk silica gel may be different from the TLC plate. 2. Temperature Effects: The heat generated from solvent packing and running can change elution behavior.1. Co-spotting is Key: Always run a TLC of your collected fractions alongside a spot of your crude starting material to accurately identify the product. 2. Pre-adsorb Sample: For difficult separations, dissolve your crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]
Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for troubleshooting purification issues.

G start Problem Observed During Purification check_stability Is Compound Stable? (Perform 2D TLC) start->check_stability stable Degradation is Unlikely check_stability->stable Yes unstable Degradation is Occurring check_stability->unstable No check_chromatography Is R_f too high/low? Is column overloaded? Is eluent appropriate? stable->check_chromatography Review Chromatography Parameters strategy_change 1. Deactivate Silica (add 0.5-2% TEA) 2. Switch to Neutral Stationary Phase (Neutral Silica, Alumina) 3. Re-evaluate Work-up Conditions unstable->strategy_change Implement Mitigation Strategy end Problem Resolved strategy_change->end optimize_params Adjust Eluent Polarity Reduce Sample Load Check Solvent Purity check_chromatography->optimize_params Yes check_chromatography->end No optimize_params->end

Caption: A logical workflow for diagnosing purification problems.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Triethylamine-Deactivated Silica Gel Column

This protocol describes the "slurry packing" method for preparing a column with neutralized silica gel.

Materials:

  • Standard flash-grade silica gel (40-63 µm)

  • Chromatography column

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Mobile Phase: Create your desired solvent mixture. Add 0.5-2% TEA by volume to this mixture (e.g., for 500 mL of eluent, add 2.5 mL of TEA for a 0.5% solution). Mix thoroughly. This is now your "column eluent."

  • Create the Slurry: In a beaker, measure the required amount of dry silica gel. Add the column eluent and gently swirl to create a uniform slurry. Ensure there are no dry clumps.[13]

  • Pack the Column: With the column stopcock closed, pour the slurry into the column. Open the stopcock and use a gentle stream of air or nitrogen pressure to help pack the silica bed evenly as the solvent drains. Continuously tap the side of the column to encourage even packing.

  • Equilibrate the Column: Once the bed is packed, do not let it run dry. Add more column eluent to the top and flush the column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[9]

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (ideally the column eluent) and carefully pipette it onto the top of the silica bed.

  • Elute: Begin elution with your column eluent, collecting fractions and monitoring by TLC as usual.

Mechanism: How TEA Protects Your Compound

The diagram below illustrates the interaction between TEA and the acidic silica surface.

Caption: TEA neutralizes acidic silanol protons, preventing amide degradation.

Protocol 2: Purification by Recrystallization

For solid compounds, recrystallization is often the best method to achieve high purity without risking degradation on a stationary phase.[14][15]

Procedure:

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is poorly soluble at room temperature but highly soluble when hot.[14] Test small amounts in vials with solvents like ethyl acetate, isopropanol, acetonitrile, or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

This method avoids contact with acidic surfaces and is often the safest choice for sensitive halogenated amides.

References
  • NACALAI TESQUE, INC. Silica Gel for Column Chromatography. [URL: https://www.nacalai.co.
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [URL: https://www.sas.rochester.
  • Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds? [URL: https://www.reddit.com/r/Chempros/comments/18k5v0p/advice_on_neutralising_silica_gel_for_column/]
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [URL: https://www.sas.rochester.
  • BenchChem. 2-Bromoacetamide synthesis and purification methods. [URL: https://www.benchchem.com/product/b5982/technical-support]
  • Prütz, W. A., Butler, J., & Land, E. J. (1999). Consecutive halogen transfer between various functional groups induced by reaction of hypohalous acids: NADH oxidation by halogenated amide groups. Archives of biochemistry and biophysics, 370(2), 244–252. [URL: https://pubmed.ncbi.nlm.nih.gov/10525295/]
  • Chemistry For Everyone. How To Neutralize Silica Gel? [URL: https://www.youtube.
  • Wang, T., et al. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering, 18, 145-154. [URL: https://www.sciencedirect.com/science/article/pii/S209580992200155X]
  • Khan Academy. Mechanism of amide hydrolysis. [URL: https://www.youtube.
  • Quora. What are the different methods of purification of organic compounds? [URL: https://www.quora.
  • CK-12 Foundation. Methods of Purification of Organic Compounds. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/23.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [URL: https://www.chemistrysteps.
  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. [URL: https://www.allen.ac.in/revision-notes/chemistry/amide-hydrolysis]
  • Tayana Medical. Picking the best purification method for your API can be a tricky challenge. [URL: https://www.tayanamedical.com/picking-the-best-purification-method-for-your-api-can-be-a-tricky-challenge/]
  • Clark, J. The Hydrolysis of Amides. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/amides/hydrolysis.html]
  • University of Calgary, Department of Chemistry. Ch20 : Amide hydrolysis. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-4-1.html]
  • Neuman, R. C. Jr. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/11%3A_Substitution_Reactions/11.02%3A_Two_mechanistic_models_for_nucleophilic_substitution]
  • The Organic Chemistry Tutor. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [URL: https://www.youtube.
  • Böger, P., & Matthes, B. (2000). Towards the primary target of chloroacetamides - New findings pave the way. Pest management science, 56(6), 497-508. [URL: https://onlinelibrary.wiley.com/doi/10.1002/1526-4998(200006)56:6%3C497::AID-PS158%3E3.0.CO;2-3]
  • BenchChem. Technical Support Center: Column Chromatography of Alpha-Aminoketones. [URL: https://www.benchchem.com/product/b5982/technical-support]
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [URL: https://www.sas.rochester.
  • Reddit r/chemhelp. What compounds are unstable in a silica gel column (chromatography). [URL: https://www.reddit.com/r/chemhelp/comments/2f6f1e/what_compounds_are_unstable_in_a_silica_gel/]

Sources

Identifying and removing byproducts in 2-bromopropanamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromopropanamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-bromopropanamide, offering explanations and actionable solutions based on established chemical principles.

Question: My reaction yield of 2-bromopropanamide is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-bromopropanamide, typically prepared via the bromination of propanamide, can stem from several factors. Understanding the underlying chemistry is key to diagnosing and resolving the issue. The most common method for this synthesis is a variation of the Hell-Volhard-Zelinsky reaction, where an α-bromo acid halide is formed in situ and then reacts with an amine (in this case, ammonia from the amide).

Potential Causes & Solutions:

  • Incomplete Reaction: The bromination of the α-carbon of propanamide can be sluggish.

    • Expert Insight: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. An increase in the reaction temperature can also enhance the reaction rate, but must be done cautiously to avoid the formation of degradation byproducts.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) to propanamide can lead to incomplete conversion or the formation of di-brominated byproducts.

    • Protocol: Carefully measure and control the stoichiometry of your reagents. A slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Byproduct Formation: Several side reactions can compete with the desired bromination, consuming starting material and reducing the yield of 2-bromopropanamide.

    • Common Byproducts:

      • 2,2-Dibromopropanamide: This is a common byproduct if an excess of the brominating agent is used or if the reaction temperature is too high.

      • Propanamide (unreacted): Incomplete reaction will leave unreacted starting material.

      • Hydroxypropanamide: Hydrolysis of the bromo- intermediate can occur if water is present in the reaction mixture.

    • Troubleshooting:

      • To minimize di-bromination, add the brominating agent portion-wise to the reaction mixture.

      • Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.

  • Workup and Purification Losses: Significant amounts of the product can be lost during the extraction and purification steps.

    • Expert Tip: 2-Bromopropanamide has some water solubility. When performing an aqueous workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer. During recrystallization, ensure the solvent system is optimized to maximize crystal recovery.

Question: I've observed an unexpected peak in my ¹H NMR spectrum after synthesizing 2-bromopropanamide. How can I identify the impurity and remove it?

Answer:

An unexpected peak in your ¹H NMR spectrum is a clear indication of a byproduct or residual starting material. The chemical shift (δ) and multiplicity of the peak are crucial clues for its identification.

Step-by-Step Identification and Removal:

  • Analyze the ¹H NMR Spectrum:

    • Expected Peaks for 2-Bromopropanamide: You should see a quartet for the α-proton (CH) and a doublet for the β-protons (CH₃), along with broad singlets for the amide protons (NH₂).

    • Common Impurity Peaks:

      • Propanamide (Starting Material): Look for a quartet and a triplet corresponding to the ethyl group of propanamide.

      • 2,2-Dibromopropanamide: This will show a singlet for the methyl protons, as the α-proton has been replaced by a second bromine atom.

      • Solvent Residues: Compare any unexpected peaks to the known chemical shifts of your reaction and workup solvents (e.g., dichloromethane, ethyl acetate).

  • Confirmation with Other Analytical Techniques:

    • GC-MS: This is an excellent technique to separate and identify volatile components in your sample. The mass spectrum of each peak can provide the molecular weight and fragmentation pattern of the compounds, aiding in their identification.

    • LC-MS: For less volatile impurities, Liquid Chromatography-Mass Spectrometry can be employed.

  • Removal Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be chosen where 2-bromopropanamide has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can effectively separate 2-bromopropanamide from its byproducts.

Table 1: Common Byproducts in 2-Bromopropanamide Synthesis and Their Removal

ByproductIdentification MethodRecommended Removal Technique
Propanamide¹H NMR, GC-MSRecrystallization, Column Chromatography
2,2-Dibromopropanamide¹H NMR, GC-MSColumn Chromatography
Hydroxypropanamide¹H NMR, LC-MSAqueous wash during workup, Column Chromatography

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of 2-bromopropanamide?

The synthesis of 2-bromopropanamide from propanamide typically proceeds via a mechanism analogous to the Hell-Volhard-Zelinsky reaction. The reaction is often initiated with a catalytic amount of PBr₃, which converts the propanamide to an intermediate that more readily undergoes α-bromination with Br₂ or another bromine source. The key step is the enolization of the amide, which then attacks the bromine.

Q2: Are there any specific safety precautions I should take when working with 2-bromopropanamide and its reagents?

Yes, safety is paramount. 2-Bromopropanamide is a lachrymator and an irritant. Bromine and other brominating agents like NBS are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Always have a quenching agent, such as sodium thiosulfate, readily available to neutralize any spills of the brominating agent.

Q3: Can I use a different brominating agent instead of Br₂ or NBS?

While Br₂ and NBS are the most common brominating agents for this transformation, other reagents can be used. However, the reaction conditions may need to be significantly altered. The choice of brominating agent can also influence the byproduct profile. It is crucial to consult the literature for established protocols when using alternative reagents.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromopropanamide

Materials:

  • Propanamide

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Benzoyl peroxide (initiator)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propanamide in anhydrous CCl₄.

  • Add NBS and a catalytic amount of benzoyl peroxide to the flask.

  • Heat the reaction mixture to reflux and maintain the temperature for the duration of the reaction (monitor by TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-bromopropanamide.

Protocol 2: Purification of 2-Bromopropanamide by Recrystallization

Materials:

  • Crude 2-bromopropanamide

  • Suitable recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Transfer the crude 2-bromopropanamide to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

reaction_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_purification Purification Stage start Propanamide + Brominating Agent reaction Reaction under controlled conditions start->reaction Initiator workup Aqueous Workup & Extraction reaction->workup analysis NMR, GC-MS Analysis workup->analysis byproducts Identify Byproducts analysis->byproducts Unexpected Peaks low_yield Diagnose Low Yield analysis->low_yield Low Product Quantity purification Recrystallization or Column Chromatography byproducts->purification low_yield->purification Re-optimize final_product Pure 2-Bromopropanamide purification->final_product

Caption: Workflow for the synthesis, analysis, and purification of 2-bromopropanamide.

byproduct_formation propanamide Propanamide product 2-Bromopropanamide (Desired Product) propanamide->product + Brominating Agent brominating_agent Brominating Agent (e.g., NBS) brominating_agent->product dibromo 2,2-Dibromopropanamide (Byproduct) brominating_agent->dibromo product->dibromo + Excess Brominating Agent hydrolysis Hydroxypropanamide (Byproduct) product->hydrolysis + H₂O

Caption: Formation pathways of 2-bromopropanamide and common byproducts.

References

  • Title: Organic Syntheses, Coll. Vol. 3, p.127 (1955); Vol. 28, p.15 (1948). Source: Organic Syntheses URL: [Link]

  • Title: Hell-Volhard-Zelinsky Reaction Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Improving the Stability of N-Aryl Propanamide Solutions for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-aryl propanamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with this important class of molecules. N-aryl propanamides, while promising therapeutic agents, often present significant handling difficulties due to their inherent chemical and physical properties. This resource provides in-depth, experience-driven troubleshooting guides and FAQs to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)
Category 1: Foundational Knowledge & Stock Solution Preparation

Question 1: Why are my N-aryl propanamide compounds so difficult to work with in aqueous assay buffers?

Answer: The challenges with N-aryl propanamides stem from two primary sources: poor aqueous solubility and chemical instability.

  • Poor Solubility: The "N-aryl" and "propanamide" moieties contribute to a molecular structure that is often large, rigid, and lipophilic ("grease-ball" type molecules).[1] This makes them inherently difficult to dissolve in the highly polar, aqueous environments of most biological assays.[2][3] This poor solubility is a leading cause of issues like precipitation and aggregation.[4] Over 70% of new chemical entities face this solubility challenge, placing N-aryl propanamides in a common but problematic category.[5]

  • Chemical Instability (Hydrolysis): The core of the molecule contains an amide bond. This bond is susceptible to hydrolysis—cleavage by a water molecule—which breaks the compound into an N-arylamine and a propanoic acid derivative. This reaction is often catalyzed by acidic or basic conditions within your assay buffer, effectively lowering the concentration of your active compound over the course of an experiment.[6][7] Ester and amide bonds are particularly prone to hydrolysis at extreme pH levels.[7]

Question 2: What is the best way to prepare a stable, concentrated stock solution of my N-aryl propanamide?

Answer: The goal is to create a high-concentration stock in a solvent where the compound is both highly soluble and stable. For most N-aryl propanamides, this will be a non-aqueous, aprotic solvent.

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the industry standard and the most common starting point.[8]

Causality: DMSO is a powerful polar aprotic solvent that can effectively disrupt the crystal lattice of solid compounds and solvate lipophilic molecules. Its aprotic nature means it does not readily donate protons, which minimizes the risk of acid/base-catalyzed hydrolysis during storage.

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Pre-Experiment Check: Before opening, allow the vial of your solid compound to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can compromise stability.

  • Calculation: Determine the volume of DMSO needed to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial of solid compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonication in a water bath for 5-10 minutes can be effective.[2]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If precipitation is observed, the compound may have exceeded its solubility limit in DMSO. In this rare case, consider a lower stock concentration.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability.[8][9] This strategy of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.[10]

Category 2: Troubleshooting Assay-Specific Problems

Question 3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

Answer: This is a classic solubility problem. The compound, which was stable in 100% DMSO, is crashing out of solution when introduced to the aqueous environment. The key is to manage the transition and maintain a low enough final DMSO concentration to avoid impacting the assay.

Primary Cause: Rapid change in solvent polarity. When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[8]

Solutions & Troubleshooting Workflow:

G start Precipitation Observed in Assay Well step1 Was the final DMSO concentration >1%? start->step1 step2_yes High DMSO may affect assay. Reduce concentration. step1->step2_yes Yes step2_no DMSO concentration is acceptable. Proceed to next step. step1->step2_no No step3 Perform Stepwise (Serial) Dilution step2_no->step3 step4 Did precipitation still occur? step3->step4 step5_no Problem Solved. Proceed with assay. step4->step5_no No step5_yes Consider formulation strategies. step4->step5_yes Yes step6 Incorporate a Co-solvent or Excipient step5_yes->step6 step7 Test co-solvents (PEG400, glycerol) or solubilizers (cyclodextrins, Tween-80). Validate for assay interference. step6->step7

Detailed Mitigation Strategies:

  • Stepwise Dilution: Never add a highly concentrated DMSO stock directly to the final assay volume. It is recommended that the process of dilution is performed in a stepwise manner to avoid compound precipitation caused by a fast change of concentration.[8]

    • Protocol: Create an intermediate dilution of your stock in your assay buffer or a buffer/DMSO mixture. For example, dilute your 10 mM stock 1:10 in assay buffer to create a 1 mM intermediate. Then, add the required volume of this intermediate solution to your final assay wells.

  • Control Final DMSO Concentration: For most cell-based and biochemical assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[8] Always include a vehicle control (assay buffer + same final DMSO concentration) in your experiments.

  • Use of Co-solvents and Excipients: If precipitation persists even with stepwise dilution, you may need to modify your assay buffer.

    • Co-solvents: Adding agents like PEG400 or glycerol can increase the overall solvating capacity of your buffer.[8]

    • Solubilizing Excipients: Surfactants (e.g., Tween-80, Triton X-100) or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the hydrophobic compound, keeping it in solution.[5][11]

    • CRITICAL: Any additive must be tested alone in your assay to ensure it does not interfere with the biological system or detection method.

Question 4: I'm seeing a progressive loss of signal or inconsistent results over the time course of my experiment. Is my compound degrading?

Answer: This is a strong indication of chemical instability, most likely due to hydrolysis of the amide bond, especially in assays with long incubation times or non-neutral pH.

Primary Cause: The pH of your assay buffer is likely promoting the degradation of your N-aryl propanamide. Amide bonds are generally most stable around neutral pH. Both acidic and basic conditions can significantly accelerate the rate of hydrolysis.[7][12]

Solutions & Troubleshooting:

  • Assess Buffer pH: The first step is to confirm the pH of your assay buffer. For a buffer to be effective, its pKa should be within ±1 pH unit of the target pH.[13]

    • Acid-Catalyzed Hydrolysis: At pH < 6, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: At pH > 8, hydroxide ions (OH-), which are much stronger nucleophiles than water, directly attack the carbonyl carbon.[6]

  • Conduct a Compound Stability Study: Before running a full experiment, assess the stability of your compound in the assay buffer.

    • Protocol:

      • Prepare your N-aryl propanamide in the final assay buffer at the highest concentration you plan to test.

      • Incubate this solution under the exact conditions of your assay (temperature, time).

      • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the solution.

      • Analyze the aliquots by HPLC or LC-MS to quantify the amount of parent compound remaining.[14] A decrease in the parent peak area over time confirms degradation.

  • Buffer Optimization: If degradation is confirmed, consider if the assay can be performed in a buffer with a pH closer to neutral (pH 6.5-7.5) where the compound is more stable.[7] This may require re-optimizing other assay parameters.

G cluster_0 Degradation Pathway compound N-Aryl Propanamide (Stable) hydrolysis Hydrolysis (H₂O) compound->hydrolysis products N-Arylamine + Propanoic Acid (Inactive Degradation Products) hydrolysis->products catalyst_acid H⁺ (Acidic pH) Accelerates Reaction catalyst_acid->hydrolysis catalyst_base OH⁻ (Basic pH) Accelerates Reaction catalyst_base->hydrolysis

Category 3: Advanced Troubleshooting & Data Interpretation

Question 5: My compound shows activity against my target, but the results are not reproducible, and it also flags as a hit in unrelated counter-screens. What could be happening?

Answer: This is a classic profile for a compound that is forming aggregates in the assay. Promiscuous aggregation is a major source of assay interference and false positives in drug discovery.[4][15]

Mechanism: At a certain concentration, known as the Critical Aggregation Concentration (CAC), poorly soluble molecules can self-associate into colloidal aggregates (typically 50-1000 nm in diameter).[4] These aggregates are "sticky" and can non-specifically adsorb and partially denature proteins, including your target enzyme, leading to apparent inhibition.[4] This is not true, specific inhibition but an assay artifact.

How to Diagnose and Mitigate Aggregation:

  • The Detergent Test: This is the most straightforward method for identifying aggregation-based activity.

    • Rationale: Non-ionic detergents, such as Triton X-100 or Tween-80, can disrupt the formation of these colloidal aggregates at very low concentrations.[16][17] A true inhibitor that binds to a specific site on the target protein should not be affected by the presence of a small amount of detergent. An aggregator's activity will be significantly diminished or eliminated.

    • Protocol:

      • Run your standard assay to confirm the inhibitory activity of your compound.

      • Run a parallel assay that is identical in every way, except for the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

      • Interpretation: If the observed inhibition is significantly reduced in the presence of the detergent, your compound is likely acting as an aggregator.[17]

  • Examine the Dose-Response Curve: Aggregators often produce unusually steep dose-response curves with high Hill slopes. This is because the effect is highly cooperative and only "switches on" after the CAC is reached.

  • Reduce Incubation Time: Aggregate formation and protein adsorption are time-dependent processes. If you shorten the pre-incubation time of your compound with the target protein, you may see a reduction in the apparent inhibition.[17]

| Troubleshooting Summary: Inconsistent Results | | :--- | :--- | :--- | | Observation | Potential Cause | Recommended Action & Rationale | | Low or no activity | Compound Degradation | Perform a time-course stability study using HPLC/LC-MS to quantify the parent compound in the assay buffer.[14] | | Inconsistent results between replicates/days | Compound Precipitation | Use a stepwise dilution protocol. Visually inspect plates for precipitates. Consider adding solubilizing excipients.[8] | | Non-specific activity, hits in counter-screens | Compound Aggregation | Perform the detergent test: re-run the assay with 0.01% Triton X-100. A loss of activity indicates aggregation.[16][17] | | High background signal | Compound Interference | Test the compound in an assay buffer without the target protein to check for autofluorescence or other detection interference. |

References
  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Schaefer, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Lam, E., & Bymaster, F. P. (2017). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. Available at: [Link]

  • Soni, P., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Maccarone, A. D., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

  • Al-Tel, T. H. (2008). A New Route to N-Aryl 2-Alkenamides, N-Allyl N-Aryl 2-Alkenamides, and N-Aryl α,β-Unsaturated γ-Lactams from N-Aryl 3-(Phenylsulfonyl)propanamides. ResearchGate. Available at: [Link]

  • Chaudhari, P., et al. (2016). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. Available at: [Link]

  • ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. ChemIntel360. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. NIH. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Hu, L., et al. (2021). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. NIH. Available at: [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. Available at: [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Bionano Genomics. Available at: [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]

  • Zhao, Y., et al. (2014). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Available at: [Link]

  • Brittain, H. G. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. Available at: [Link]

  • da Cruz, A. C. F., et al. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. PMC - NIH. Available at: [Link]

  • Shoichet, B. K. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]

  • Journal of Molecular Pharmaceutics. (2022). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Molecular Pharmaceutics. Available at: [Link]

  • Dahan, A., & Miller, J. M. (2019). The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. PubMed. Available at: [Link]

  • Fife, T. H., & De, N. C. (1984). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]

  • Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC - NIH. Available at: [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Dowden, J., et al. (2009). Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization. PubMed. Available at: [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. Available at: [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]

  • Chen, C., et al. (2025). High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing. PubMed. Available at: [Link]

  • Astray, G., et al. (2010). N-Alkylamines-Based Micelles Aggregation Number Determination by Fluorescence Techniques. ResearchGate. Available at: [Link]

  • Bell, B., et al. (2022). A Novel High-Throughput Screening Strategy for Targeting Alpha-Synuclein and Other Long-Lived Proteins. Request PDF. Available at: [Link]

  • d'Espaux, L., et al. (2022). Coupling High-Throughput and Targeted Screening for Identification of Nonobvious Metabolic Engineering Targets. PMC. Available at: [Link]

  • Lam, B., et al. (2017). The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide, a key intermediate in various research and development pipelines. Our focus is on providing practical, field-tested advice to ensure scalability, reproducibility, and high purity.

Reaction Overview

The synthesis of the target compound is primarily achieved through the nucleophilic acyl substitution of 2,3-dihydrobenzo[b][dioxin-6-amine with 2-bromopropionyl bromide or chloride. This amidation reaction is robust but requires careful control of conditions to minimize side-product formation and ensure high yields.

Synthesis_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions SM1 2,3-dihydrobenzo[b]dioxin-6-amine Reaction Amidation Reaction (Nucleophilic Acyl Substitution) SM1->Reaction SM2 2-Bromopropionyl Bromide SM2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temp 0 °C to RT Temp->Reaction Workup Aqueous Workup (Quench, Wash, Extract) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide Purification->Product

Caption: General workflow for the synthesis of the target propanamide.

Detailed Experimental Protocol

This protocol is a baseline for a lab-scale synthesis and can be adapted for larger scales.

Materials:

  • 2,3-dihydrobenzo[b]dioxin-6-amine (1.0 eq)[1][2][3]

  • 2-Bromopropionyl bromide (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydrobenzo[b]dioxin-6-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Dissolve 2-bromopropionyl bromide (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the cooled amine solution over 30-45 minutes. A white precipitate (triethylammonium bromide) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup (Quenching): Cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess TEA.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Issue / Question Potential Cause & Explanation Recommended Solution
Low or No Product Yield 1. Poor Quality Acyl Halide: 2-bromopropionyl bromide/chloride is moisture-sensitive and can hydrolyze to 2-bromopropanoic acid, which is unreactive under these conditions.Use a fresh bottle of the acylating agent or re-distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen).
2. Insufficient Base: The reaction generates one equivalent of HBr. Without a base to neutralize it, the HBr will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.Ensure at least 1.1 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) are used. For scaling up, 1.5 equivalents provides a robust buffer.
3. Inefficient Stirring: As the triethylammonium salt precipitates, the reaction mixture can become a thick slurry, preventing efficient mixing of reagents.Use a mechanical stirrer for larger scale reactions (>1 L) and ensure the solvent volume is sufficient to maintain a mobile slurry.
Difficult Purification / Multiple Byproducts on TLC 1. Diacylation: While unlikely on the amide nitrogen, highly reactive conditions could lead to side reactions on the aromatic ring, though this is not commonly observed. More likely, impurities arise from side-reactions of the acyl bromide.Maintain a low reaction temperature (0 °C) during the addition of the acyl bromide. Avoid using a large excess of the acylating agent (1.1 eq is usually sufficient).
2. Hydrolyzed Acyl Halide: As mentioned, moisture will lead to the formation of 2-bromopropanoic acid. This acidic impurity will complicate the workup and purification.The saturated NaHCO₃ wash during workup is critical for removing acidic impurities. If the acid persists, a second bicarbonate wash may be necessary.
3. Unreacted Starting Amine: The reaction did not go to completion.The 1M HCl wash is designed to remove unreacted basic starting amine by converting it to its water-soluble hydrochloride salt.
Product is a Persistent Oil, Fails to Crystallize 1. Residual Solvent: Trace amounts of DCM or other solvents can inhibit crystallization.After concentration on a rotary evaporator, place the crude product under high vacuum for several hours to remove all volatile residues.
2. Minor Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.If recrystallization fails, purification via column chromatography is the most reliable method. A gradient elution of ethyl acetate in hexanes is a good starting point.
Reaction Stalls Before Completion 1. Inactive Amine: The starting 2,3-dihydrobenzo[b]dioxin-6-amine may have degraded or formed a stable salt.Check the purity of the starting amine by NMR or melting point. If it has been stored for a long time, consider purification before use.
2. Moisture Contamination: Water introduced into the reaction will preferentially react with the highly electrophilic acyl bromide, consuming it before it can react with the amine.Use anhydrous solvents and perform the reaction under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromopropanoic acid with a coupling agent instead of the acyl halide? A: Yes, this is a viable alternative. Amide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to activate the carboxylic acid for reaction with the amine. This method avoids the handling of corrosive acyl halides but introduces other reagents that must be removed during purification. For large-scale synthesis, the acyl halide route is often more atom-economical and cost-effective if the halide is commercially available.[4]

Q2: Why is the reaction cooled to 0 °C? Is it always necessary? A: The acylation of an amine with an acyl halide is a highly exothermic reaction. Cooling to 0 °C serves two primary purposes: 1) It moderates the reaction rate, preventing a dangerous temperature spike, especially on a larger scale. 2) It helps to minimize the formation of side products that can occur at higher temperatures. For small-scale reactions, the addition may be manageable at room temperature, but 0 °C is a critical safety and purity control point for scaling up.

Q3: What are the primary safety concerns for this synthesis? A: The main hazard is the acylating agent, 2-bromopropionyl bromide. It is a lachrymator (causes tearing) and is highly corrosive and moisture-sensitive. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be quenched carefully, as adding water or acid to the reactive mixture can cause a rapid release of heat and HBr gas.

Q4: My TLC shows a new spot near the baseline that I can't identify. What could it be? A: A very polar spot that stays at the baseline, especially after the HCl wash, is likely the hydrochloride salt of your starting amine. If it appears after the bicarbonate wash, it could be the sodium salt of hydrolyzed 2-bromopropanoic acid. A diagram illustrating a key side reaction is provided below.

Side_Reaction AcylHalide 2-Bromopropionyl Bromide Acid 2-Bromopropanoic Acid (Unreactive Impurity) AcylHalide->Acid Hydrolysis HBr HBr AcylHalide->HBr Water H₂O (Moisture) Water->Acid Water->HBr

Caption: Hydrolysis of the acylating agent, a common side reaction.

References

  • Abbasi, M. A., et al. (2016). Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Pravin Patil, et al. (2023). The isocyanide SN2 reaction. Nature Communications. Available at: [Link]

  • PrepChem (2023). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]

  • Angene Chemical. 2,3-Dihydrobenzo[b][5][6]dioxin-6-amine(CAS# 22013-33-8). Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-268. Available at: [Link]263)

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed experimental data for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating framework for robust analytical method development.

Introduction: The Imperative of Method Validation

In pharmaceutical analysis, the validation of an analytical procedure is the cornerstone of reliable and reproducible data.[1][2] It is the process of demonstrating that an analytical method is suitable for its intended purpose.[1] For the quantitative determination of an active pharmaceutical ingredient (API) like 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide and its related substances, a validated HPLC method is crucial for ensuring product quality, safety, and efficacy. This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a practical framework for implementation.[3][4][5][6]

Proposed HPLC Method for Analysis

A reversed-phase HPLC method is proposed for the analysis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide. The selection of a C18 column is based on its wide applicability and success in separating compounds of similar polarity. The mobile phase composition and gradient are chosen to ensure adequate retention and separation of the main analyte from potential impurities.

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

The Validation Workflow: A Systematic Approach

The validation of the HPLC method follows a structured workflow, encompassing several key parameters to demonstrate its performance and reliability.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Development Propose HPLC Method Specificity Specificity Method_Development->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Implement

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Specificity: Ensuring Unambiguous Analysis

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9]

Experimental Protocol for Specificity
  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo sample containing all excipients present in the final drug product and inject it to assess for interference.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[1] Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradation product peaks.

Acceptance Criteria
  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be pure and free from co-elution with any degradation products in the stressed samples. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity and Range: Proportionality of Response

Linearity demonstrates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol for Linearity
  • Prepare a series of at least five standard solutions of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

Acceptance Criteria
  • The correlation coefficient (r²) should be ≥ 0.995.[10]

  • The y-intercept should be minimal.

  • A visual inspection of the plot should show a linear relationship.

Table 2: Linearity Data for 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735200
100981100
1251225500
1501472300
Correlation Coefficient (r²) 0.9998
Slope 9825.4
Y-intercept -150.7

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically determined by recovery studies.

Experimental Protocol for Accuracy
  • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria
  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Table 3: Accuracy (Recovery) Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean of 3)% Recovery% RSD
80%8079.599.40.8
100%100100.2100.20.5
120%120119.399.40.7

Precision: Degree of Scatter

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria
  • The RSD for the peak area and retention time of the analyte for both repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Precision Data

ParameterRepeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
Peak Area 0.60.9
Retention Time 0.20.3

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]

Experimental Protocol for LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[15][16]

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Alternatively, they can be determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.[14]

Acceptance Criteria
  • The calculated LOD and LOQ should be experimentally verified by injecting solutions at these concentrations and demonstrating that the signal-to-noise ratio is appropriate.

Table 5: LOD and LOQ Values

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Robustness: Reliability Against Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17][18][19]

Experimental Protocol for Robustness
  • Introduce small, deliberate variations to the chromatographic conditions, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Acceptance Criteria
  • The system suitability parameters should remain within the predefined acceptance criteria for all varied conditions.

  • The RSD of the results obtained under the varied conditions should not be significantly different from the precision of the method.

Table 6: Robustness Study Results

Parameter VariedVariationRetention Time (min)Peak AreaTailing FactorResolution
Nominal -8.529811001.12.5
Flow Rate 0.9 mL/min9.4510901111.12.6
1.1 mL/min7.738919091.12.4
Temperature 28°C8.619832001.12.5
32°C8.439798001.12.5
Mobile Phase B -2%8.959854001.22.3
+2%8.109765001.12.6

digraph "Robustness_Factors" {
graph [rankdir="LR", splines=ortho];
node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"HPLC_Method" [label="HPLC Method", fillcolor="#34A853"]; "Flow_Rate" [label="Flow Rate"]; "Temperature" [label="Temperature"]; "Mobile_Phase" [label="Mobile Phase\nComposition"];

"HPLC_Method" -> "Flow_Rate"; "HPLC_Method" -> "Temperature"; "HPLC_Method" -> "Mobile_Phase"; }

Caption: Key parameters intentionally varied during the robustness study.

Conclusion

The comprehensive validation of the proposed HPLC method for the analysis of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The presented data and protocols provide a solid foundation for the implementation of this method in a quality control environment, ensuring the generation of reliable and scientifically sound analytical results.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?
  • Pharmaceutical School. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • MicroSolv. Determine limits of detection LOD and limits of quantification LOQ - How To.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • LCGC International. Robustness Tests.
  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC.
  • ResearchGate. Linearity, accuracy and precision results of HPLC method.
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • AMSbiopharma. (2025, July 22). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

Sources

Comparative study of the biological activity of different N-aryl propanamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activities of N-Aryl Propanamides

N-aryl propanamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their structural motif, characterized by a propanamide backbone linked to an aryl group, serves as a privileged scaffold for the development of a wide array of therapeutic agents. This guide provides a comparative overview of the diverse biological activities exhibited by different N-aryl propanamides, supported by experimental data, to offer researchers and drug development professionals insights into their therapeutic potential.

Anticancer Activity of N-Aryl Propanamides

Several N-aryl propanamide derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

A notable example involves a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides that have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines.[1][2][3] The study revealed that these compounds exhibit a broad spectrum of activity. In particular, one derivative, compound 6k , displayed potent cytotoxicity comparable to the established anticancer drug doxorubicin.[1][2][3]

The structure-activity relationship (SAR) analysis of these quinoxaline-based propanamides highlighted the critical role of the quinoxaline ring and its substituents in their anticancer efficacy.[2][3] In silico mechanistic studies suggested that these compounds may exert their effects through the inhibition of histone deacetylase 6 (HDAC6), a key enzyme involved in cell cycle regulation and tumor suppression.[1][2][3]

Comparative Cytotoxicity Data (IC50, µM)

CompoundPC-3 (Prostate)Hela (Cervical)HCT-116 (Colon)MCF-7 (Breast)
Compound 6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin 8.87 ± 0.65.57 ± 0.45.23 ± 0.34.17 ± 0.2

Data sourced from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[1][2][3]

Another class of N-aryl propanamides, the arylpropyl sulfonamides, has also been investigated for cytotoxic activity.[4] These compounds, designed as analogues of the apoptosis-inducer B13, have shown promising results against prostate cancer (PC-3) and leukemia (HL-60) cell lines.[4] The study found that derivatives with a 1R, 2R configuration and a long alkyl chain exhibited enhanced cytotoxicity.[4]

Workflow for Assessing Anticancer Activity

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of N-Aryl Propanamide Derivatives purification Purification & Characterization synthesis->purification cell_culture Culturing of Cancer Cell Lines purification->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 docking In Silico Molecular Docking ic50->docking pathway_analysis Signaling Pathway Analysis docking->pathway_analysis

Sources

A Comparative Guide to the Efficacy of Brominating Agents for Propanamide Transformation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the transformation of amides into valuable amines is a cornerstone reaction. For drug development professionals and researchers, the conversion of a simple precursor like propanamide into ethylamine represents a fundamental yet critical process of carbon chain modification. The choice of brominating agent for this transformation—most notably via the Hofmann rearrangement—is a decision governed by a trade-off between efficacy, safety, and operational simplicity. This guide provides an in-depth comparison of the primary brominating agents used for this purpose, supported by mechanistic insights and actionable experimental protocols.

The Central Transformation: Hofmann Rearrangement

The reaction of a primary amide, such as propanamide, with a brominating agent in the presence of a strong base does not typically result in a simple substitution. Instead, it initiates the Hofmann rearrangement (also known as Hofmann degradation), a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the final amine, releasing the amide's carbonyl carbon as carbon dioxide.[3][4] This transformation is highly valued for its efficiency in producing primary amines without contamination from secondary or tertiary amine byproducts.[3]

The generalized mechanism, which underpins the action of the brominating agents discussed herein, involves several key steps:[1][2]

  • N-Bromination: The reaction begins with the deprotonation of the amide by a strong base, forming an anion that attacks the electrophilic bromine source (e.g., Br₂ or NBS). This yields an N-bromoamide intermediate.

  • Anion Formation: The base abstracts the second, now more acidic, amide proton to generate a bromoamide anion.

  • Rearrangement: In the rate-determining step, the alkyl group (in this case, the ethyl group of propanamide) migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion. This concerted rearrangement forms a transient isocyanate.

  • Hydrolysis & Decarboxylation: The isocyanate is attacked by water (present in the aqueous base) to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine.[1][3]

Hofmann_Mechanism cluster_start Step 1: N-Bromination cluster_rearrange Steps 2 & 3: Anion Formation & Rearrangement cluster_hydrolysis Step 4: Hydrolysis & Decarboxylation propanamide Propanamide anion Amide Anion propanamide->anion + OH⁻ - H₂O nbromoamide N-Bromopropanamide anion->nbromoamide + Br₂ - Br⁻ bromo_anion Bromoamide Anion nbromoamide:e->bromo_anion:w + OH⁻ - H₂O isocyanate Ethyl Isocyanate bromo_anion->isocyanate Rearrangement - Br⁻ carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine Ethylamine carbamic_acid->amine - CO₂

Caption: Mechanism of the Hofmann Rearrangement of Propanamide.

Comparative Analysis of Key Brominating Agents

The efficacy of the Hofmann rearrangement on propanamide is critically dependent on the source of electrophilic bromine. Here, we compare the classical reagent, molecular bromine, with a safer, solid-state alternative, N-Bromosuccinimide (NBS).

Molecular Bromine (Br₂)

Molecular bromine, used in an aqueous solution of a strong base like sodium hydroxide, is the traditional and most cost-effective reagent for the Hofmann rearrangement. The active brominating species, sodium hypobromite (NaOBr), is generated in situ from the reaction between bromine and NaOH.[1][3]

  • Efficacy and Performance: The Br₂/NaOH system is highly effective and generally provides good to excellent yields for the degradation of simple primary amides. Its high reactivity ensures that the reaction proceeds to completion, often at moderate temperatures. The primary drawback is its lack of selectivity with more complex molecules containing other sensitive functional groups that could be oxidized or brominated by the harsh conditions.

  • Safety and Handling: Molecular bromine is a volatile, highly corrosive, and toxic fuming liquid, presenting significant handling challenges.[5][6][7] Its use requires specialized equipment, such as glass or PVDF reactors, and extensive personal protective equipment (PPE), including respiratory protection.[8] The generation of corrosive hydrogen bromide gas as a potential byproduct further complicates its handling.[5]

  • Byproducts and Workup: The primary byproduct from the reagent is sodium bromide, which is easily removed during the aqueous workup. The reaction workup typically involves extraction of the amine product from the basic aqueous solution.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[9] For the Hofmann rearrangement, NBS is typically used in conjunction with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU). It can also be used with traditional bases like NaOH.[10]

  • Efficacy and Performance: NBS is a milder and more selective brominating agent compared to Br₂.[7] This selectivity is advantageous when the substrate contains sensitive functional groups. While highly effective, reaction conditions may sometimes require careful optimization to achieve yields comparable to the Br₂/NaOH method. The choice of solvent and base is critical to its success.

  • Safety and Handling: As a stable, crystalline solid, NBS is significantly easier and safer to handle, weigh, and dispense than liquid bromine. It eliminates the risk of dangerous spills and corrosive fumes associated with Br₂.[11] While it is an irritant and should be handled with care, the overall hazard profile is considerably lower.

  • Byproducts and Workup: The main byproduct of the reaction is succinimide, which is water-soluble and can often be removed by filtration or an aqueous wash, simplifying the purification process.[12]

Quantitative Data Summary

ParameterMolecular Bromine (Br₂) / NaOHN-Bromosuccinimide (NBS) / Base
Physical Form Fuming, corrosive liquidWhite/off-white crystalline solid[13]
Typical Yields Good to Excellent (>80%)Good to Excellent (70-90%), condition-dependent
Selectivity Lower; can react with other functional groupsHigher; preferred for sensitive substrates[7][14]
Reaction Conditions Aqueous NaOH, typically 0-70 °CAnhydrous or aqueous base, variable temperatures
Handling & Safety High Hazard: Toxic, corrosive, requires specialized equipment and PPE[6][7][8]Moderate Hazard: Solid, easier to handle, standard PPE sufficient[11]
Primary Byproduct Sodium Bromide (NaBr)Succinimide (water-soluble)[12]
Cost LowHigh

Experimental Protocols

The following protocols provide a framework for the synthesis of ethylamine from propanamide using the two compared brominating systems.

General Experimental Workflow

workflow prep Reagent Preparation (e.g., NaOH solution) react Reaction (Amide + Brominating Agent + Base) prep->react quench Quenching (If necessary) react->quench extract Extraction (Separate amine from aqueous layer) quench->extract dry Drying (Remove residual water) extract->dry purify Purification (Distillation of ethylamine) dry->purify

Caption: General workflow for Hofmann rearrangement and product isolation.
Protocol 1: Using Molecular Bromine and Sodium Hydroxide

Causality: This protocol leverages the in situ generation of sodium hypobromite from inexpensive reagents. The strong aqueous base serves both to deprotonate the amide and to hydrolyze the isocyanate intermediate.

Materials:

  • Propanamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Prepare Base Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve NaOH (approx. 4.0 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Add Amide: Add propanamide (1.0 equivalent) to the cold NaOH solution and stir until it dissolves.

  • Add Bromine: Slowly add bromine (approx. 1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. A yellow-orange color will persist.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 50-60 °C for approximately 1 hour. The solution should become colorless.

  • Isolation: Cool the reaction mixture. The product, ethylamine, is volatile. The amine can be isolated by distillation directly from the reaction mixture or by extraction.

  • Extraction: Extract the cooled aqueous solution with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Due to the volatility of ethylamine (boiling point: 17 °C), concentration must be done with extreme care, preferably by distillation into a cooled receiver.

Protocol 2: Using N-Bromosuccinimide (NBS)

Causality: This protocol utilizes a solid, safer bromine source. The choice of base (e.g., DBU or methoxide) can be tailored to the substrate's sensitivity and desired solvent system (aqueous vs. organic).

Materials:

  • Propanamide

  • N-Bromosuccinimide (NBS), recrystallized if colored[9]

  • Sodium Methoxide (NaOMe) or DBU

  • Methanol or other suitable solvent

  • Deionized Water

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Prepare Solution: In a round-bottom flask, dissolve propanamide (1.0 equivalent) in methanol.

  • Add Base: Add a solution of sodium methoxide in methanol (approx. 2.2 equivalents) to the flask.

  • Add NBS: Cool the mixture to 0 °C and add solid NBS (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of starting material.

  • Workup: Quench the reaction with water. If methanol was used, much of it can be removed under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3x).

  • Wash and Dry: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: The product, ethylamine, can be isolated by careful distillation as described in the previous protocol. If a carbamate intermediate is formed (when using an alcohol solvent), it must first be hydrolyzed with acid or base to liberate the amine.[10]

Conclusion and Recommendations

Both molecular bromine and N-Bromosuccinimide are effective reagents for the transformation of propanamide to ethylamine via the Hofmann rearrangement.

  • Molecular Bromine (Br₂) remains the agent of choice for large-scale, cost-sensitive syntheses where the substrate is simple and robust. Its primary drawbacks are the significant safety hazards and handling difficulties, which require specialized infrastructure.[7]

  • N-Bromosuccinimide (NBS) is the superior option for laboratory-scale research, medicinal chemistry applications, and for substrates containing sensitive functional groups.[15] Its ease of handling, enhanced safety profile, and milder reaction conditions provide significant operational advantages that often outweigh its higher cost.[11]

The selection between these reagents is a classic example of balancing economic factors with safety, selectivity, and scalability. For modern drug development and research environments, the trend increasingly favors safer alternatives like NBS, aligning with the principles of green chemistry.[16]

References

  • Quora. (2023). What is the mechanism of bromination of an amide group? Retrieved from [Link]

  • BYJU'S. (n.d.). Hofmann Bromamide Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Westin, J. (n.d.). Reactions of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Other Reactions of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2022). How Hofmann Rearrangement forms Amine from Amide?! Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link] (Note: This is a duplicate of reference 19 but was provided by the search tool).

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N-butyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

  • Halides Chemicals Pvt. Ltd. (n.d.). N-BROMO SUCCINIMIDE CAS No. 128-08-5. Retrieved from [Link]

  • Pharm D Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2014). Synthesis of a Bromoalkane (n-Bromopropane). Retrieved from [Link]

  • Scribd. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • D'Auria, M. (2018). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 360(9), 1723-1752. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Van Kerrebroeck, R., et al. (2019). A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from [Link]

  • Higgs, J., et al. (2022). A Green, Facile Method for Selective α‑Bromination of Flavanones. Molecules, 27(6), 1781. Retrieved from [Link]

  • Jayachandran, B., & Nampothiri, M. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry, 8(10), 890-894. Retrieved from [Link]

  • Taha, M., et al. (2021). Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. Bioorganic Chemistry, 115, 105213. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromopropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for N-Aryl Amides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical safety assessment, the synergy between computational modeling and experimental biology is not just beneficial—it is paramount. For researchers, scientists, and drug development professionals working with N-aryl amides, a class of compounds prevalent in pharmaceuticals and agrochemicals, understanding the concordance between in silico predictions and in vitro results is critical for efficient and reliable lead optimization and risk assessment. This guide provides an in-depth technical comparison, grounded in scientific integrity, to navigate the complexities of cross-validating computational predictions with robust laboratory data for N-aryl amides.

The Imperative of Cross-Validation: Bridging Predictive Power with Biological Reality

N-aryl amides, while versatile, are often associated with metabolic activation leading to potential toxicities such as mutagenicity, hepatotoxicity, and cardiotoxicity. Early identification of these liabilities is crucial to de-risk drug candidates and avoid late-stage failures. In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer a rapid and cost-effective means to screen large libraries of compounds for potential hazards. However, these predictions are based on algorithms and existing data, and their applicability to novel chemical space must be rigorously validated. In vitro assays, on the other hand, provide direct biological evidence of a compound's effect, albeit at a lower throughput. The cross-validation of these two approaches, therefore, creates a powerful feedback loop: in silico models prioritize compounds for in vitro testing, and the resulting experimental data is used to refine and improve the predictive power of the computational models.

A Comparative Framework for N-Aryl Amide Assessment

This guide will focus on three key areas of concern for N-aryl amides: metabolic stability, hepatotoxicity, and cardiotoxicity. For each, we will explore the relevant in silico predictive approaches and their corresponding in vitro validation assays.

Diagram: Cross-Validation Workflow for N-Aryl Amide Safety Assessment

cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis & Model Refinement QSAR Model QSAR Model Generation (Metabolism, Hepatotoxicity, Cardiotoxicity) Virtual Screening Virtual Screening of N-Aryl Amide Library QSAR Model->Virtual Screening Prioritization Prioritization of Compounds for Testing Virtual Screening->Prioritization Metabolism Assay Metabolic Stability Assay (Liver Microsomes) Prioritization->Metabolism Assay High-priority candidates Hepatotoxicity Assay Hepatotoxicity Assay (e.g., HepG2 cells) Prioritization->Hepatotoxicity Assay Cardiotoxicity Assay Cardiotoxicity Assay (e.g., hERG Assay) Prioritization->Cardiotoxicity Assay Comparison Comparison of In Silico vs. In Vitro Data Metabolism Assay->Comparison Hepatotoxicity Assay->Comparison Cardiotoxicity Assay->Comparison Refinement QSAR Model Refinement Comparison->Refinement Iterative Feedback Loop Final Assessment Integrated Risk Assessment Comparison->Final Assessment Refinement->QSAR Model

Caption: A workflow diagram illustrating the synergy between in silico prediction and in vitro validation.

I. Metabolic Stability: Predicting the Fate of N-Aryl Amides

The metabolic fate of N-aryl amides is a primary determinant of their efficacy and toxicity. Cytochrome P450 (CYP) enzymes in the liver are often responsible for their biotransformation.

In Silico Approach: Predicting Metabolic Lability
  • Methodology: QSAR models can be developed to predict the metabolic stability of compounds. These models are trained on datasets of compounds with known metabolic clearance rates, often from human liver microsome assays. Molecular descriptors that capture features relevant to metabolism, such as lipophilicity (logP), polar surface area (PSA), and the presence of specific metabolic soft spots, are used to build the predictive model.

  • Causality: The choice of descriptors is critical. For N-aryl amides, descriptors that account for the electronic properties of the aromatic ring and the amide bond are particularly important, as these are common sites of metabolic attack.

In Vitro Validation: Liver Microsomal Stability Assay
  • Purpose: This assay provides a direct measure of a compound's susceptibility to metabolism by liver enzymes, primarily CYP450s.[1][2]

  • Principle: The test compound is incubated with human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[2][3] The disappearance of the parent compound over time is monitored, typically by LC-MS/MS.[1]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the N-aryl amide test compound (e.g., 10 mM in DMSO).

    • Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL) in the phosphate buffer.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, the microsomal solution (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of disappearance, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Comparative Analysis
ParameterIn Silico Prediction (QSAR)In Vitro Assay (Liver Microsomes)
Endpoint Predicted metabolic stability (e.g., high, medium, low)Measured half-life (t½) and intrinsic clearance (CLint)
Throughput High (thousands of compounds per day)Medium (tens to hundreds of compounds per day)
Cost LowModerate
Biological Context Abstracted, based on molecular descriptorsDirect measure of enzymatic metabolism in a subcellular fraction
Confidence Level Moderate to high (dependent on model quality and validation)High

II. Hepatotoxicity: Assessing Liver Injury Potential

The liver is a primary target for toxicity due to its role in metabolism.[4] Reactive metabolites of N-aryl amides can lead to cellular damage.

In Silico Approach: Predicting Hepatotoxicity
  • Methodology: QSAR models for hepatotoxicity are often classification models (toxic vs. non-toxic) trained on large datasets of compounds with known hepatotoxic effects. Structural alerts, which are molecular substructures known to be associated with toxicity, are frequently used as descriptors.

  • Causality: For N-aryl amides, structural alerts related to the potential for forming reactive quinone-imines or nitroso-arenes are particularly relevant.

In Vitro Validation: Cytotoxicity Assays in Hepatic Cell Lines
  • Purpose: To assess the potential of a compound to cause cell death in liver cells.

  • Principle: A human-derived hepatic cell line, such as HepG2, is exposed to increasing concentrations of the test compound. Cell viability is then measured using various endpoints.

Experimental Protocol: MTT Assay in HepG2 Cells

  • Cell Culture:

    • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the N-aryl amide test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic solution of SDS).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Comparative Analysis
ParameterIn Silico Prediction (QSAR)In Vitro Assay (HepG2 Cytotoxicity)
Endpoint Predicted hepatotoxicity risk (e.g., toxic/non-toxic)Measured IC50 value for cell viability
Throughput HighHigh
Cost LowLow to moderate
Biological Context Based on structural features and historical dataMeasures general cytotoxicity in a human liver-derived cell line
Confidence Level Moderate (can have high false positive/negative rates)Moderate (immortalized cell lines may not fully recapitulate primary hepatocyte physiology)

III. Cardiotoxicity: Evaluating the Risk to the Heart

A significant safety concern in drug development is the potential for a compound to cause cardiac arrhythmias, often by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel.[5]

In Silico Approach: Predicting hERG Blockade
  • Methodology: QSAR models for hERG liability are developed using data from patch-clamp assays. Descriptors often include those related to hydrophobicity, aromaticity, and the presence of basic nitrogen atoms, as these features are common in hERG blockers.

  • Causality: The pharmacophore for hERG blockers typically includes a basic amine that can interact with key residues in the channel pore. Models that capture these electrostatic and hydrophobic interactions are more likely to be predictive.

In Vitro Validation: hERG Patch-Clamp Assay
  • Purpose: To directly measure the inhibitory effect of a compound on the hERG potassium channel current.[6]

  • Principle: The whole-cell patch-clamp technique is used on cells stably expressing the hERG channel (e.g., HEK293 cells).[7] A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the ionic current flowing through the hERG channels in response to a voltage stimulus.

Experimental Protocol: Manual Whole-Cell Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably transfected with the KCNH2 gene encoding the hERG channel.

    • Plate the cells on glass coverslips for recording.

  • Electrophysiological Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

    • Use a micropipette filled with an internal solution to form a gigaseal with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current.

    • Record the baseline hERG current in the absence of the test compound.

  • Compound Application:

    • Perfuse the cell with the external solution containing increasing concentrations of the N-aryl amide test compound.

    • Record the hERG current at each concentration after it reaches a steady-state block.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot a concentration-response curve to determine the IC50 value for hERG blockade.

Comparative Analysis
ParameterIn Silico Prediction (QSAR)In Vitro Assay (hERG Patch-Clamp)
Endpoint Predicted hERG liability (e.g., blocker/non-blocker) or pIC50Measured IC50 value for hERG channel inhibition
Throughput HighLow to medium (automated systems increase throughput)
Cost LowHigh
Biological Context Based on physicochemical and structural propertiesDirect, functional measure of ion channel activity
Confidence Level Moderate (highly dependent on the training set)High (considered the "gold standard" for hERG assessment)[6]

Trustworthiness and Scientific Integrity: A Self-Validating System

The robustness of this cross-validation process lies in its adherence to established guidelines and best practices.

  • For In Silico Models: The development and validation of QSAR models should follow the OECD principles, which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.[8] Internal validation (e.g., cross-validation) and external validation using an independent test set are crucial to ensure the model's predictive power.[9][10][11]

  • For In Vitro Assays: The use of standardized protocols, such as those guided by OECD test guidelines, ensures the reproducibility and reliability of the experimental data.[12][13][14][15][16] Proper controls (vehicle, positive, and negative) are essential for data interpretation.

Conclusion: An Integrated Approach to N-Aryl Amide Safety Assessment

The cross-validation of in silico predictions with in vitro results provides a powerful, tiered approach to assessing the safety of N-aryl amides. Computational models serve as an efficient first-pass filter, identifying potential liabilities and prioritizing resources for more intensive experimental investigation. The subsequent in vitro assays then provide the necessary biological grounding, confirming or refuting the computational predictions and generating valuable data for refining future models. By embracing this integrated workflow, researchers can make more informed decisions, accelerate the drug discovery process, and ultimately, enhance the safety of novel chemical entities.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). ESTIV. [Link]

  • Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • QSAR Model Validation Guide. Scribd. [Link]

  • Tropsha, A. Best practices for developing predictive QSAR models. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV. [Link]

  • The OECD principle guidelines for developing and validating QSAR model. ResearchGate. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • Validation of QSAR Models. Basicmedical Key. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • OECD Guideline for the Testing of Chemicals. (2012, October 2). TSAR. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Cytochrome P450 Inhibition In Vitro Assay. Charnwood Discovery. [Link]

  • Construction of an integrated database for hERG blocking small molecules. (2018, July 6). PMC - NIH. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. (2022, November 28). NIH. [Link]

  • hERG Assay (Methods for testing hERG antagonistic activity). (2023, July 6). YouTube. [Link]

  • In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. (2025, June 26). PubMed. [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2018, May 31). NIH. [Link]

  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. (2025, October 14). ResearchGate. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023, January 23). Frontiers. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. (2022, July 4). PubMed. [Link]

  • Predicting cardiotoxicity in drug development: A deep learning approach. (2024, May 1). PMC - NIH. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. (2022, October 26). NIH. [Link]

  • An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms. (2022, July 4). PMC - NIH. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • In silico evaluation and in vitro growth inhibition of Plasmodium falciparum by natural amides and synthetic analogs. (2020, June 1). ResearchGate. [Link]

  • In vitro evaluation of potential hepatotoxicity induced by drugs. (2010, April 1). PubMed. [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (2022, November 25). PMC - NIH. [Link]

  • In-vitro evaluation and in-silico studies applied on newly synthesized amide derivatives of N-phthaloylglycine as Butyrylcholinesterase (BChE) inhibitors. (2018, December 1). PubMed. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). Optibrium. [Link]

  • In vitro and in silico analysis of the vascular effects of asymmetrical N,N-bis(alkanol)amine aryl esters, novel multidrug resistance-reverting agents. (2025, August 6). ResearchGate. [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. (2023, September 21). PMC - PubMed Central. [Link]

  • Predicting mammalian metabolism and toxicity of pesticides in silico. (2019, July 1). PMC - NIH. [Link]

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (2023, September 26). PMC - PubMed Central. [Link]

  • গণপ্রজাতন্ত্রী বাংলােদশ সরকার িব ান ও প্র. (2026, January 12). [Link]

  • Hepatotoxicity induced by nanomaterials: mechanisms and in vitro models. (2020, November 6). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity evaluation of this synthesized compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Our discussion is grounded in a plausible synthetic route for 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide, which involves the acylation of 6-amino-2,3-dihydrobenzo[b]dioxin with 2-bromopropanoyl chloride. This synthetic context is crucial as it informs our understanding of potential process-related impurities that must be diligently monitored.

Understanding Potential Impurities: A Process-Oriented Approach

A robust purity assessment strategy begins with a thorough understanding of the potential impurities that may arise during synthesis. Based on the proposed acylation reaction, we can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 6-amino-2,3-dihydrobenzo[b]dioxin and 2-bromopropanoyl chloride (or its hydrolyzed form, 2-bromopropanoic acid).

  • By-products: Diacylated products (where a second 2-bromopropanoyl group has reacted with the amide nitrogen), and potential products of elimination from the 2-bromopropanoyl moiety under basic conditions.

  • Reagent- and Solvent-Related Impurities: Residual solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes), and any catalysts or bases employed.

An effective purity assessment, therefore, necessitates the use of multiple, complementary analytical techniques capable of detecting and quantifying these diverse potential impurities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.[2] We will now compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the purity assessment of 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Elemental Analysis (EA)
Principle Separation based on partitioning between a stationary and a liquid mobile phase.Separation based on volatility and partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Combustion of the sample to determine the percentage composition of C, H, N, and heteroatoms.
Primary Application Quantitative purity determination and detection of non-volatile impurities.Detection and quantification of volatile and semi-volatile impurities, including residual solvents.Structural confirmation and identification/quantification of major impurities.Verification of the elemental composition of the bulk material.
Strengths High resolution, sensitivity, and reproducibility for a wide range of compounds.[1][3]Excellent sensitivity and specificity for volatile compounds.[4]Provides unambiguous structural information.[5][6][7]Provides a fundamental measure of purity based on elemental composition.[8]
Limitations May require derivatization for some compounds; not suitable for volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.Does not provide information on the nature of individual impurities.
Typical Purity Range 95-100%98-100% (for the main component)90-100%Confirms elemental composition within an acceptable range (typically ±0.4%).[9]

Detailed Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of our purity assessment, we present detailed, step-by-step methodologies for each of the compared analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and quantitative accuracy.[10][11] For 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide, a reversed-phase HPLC method with UV detection is highly suitable, given the chromophoric nature of the aromatic ring.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

Causality Behind Experimental Choices: The C18 stationary phase is chosen for its excellent retention and separation of moderately polar organic molecules. The gradient elution allows for the separation of impurities with a wide range of polarities, from the more polar starting material (6-amino-2,3-dihydrobenzo[b]dioxin) to the less polar diacylated by-product. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer. The detection wavelength of 254 nm is selected based on the strong UV absorbance of the benzene ring system.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 inj Inject Sample prep3->inj sep Separation on C18 Column inj->sep det UV Detection (254 nm) sep->det chrom Generate Chromatogram det->chrom integ Peak Integration chrom->integ quant Calculate Purity (% Area) integ->quant

Caption: HPLC-UV workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for the detection of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.[12] Given that the target molecule contains a bromine atom, GC-MS can also provide characteristic isotopic patterns that aid in identification.[13]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Causality Behind Experimental Choices: The 5% phenyl-methylpolysiloxane stationary phase is a versatile choice for separating a wide range of organic compounds. The temperature program is designed to first elute highly volatile components like residual solvents at a low temperature, followed by a ramp to elute the target compound and any less volatile impurities. The split injection is used to prevent column overloading with the main component and allow for better detection of trace impurities. EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Volatile Solvent inj Inject into GC prep1->inj sep Volatilization & Separation inj->sep ion Electron Ionization sep->ion mass_an Mass Analysis ion->mass_an tic Total Ion Chromatogram mass_an->tic spec Mass Spectra of Peaks tic->spec lib Library Search & Identification spec->lib

Caption: GC-MS workflow for volatile impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment.[7][14] Unlike chromatographic techniques that rely on a reference standard for quantification, quantitative NMR (qNMR) can provide an absolute purity value.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals to confirm the structure.

  • ¹H NMR Acquisition Parameters for Quantitative Analysis:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard of known purity and concentration.

Causality Behind Experimental Choices: A high-field NMR spectrometer is essential for achieving the spectral dispersion needed to resolve signals from the analyte and potential impurities. The choice of deuterated solvent depends on the solubility of the compound. The use of a certified internal standard is crucial for accurate quantification in qNMR. The long relaxation delay in the ¹H NMR experiment ensures that all protons have fully relaxed between pulses, which is critical for accurate integration and quantification.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis & Quantification prep1 Weigh Compound & Standard prep2 Dissolve in Deuterated Solvent acq_1h ¹H NMR prep2->acq_1h acq_13c ¹³C NMR prep2->acq_13c acq_2d 2D NMR prep2->acq_2d proc Process Spectra acq_1h->proc assign Assign Signals proc->assign integ Integrate Peaks proc->integ calc Calculate Purity integ->calc

Caption: NMR workflow for structural confirmation and qNMR.

Elemental Analysis

Elemental analysis provides a fundamental assessment of the purity of a compound by determining the mass fractions of carbon, hydrogen, nitrogen, and in this case, bromine.[8][15] The experimentally determined values are compared to the theoretical values calculated from the molecular formula.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer. A separate analysis is typically required for bromine content.

  • Sample Preparation: A few milligrams of the highly purified and dried sample are accurately weighed into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Bromine is typically converted to HBr and titrated, or analyzed by other specific methods.

  • Data Interpretation: The experimental weight percentages of C, H, and N are compared to the calculated theoretical values for C₁₁H₁₂BrNO₃. A deviation of ±0.4% is generally considered acceptable for a pure compound.[9]

Theoretical Composition for C₁₁H₁₂BrNO₃:

  • Carbon (C): 46.17%

  • Hydrogen (H): 4.23%

  • Bromine (Br): 27.92%

  • Nitrogen (N): 4.90%

  • Oxygen (O): 16.78% (by difference)

Causality Behind Experimental Choices: This technique is based on the fundamental principle of the conservation of mass. It provides a bulk analysis of the sample and is an excellent orthogonal technique to chromatography and spectroscopy. It is particularly useful for confirming the overall composition and detecting the presence of inorganic impurities or significant amounts of residual solvents that would alter the elemental ratios.

Workflow Diagram:

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Purity Verification prep1 Dry & Weigh Sample comb High-Temp Combustion prep1->comb sep Gas Separation comb->sep quant Quantification sep->quant exp_val Experimental % quant->exp_val comp Compare Values (±0.4%) exp_val->comp theor_val Theoretical % theor_val->comp

Sources

A Comparative Guide to the Structure-Activity Relationships of Benzodioxin-Containing Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for the design of targeted therapeutics. When incorporated into an amide linkage, the resulting benzodioxin-containing amides exhibit a remarkable diversity of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of these compounds, offering insights into the chemical modifications that govern their potency and selectivity against various biological targets. We will delve into the experimental data and methodologies that underpin these findings, providing a valuable resource for researchers and professionals in drug development.

Targeting Adrenergic and Serotonergic Receptors

A significant body of research has focused on benzodioxin-containing amides as modulators of α-adrenoreceptors (α-ARs) and serotonin 5-HT1A receptors, which are implicated in cardiovascular and neurological disorders.

α1-Adrenoreceptor Antagonists

The 1,4-benzodioxan framework is a key feature of several potent α1-AR antagonists. SAR studies have revealed the critical role of the substituents on both the benzodioxin core and the terminal amine moiety.

A series of analogues of WB4101, a known α1-AR antagonist, were synthesized to explore the impact of replacing the phenoxyethyl moiety with various N-alkyl piperazines bearing cyclic substituents.[1] The binding affinities of these compounds for α1- and α2-adrenoceptors were evaluated, leading to the development of a pharmacophore model for α1-AR antagonists.[1] This model highlights the importance of a basic nitrogen atom and an aromatic ring system separated by a specific distance from the benzodioxin core.

Further investigations into "openphendioxan" analogues, where the dioxane ring is acyclic, have provided additional insights.[2] Docking studies and QSAR analysis suggest that the number of heteroatoms and passive membrane diffusion are key factors for enhancing α1d-AR affinity.[2] It has also been shown that the two oxygen atoms of the 1,4-benzodioxan ring play distinct roles in receptor binding, with the oxygen at position 1 potentially interacting with a polar pocket in the receptor.[3]

5-HT1A Receptor Agonists and Stereoselectivity

Interestingly, the 1,4-benzodioxan scaffold has also been utilized to develop 5-HT1A receptor agonists. SAR studies have demonstrated a fascinating stereochemical reversal in receptor recognition between α1-ARs and 5-HT1A receptors.[4][5] Specifically, the (S)-enantiomer of certain 1,4-dioxane derivatives exhibits potent and selective 5-HT1A receptor agonism, while the (R)-enantiomer is a more potent α1d-AR antagonist.[4][5] This highlights the profound impact of stereochemistry on the biological activity and selectivity of these compounds.

Experimental Protocol: Synthesis of N-Substituted Benzodioxin Amides

A general and robust method for the synthesis of benzodioxin-containing amides is the Schotten-Baumann reaction.[6] This involves the acylation of an amine with an acid chloride in the presence of a base.

Step-by-Step Methodology:

  • Acid Chloride Formation: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).[7]

  • Amide Coupling: The resulting acid chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the HCl byproduct.[6][7] The reaction is typically carried out at a low temperature to control its exothermicity.[6]

  • Work-up and Purification: The reaction mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude amide product is purified by recrystallization or column chromatography.[7]

Enzyme Inhibition: Expanding the Therapeutic Landscape

Benzodioxin-containing amides have also been successfully designed as inhibitors of various enzymes, demonstrating their versatility in targeting different classes of proteins.

Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

A series of N-phenyl-2,3-dihydrobenzo[b][7][8]dioxine-6-carboxamide derivatives were designed and synthesized as potential inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[9]

SAR Highlights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence inhibitory activity. Halogen substitutions, particularly at the 3 and 4 positions, were found to be beneficial. Compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][7][8]dioxine-6-carboxamide) emerged as the most potent inhibitor with an IC50 value of 0.0083 µM and high selectivity over hMAO-A.[9]

  • Reversibility: The most potent compounds were found to be reversible inhibitors, which is considered a safer profile compared to irreversible inhibitors.[9]

Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation

In the quest for new anti-inflammatory agents with improved safety profiles, researchers have developed benzodioxin-containing amides as selective COX-2 inhibitors. A series of 1-((2,3-dihydrobenzo[b][7][8]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and evaluated for their anti-inflammatory activity.[10]

Key Findings:

  • Compound 3k from this series demonstrated the most potent anti-inflammatory activity with no observed ulcerogenic effects, a common side effect of non-selective COX inhibitors.[10]

  • Computational docking studies revealed that compound 3k interacts favorably with key residues in the active site of the COX-2 enzyme.[10]

Data Presentation: Comparative Inhibitory Activities
TargetCompound SeriesKey Structural FeaturesRepresentative CompoundIC50 (µM)Reference
hMAO-B N-phenyl-2,3-dihydrobenzo[b][7][8]dioxine-6-carboxamidesDihalo-substitution on N-phenyl ring1l (N-(3,4-dichlorophenyl))0.0083[9]
COX-2 1-((2,3-Dihydrobenzo[b][7][8]dioxin-6-yl)methyl)-4-substituted-phenylpiperazinesPhenylpiperazine moiety3k Not explicitly stated, but showed best activity[10]
FtsZ Benzodioxane-benzamidesLinker modificationFZ116 (erythro hydroxy derivative)Promising activity[11]
α-amylase Benzodioxol carboxamidesVaried N-substituentsIIc 0.68[12]

Novel Antibacterial and Antidiabetic Agents

The adaptability of the benzodioxin-amide scaffold extends to the development of agents targeting bacterial proteins and metabolic enzymes.

FtsZ Inhibitors: A New Frontier in Antibacterials

The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics. Benzodioxane-benzamides have been identified as potent inhibitors of FtsZ.[11][13]

SAR Insights:

  • Linker Functionalization: The introduction of substituents on the ethylenic linker between the benzodioxane and benzamide moieties was explored. While a hydroxyl group did not dramatically increase activity, it provided a handle for developing prodrugs.[11]

  • Stereochemistry: The presence of a second stereocenter upon linker substitution led to the evaluation of both erythro and threo isomers, with some retaining promising antibacterial activity against Staphylococcus aureus.[11]

α-Amylase Inhibitors for Diabetes Management

Benzodioxol carboxamide derivatives have been synthesized and investigated for their potential as antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[12]

Key Findings:

  • Compounds IIa and IIc displayed potent α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively.[12]

  • These compounds exhibited low cytotoxicity against normal cell lines, suggesting a favorable safety profile.[12]

  • In vivo studies with compound IIc in a diabetic mouse model showed a significant reduction in blood glucose levels.[12]

Visualization of a General Synthetic Workflow

Below is a generalized workflow for the synthesis of benzodioxin-containing amides, illustrating the key steps from starting materials to the final products.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Gallic Acid Gallic Acid Benzodioxin Carboxylic Acid Benzodioxin Carboxylic Acid Gallic Acid->Benzodioxin Carboxylic Acid Multi-step synthesis Amine (R-NH2) Amine (R-NH2) Benzodioxin-containing Amide Benzodioxin-containing Amide Amine (R-NH2)->Benzodioxin-containing Amide Amide Coupling Benzodioxin Acid Chloride Benzodioxin Acid Chloride Benzodioxin Carboxylic Acid->Benzodioxin Acid Chloride Oxalyl Chloride Benzodioxin Acid Chloride->Benzodioxin-containing Amide

Caption: General synthetic workflow for benzodioxin-containing amides.

Logical Relationship: From Structural Modification to Biological Effect

The following diagram illustrates the logical flow from modifying a specific part of the benzodioxin-amide scaffold to the resulting impact on its biological activity.

G cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Biological Outcome A Alter Substituents on Benzodioxin Ring D Lipophilicity A->D E Steric Hindrance A->E F Electronic Effects A->F B Modify Amide Linker B->E G Hydrogen Bonding Capacity B->G C Vary Terminal Amine Group C->D C->E C->F C->G H Potency (e.g., IC50) D->H I Selectivity (e.g., MAO-A vs MAO-B) D->I J Pharmacokinetic Properties D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J

Caption: Relationship between structural changes and biological outcomes.

Conclusion

The benzodioxin-containing amide scaffold represents a highly versatile and fruitful platform for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design and systematic modification in tuning the biological activity of these compounds. From modulating G-protein coupled receptors to inhibiting key enzymes and bacterial proteins, the potential applications of this chemical class are vast. Future research will undoubtedly continue to uncover novel biological targets and refine the design of benzodioxin-containing amides with enhanced potency, selectivity, and drug-like properties.

References

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-159. [Link]

  • Bolchi, C., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. ARKIVOC, 2021(3), 38-69. [Link]

  • Wikipedia. (n.d.). Benzodioxan. [Link]

  • Khan, K. M., et al. (2015). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Letters in Drug Design & Discovery, 12(4), 283-292. [Link]

  • Li, Y., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5529-5533. [Link]

  • Wang, Y., et al. (2023). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]

  • Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceuticals, 16(12), 1709. [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3326. [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6961. [Link]

  • Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-7077. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]

  • Piergentili, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Cingolani, G. M., et al. (1985). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 28(10), 1402-1406. [Link]

  • Kushwaha, N., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 253-255. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(1), 382-393. [Link]

  • Piergentili, A., et al. (2013). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (R)- and (S)-1,4-Dioxane Derivatives: Reversed Enantioselectivity in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Synthesis and analysis of amides. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), for the analysis of halogenated compounds. It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reliability, and comparability of their analytical data. This document moves beyond a simple procedural outline to explain the scientific rationale behind experimental choices, thereby empowering laboratories to not only succeed in ILCs but also to enhance their overall quality assurance programs.

Introduction: The Imperative of Comparability in Halogenated Compound Analysis

Halogenated organic compounds, a broad class of chemicals that includes everything from pharmaceuticals and pesticides to flame retardants and environmental pollutants, are of significant interest across numerous scientific disciplines.[1][2] Their analysis often presents considerable challenges due to their diverse physicochemical properties, the complexity of sample matrices, and the low detection limits frequently required.[3][4]

Given these challenges, ensuring that analytical results are accurate and comparable between different laboratories is paramount. Inter-laboratory comparisons are a critical tool for achieving this.[5] Participation in well-designed ILCs allows a laboratory to:

  • Benchmark its performance against a peer group and an assigned reference value.[6]

  • Identify potential systematic or random errors in its analytical methods.[7]

  • Demonstrate competence to accreditation bodies, regulatory agencies, and clients.[5][8]

  • Foster a culture of continuous improvement in analytical quality.[9]

This guide is structured to provide a comprehensive framework for understanding and implementing ILCs for halogenated compounds, grounded in the principles of international standards such as ISO/IEC 17043, which specifies the general requirements for proficiency testing providers.[9][10][11][12]

The Analytical Challenge of Halogenated Compounds

The successful analysis of halogenated compounds is often a complex undertaking. The sheer number of these compounds, combined with their varying chemical properties, necessitates a range of analytical techniques.[3][13]

Key challenges include:

  • Sample Preparation: The extraction of target analytes from diverse and often complex matrices (e.g., soil, water, biological tissues) is a critical step.[4] Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and Soxhlet extraction must be carefully optimized to ensure high recovery and minimize the introduction of interfering substances.[4]

  • Instrumentation: Gas chromatography (GC) is the most common technique for separating halogenated compounds.[3][13] Due to their electronegativity, the electron capture detector (ECD) is highly sensitive for these compounds.[3][4] However, for unambiguous identification and quantification, especially in complex mixtures, mass spectrometry (MS) is often the detector of choice.[3][14]

  • Co-elution and Isomers: Many halogenated compounds exist as numerous isomers and congeners, which can be difficult to separate chromatographically.[3] This is a significant issue for compounds like polychlorinated biphenyls (PCBs) and dioxins, where toxicity can vary dramatically between different isomers.[3]

  • Matrix Effects: The sample matrix can interfere with the analysis, leading to signal suppression or enhancement in the analytical instrument.[4] Rigorous cleanup procedures are often necessary to mitigate these effects.[3]

These challenges underscore the importance of robust, well-validated analytical methods and the value of ILCs in verifying a laboratory's ability to overcome them.

The Inter-Laboratory Comparison (ILC) Workflow

A successful ILC is a meticulously planned and executed process. The following sections detail the key stages, from initial planning to the final report, providing a self-validating framework for participants.

ILC Design and Planning

The design of an ILC is critical to its effectiveness. A proficient ILC provider, operating in accordance with ISO/IEC 17043, will ensure that the following aspects are thoroughly considered:[9]

  • Analyte and Matrix Selection: The target halogenated compounds and the sample matrix should be relevant to the participating laboratories' routine work.

  • Test Material Homogeneity and Stability: The test material must be demonstrably homogeneous and stable throughout the duration of the ILC. This is a fundamental requirement to ensure that all participants are analyzing identical samples.

  • Assigned Value Determination: An accurate and reliable assigned value for the concentration of the analyte(s) in the test material must be established. This can be determined through various methods, including formulation, analysis by a reference laboratory, or from the consensus of expert laboratories.[15]

The overall workflow of a typical ILC is illustrated in the diagram below.

ILC_Workflow cluster_Provider ILC Provider Activities cluster_Participant Participant Laboratory Activities P1 Planning & Design (ISO/IEC 17043) P2 Test Material Preparation P1->P2 P3 Homogeneity & Stability Testing P2->P3 P4 Sample Distribution P3->P4 P5 Data Collection & Analysis P4->P5 L1 Sample Receipt & Registration P4->L1 Test Samples P6 Reporting P5->P6 L_End Participant Evaluation P6->L_End Performance Report L2 Sample Preparation & Analysis L1->L2 L3 Data Reporting L2->L3 L3->P5 Results

Caption: A high-level overview of the inter-laboratory comparison workflow.

Experimental Protocol: A Step-by-Step Guide for Participants

Upon receiving an ILC sample, a laboratory should follow a clearly defined internal protocol. The following is a representative example for the analysis of a class of halogenated pesticides in a soil matrix.

Protocol: Analysis of Organochlorine Pesticides in Soil by GC-MS

  • Sample Receipt and Handling:

    • Log the sample details, including the date of receipt and storage conditions.

    • Store the sample at the recommended temperature (e.g., 4°C) until analysis.

    • Allow the sample to equilibrate to room temperature before subsampling.

  • Sample Preparation (Extraction and Cleanup):

    • Rationale: The goal is to quantitatively extract the target pesticides from the soil matrix while removing interfering compounds that could affect the GC-MS analysis.[3]

    • Accurately weigh a representative subsample (e.g., 10 g) of the homogenized soil.

    • Spike the sample with a surrogate standard solution to monitor extraction efficiency.

    • Extract the sample using an appropriate technique, such as pressurized fluid extraction or Soxhlet extraction, with a suitable solvent (e.g., hexane/acetone).[4]

    • Concentrate the extract to a small volume.

    • Perform a cleanup step to remove lipids and other polar interferences using solid-phase extraction (SPE) with a silica or Florisil cartridge.[3]

    • Elute the pesticides from the cartridge and concentrate the final extract.

    • Add an internal standard just prior to analysis for quantification.

  • Instrumental Analysis (GC-MS):

    • Rationale: GC-MS provides the necessary selectivity and sensitivity for the reliable identification and quantification of the target pesticides.[3][16]

    • Set up the GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Optimize the instrument parameters, including the injector temperature, oven temperature program, and mass spectrometer settings.

    • Analyze the prepared extract. It is often beneficial to use a dual-column setup with two different column selectivities for confirmatory analysis, especially when using ECD.[4]

  • Data Processing and Reporting:

    • Identify the target pesticides based on their retention times and mass spectra.

    • Quantify the concentration of each pesticide using the internal standard method.

    • Calculate the final concentration in the original soil sample, taking into account the initial sample weight and any dilution factors.

    • Report the results to the ILC provider in the specified units and format, along with the associated measurement uncertainty.

Statistical Analysis and Performance Evaluation

The statistical analysis of ILC data is a critical step in evaluating laboratory performance.[17][18] The most common performance indicator is the z-score.[19][20]

The z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the participant laboratory.

  • X is the assigned value for the analyte.

  • σ is the standard deviation for proficiency assessment (often derived from the reproducibility of the method or the spread of the participants' results).

Interpretation of z-scores:

z-scorePerformance Evaluation
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory

A laboratory with an unsatisfactory z-score must investigate the potential causes of the deviation. This process is outlined in the following diagram.

Root_Cause_Analysis Start Unsatisfactory z-score (|z| >= 3.0) Check1 Review Calculation & Data Transcription Start->Check1 Check2 Examine QC Data (Blanks, Surrogates, CRMs) Check1->Check2 No errors found Check3 Evaluate Sample Preparation Procedure Check2->Check3 QC acceptable Check4 Assess Instrument Performance & Calibration Check3->Check4 Procedure followed Action Implement Corrective Action & Re-evaluate Check4->Action No issues found End Performance Improved Action->End

Caption: A decision-making workflow for investigating poor ILC performance.

Best Practices for Success in ILCs

  • Treat ILC Samples as Routine Samples: Analyze ILC samples using the same procedures and by the same analysts as routine samples to get a true reflection of the laboratory's performance.[21]

  • Maintain Comprehensive Records: Document every step of the analysis, from sample receipt to the final report. This is invaluable for troubleshooting any issues.

  • Adhere to a Robust Quality Control System: The regular use of certified reference materials, blanks, and control charts is essential for monitoring and maintaining the quality of analytical results.

  • Invest in Continuous Training: Ensure that all analysts are thoroughly trained on the analytical methods and the principles of quality control.

  • Embrace the ILC as a Learning Opportunity: View ILCs not as a test, but as a valuable tool for learning and improvement. An unsatisfactory result should trigger a thorough investigation and lead to corrective actions that strengthen the laboratory's quality system.

Conclusion

Inter-laboratory comparisons are an indispensable component of a comprehensive quality assurance program for laboratories analyzing halogenated compounds. They provide an objective assessment of analytical performance and foster confidence in the reliability of reported data. By understanding the principles of ILC design, adhering to robust analytical protocols, and using the results as a catalyst for continuous improvement, laboratories can ensure that they are producing data of the highest quality and comparability.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • ISO/IEC 17043. ANAB.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • ISO/IEC 17043:2010 Proficiency Testing. ISOBudgets.
  • ISO/IEC 17043.
  • ISO/IEC 17043:2023. iTeh Standards.
  • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (2024).
  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. (2016). Chinese Pharmaceutical Journal.
  • THE INTERNATIONAL HARMONIZED PROTOCOL FOR THE PROFICIENCY TESTING OF (CHEMICAL)
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org.
  • Interlaboratory studies Proficiency tests. EURL POPs.
  • Analytical method for the determination of halogenated norbornene flame retardants in environmental and biota matrices by gas chromatography coupled to tandem mass spectrometry. (2012). PubMed.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
  • Proficiency Testing Schemes.
  • Proficiency Testing Scheme 2025. (2024). Umweltbundesamt.
  • Inter laboratory Comparison 2023 Report. (2024).
  • Interlaboratory comparisons. The Joint Research Centre - European Union.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor

Sources

Safety Operating Guide

A-Z Guide to Personal Protective Equipment for Handling 2-Bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)propanamide

A-Z Guide to Personal Protective Equipment for Handling 2-Bromo-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propanamide

This guide provides comprehensive safety protocols for handling 2-Bromo-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propanamide, a compound requiring meticulous handling due to its chemical structure. As a brominated aromatic amide containing a benzodioxin moiety, it is prudent to treat this compound with a high degree of caution. The following procedures are based on a thorough hazard analysis of its structural components and related chemical safety data.

Section 1: Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment based on its chemical functionalities is essential. The primary hazards are associated with the bromo group, the amide linkage, and the benzodioxin core.

  • Brominated Compounds: These can be irritants and may have toxic properties. For instance, similar brominated compounds can cause skin and eye irritation.[1][3]

  • Aromatic Amides: These may pose risks of skin sensitization and respiratory irritation.

  • Benzodioxin Derivatives: While the dihydrobenzo[b][1][2]dioxin structure is not a polychlorinated dibenzodioxin (PCDD), it is structurally related to compounds that can have significant toxicological profiles. Therefore, minimizing exposure is paramount.

Key Precautionary Principle: In the absence of specific toxicological data, treat 2-Bromo-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propanamide as a substance with the potential for skin and eye irritation, respiratory tract irritation, and possible systemic toxicity upon ingestion or absorption.

Section 2: Personal Protective Equipment (PPE) Selection and Use

A multi-layered approach to PPE is recommended to ensure comprehensive protection.

Hand Protection
  • Glove Selection: Due to the compound's organic nature, chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always double-glove to provide an extra layer of protection.

Glove MaterialRecommended UseKey Considerations
Nitrile Standard laboratory operations, incidental contactGood general chemical resistance, comfortable for fine motor tasks.
Butyl Rubber Handling larger quantities, cleaning spillsExcellent resistance to a wide range of chemicals.
Viton™ High-risk operations, handling concentrated solutionsSuperior resistance to aromatic and halogenated compounds.
Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.

  • Recommended: A full-face shield worn over safety goggles provides superior protection against splashes and airborne particles, especially when handling the solid compound or preparing solutions.[3]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Chemical Apron: For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Standard Operations: All handling of 2-Bromo-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propanamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Situations: In the event of a significant spill or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.

Section 3: Step-by-Step Operational Protocols

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Caption: PPE Donning Sequence

Caption: PPE Doffing Sequence

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid creating dust.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place away from incompatible materials.

Section 4: Emergency Procedures and Waste Disposal

Spills and Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal
  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for halogenated organic compounds.

  • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

References

  • Material Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol. (2008).
  • Ashland. (2014). Safety Data Sheet: Spectrum™ RX9100 Microbiocide Agent.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58589778, 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
  • Simson Pharma Limited. (n.d.). N-(1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide oxalate.

  • MDPI. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][2]dioxin-2-yl)-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.

  • National Center for Biotechnology Information. (2017). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • ChemScene. (n.d.). (S)-(6-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
  • Sigma-Aldrich. (n.d.). (6-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid.

  • ChemScene. (n.d.). 2-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-ol.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.